1-Butyl-3-phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMUGKRDLWVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212752 | |
| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-01-2 | |
| Record name | N-Butyl-N′-phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-phenylthiourea | |
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| Record name | 1-Butyl-3-phenylthiourea | |
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| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |
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| Record name | 3-butyl-1-phenylthiourea | |
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| Record name | 1-Butyl-3-phenylthiourea | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ32MRM6VU | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Butyl-3-phenylthiourea CAS number
An In-depth Technical Guide to 1-Butyl-3-phenylthiourea
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 6336-01-2), a substituted thiourea derivative with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's core chemical properties, a detailed methodology for its synthesis and characterization, an exploration of its biological activities and potential mechanisms of action, and essential safety protocols. By synthesizing data from established chemical suppliers, safety data sheets of related analogs, and peer-reviewed literature, this guide serves as an authoritative resource for laboratories investigating the therapeutic applications of thiourea scaffolds.
Part 1: Core Chemical and Physical Properties
This compound is an organosulfur compound belonging to the thiourea family.[1] Its structure, featuring a butyl group and a phenyl group attached to the thiourea core, imparts specific physicochemical characteristics that influence its reactivity and biological profile.
Chemical Identity
| Identifier | Value | Reference |
| Compound Name | This compound | [2][3][4] |
| Synonyms | N-Butyl-N'-phenylthiourea, 1-Butyl-3-phenyl-2-thiourea | [5] |
| CAS Number | 6336-01-2 | [2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₆N₂S | [2][5][6] |
| Molecular Weight | 208.32 g/mol | [3][6] |
| SMILES | C(Nc1ccccc1)(=S)NCCCC | [5] |
| InChI Key | MXLMUGKRDLWVJZ-UHFFFAOYSA-N | [6] |
Physicochemical Data
The following properties are critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Reference / Note |
| Appearance | White to light tan crystalline powder | [7] (Based on related compounds) |
| Melting Point | 62-64 °C | [3] |
| Boiling Point | 287.1 °C at 760 mmHg | [7] (Data for the related tert-butyl isomer) |
| Density | 1.103 g/cm³ | [7] (Data for the related tert-butyl isomer) |
| Solubility | Soluble in organic solvents (DMSO, DMF); Sparingly soluble in aqueous buffers | [7] (Based on related compounds) |
Spectroscopic Profile
Structural confirmation of this compound is typically achieved through standard spectroscopic methods. The expected signals are outlined below.
| Technique | Expected Signals / Peaks | Reference |
| ¹H NMR | Signals for the butyl group protons; Multiplets in the aromatic region (phenyl group); Broad singlets for the N-H protons. | [7] |
| ¹³C NMR | Resonances for the butyl carbons; Aromatic carbon signals in the downfield region; A characteristic signal for the thiocarbonyl (C=S) carbon. | [7] |
| FTIR (cm⁻¹) | N-H stretching vibrations (3100-3400 cm⁻¹); C-H stretching of aromatic and aliphatic groups; C=S stretching vibration. | [7] |
Part 2: Synthesis and Characterization Workflow
The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. A reliable and common method involves the nucleophilic addition of an amine to an isothiocyanate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for synthesizing substituted thioureas.[7] The causality behind this choice is its high efficiency and straightforward execution. The reaction proceeds via the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate in an anhydrous solvent.
-
Amine Addition: Slowly add a solution of n-butylamine in the same solvent to the flask using an addition funnel, while maintaining continuous stirring at room temperature. The reaction is typically exothermic.[7]
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed. This typically takes a few hours.[7]
-
Workup: Upon completion, remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[7]
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of a suitable hot solvent, such as ethanol.[7]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization Protocol
To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical system should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The resulting spectra should show the expected chemical shifts, integration values, and coupling patterns corresponding to the butyl and phenyl groups, confirming the structure.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
Part 3: Biological Activity and Potential Applications
Thiourea derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][8] While specific data for this compound is limited, extensive research on analogous compounds provides a strong basis for its potential applications.
Anticancer Activity
Many phenylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The proposed mechanism often involves the induction of programmed cell death (apoptosis).
-
Mechanism of Action - Apoptosis Induction: Studies on related compounds suggest that they can trigger the intrinsic apoptosis pathway.[7] This involves the activation of initiator caspases, such as caspase-9, which subsequently activate executioner caspases like caspase-3, leading to cell death.[7] Furthermore, some evidence points to the involvement of the EGFR (Epidermal Growth Factor Receptor) and SIRT1 signaling pathways in the anticancer effects of these compounds.[7][10]
Diagram: Proposed Apoptotic Pathway
Caption: Proposed intrinsic apoptosis pathway induced by phenylthiourea derivatives.
Antimicrobial Properties
Thiourea derivatives have been investigated for their potential as novel antimicrobial agents to combat multidrug-resistant pathogens.[8][11]
-
Mechanism of Action - Enzyme Inhibition: A proposed mechanism for their antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[8] These enzymes are critical for DNA replication, and their disruption leads to bacterial cell death.
Other Potential Applications
-
Tyrosinase Inhibition: Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][12] This suggests potential applications in dermatology and cosmetics.
-
HDL Cholesterol Elevation: Studies on closely related 1-alkyl-3-phenylthiourea analogues have shown significant capabilities in elevating high-density lipoprotein (HDL) cholesterol, indicating potential use in managing cardiovascular disease.[13]
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound N-Phenylthiourea (CAS 103-85-5) provides an authoritative basis for handling procedures. Researchers must treat this compound with similar precautions.
Hazard Identification and First Aid
The following information is based on the SDS for N-Phenylthiourea and should be considered a guideline.
| Hazard | Description & Precautionary Statements | First Aid Measures | Reference |
| Acute Oral Toxicity | H300: Fatal if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [14][15][16] |
| Skin Sensitization | H317: May cause an allergic skin reaction. P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves. | IF ON SKIN: Wash with plenty of water. If skin irritation or rash occurs, get medical advice. Remove all contaminated clothing immediately. | [14][15] |
| Inhalation | May be harmful if inhaled. Avoid breathing dust. | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [17][18] |
| Eye Contact | May cause irritation. | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [18] |
Handling and Storage
-
Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation to avoid dust formation.[17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18] Respiratory protection is required when dusts are generated.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials like strong oxidizing agents.[15][17]
Conclusion
This compound (CAS 6336-01-2) is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis, combined with the diverse biological activities demonstrated by its structural analogs—including anticancer and antimicrobial properties—positions it as a valuable scaffold for further investigation. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action and quantifying its efficacy in various biological models.
References
- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. Benchchem.
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1-Phenyl-3-butylthiourea. ChemBK. [Link]
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- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
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SAFETY DATA SHEET - N-Phenylthiourea. Fisher Scientific. [Link]
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Safety Data Sheet - N-Phenylthiourea. West Liberty University. [Link]
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Royal Society of Chemistry. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central (PMC). [Link]
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Synthesis of phenyl thiourea. PrepChem.com. [Link]
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α-PHENYLTHIOUREA. Organic Syntheses Procedure. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties of 1-Butyl-3-phenylthiourea
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound (CAS No. 6336-01-2), a substituted thiourea derivative. This document collates available data on its physicochemical characteristics, synthesis, purification, spectral properties, and potential biological activities, offering detailed experimental protocols and visual representations of its structure and synthesis workflow. It is intended as a critical resource for researchers, scientists, and drug development professionals working with or exploring the applications of substituted thioureas.
Core Chemical and Structural Properties
This compound is an N,N'-disubstituted thiourea featuring a linear butyl group and an aromatic phenyl group attached to the central thiourea core. This structure imparts a combination of lipophilicity from the alkyl and aryl groups and hydrogen bonding capability from the N-H protons, influencing its solubility, reactivity, and biological interactions. The key identifiers and physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6336-01-2 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂S | [1][3] |
| Molecular Weight | 208.32 g/mol | [3] |
| Appearance | White to light tan crystalline powder | [4] |
| Melting Point | 62-64 °C | [1] |
| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. |[4][5][6] |
Caption: Chemical Structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved through the nucleophilic addition of an amine to an isothiocyanate. This method is straightforward, generally high-yielding, and allows for facile purification of the final product.
Causality in Experimental Design
The choice of phenyl isothiocyanate and n-butylamine as reactants is foundational. The reaction capitalizes on the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilicity of the primary amine. The reaction is typically conducted in an anhydrous solvent to prevent unwanted side reactions of the isothiocyanate with water. The process is often exothermic, necessitating controlled addition of the amine to manage the reaction temperature.
Step-by-Step Synthesis Protocol
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate in an anhydrous solvent.
-
Equip the flask with a magnetic stirrer and an addition funnel containing a solution of n-butylamine in the same anhydrous solvent.
-
With continuous stirring at room temperature, add the n-butylamine solution dropwise to the flask. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.[4]
-
Allow the reaction to proceed for several hours until completion. Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or a hexane/dichloromethane mixture.[4]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, further cool the solution in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Caption: Workflow for Synthesis and Purification.
Spectroscopic Characterization
Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. The expected spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |
|---|---|
| ¹H NMR | Signals for the butyl group protons (aliphatic region), multiplets for the phenyl group protons (aromatic region, ~7.0-7.5 ppm), and broad singlets for the two N-H protons.[4][7] |
| ¹³C NMR | Resonances for the four distinct butyl carbons, signals for the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.[4][8] |
| FTIR (cm⁻¹) | N-H stretching vibrations (3100-3400 cm⁻¹), aliphatic and aromatic C-H stretching, and a characteristic C=S stretching vibration.[4] |
Reactivity and Potential Biological Applications
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[9][10] While specific data on this compound is limited, its structural motifs suggest potential applications in several areas of drug development.
Anticancer and Pro-Apoptotic Activity
Many phenylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][8][10] This activity is often mediated by the induction of apoptosis.[4] The proposed mechanism can involve the intrinsic pathway, where the compound induces cellular stress, leading to the activation of caspase cascades (e.g., caspase-9 and caspase-3) and culminating in programmed cell death.[4]
Caption: Proposed Intrinsic Apoptosis Pathway.
Enzyme Inhibition
Phenylthiourea and its analogs are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4][5] The mechanism is believed to be competitive, with the thiourea derivative binding to the enzyme's active site. This property suggests potential applications in treating hyperpigmentation disorders.
Other Potential Applications
Studies on related 1-alkyl-3-phenylthiourea compounds have shown potential for elevating high-density lipoprotein (HDL) levels, indicating possible applications in cardiovascular disease research.[11] Furthermore, the thiourea scaffold is prevalent in compounds with antimicrobial and antiviral activities.[9]
Safety, Handling, and Storage
Given the known hazards of related compounds, this compound must be handled with care. Phenylthiourea is classified as fatal if swallowed and may cause an allergic skin reaction.[12][13]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The storage area should be secure and accessible only to authorized personnel.[14]
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Introduction: The Significance of Substituted Thioureas
An In-depth Technical Guide to the Synthesis of 1-Butyl-3-phenylthiourea
Prepared by: Gemini, Senior Application Scientist
Thiourea derivatives are a versatile class of organic compounds characterized by the N-C(S)-N core structure. Their unique ability to act as hydrogen bond donors and engage in various chemical interactions has made them invaluable scaffolds in diverse scientific fields. Molecules like this compound are not merely synthetic curiosities; they serve as crucial building blocks in medicinal chemistry, with analogs exhibiting a wide range of biological activities including antiviral, antibacterial, and anticancer properties.[1][2] They are also employed in materials science as ligands for metal complexes and as precursors for N-heterocyclic carbenes.[1] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in fundamental chemical principles and practical laboratory insights.
Part 1: The Underlying Chemistry: A Mechanistic Perspective
The synthesis of 1,3-disubstituted thioureas is a classic example of nucleophilic addition. The most direct and high-yielding route involves the reaction of an amine with an isothiocyanate.[3] In this specific case, the aliphatic primary amine, n-butylamine, acts as the nucleophile, while phenyl isothiocyanate serves as the electrophile.
The Reaction Mechanism:
The reaction proceeds via a straightforward, often exothermic, two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the highly electrophilic central carbon atom of the isothiocyanate group (C=S).[4] This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms.
-
Proton Transfer: This attack forms a transient, zwitterionic intermediate. A rapid intramolecular proton transfer from the newly bonded, positively charged nitrogen to the negatively charged nitrogen of the original isothiocyanate moiety occurs, yielding the stable, neutral this compound product.[4]
The efficiency of this reaction is influenced by the electronic properties of the reactants. The electron-donating nature of the butyl group enhances the nucleophilicity of the amine, making it a potent reactant.[4]
Caption: Figure 1: Nucleophilic addition mechanism for the synthesis of this compound.
Part 2: The Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution of each step, confirmed by appropriate analytical checks, ensures the integrity of the final product.
Materials and Equipment
| Reagent / Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Toxic, corrosive, moisture-sensitive.[5] |
| n-Butylamine | C₄H₁₁N | 73.14 | 109-73-9 | Flammable, corrosive, toxic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Condenser (optional) | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter paper | ||||
| Beakers and Erlenmeyer flasks | ||||
| TLC plates (Silica gel) |
Step-by-Step Synthesis Procedure
Safety First: This entire procedure must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[6] Phenyl isothiocyanate is highly toxic and corrosive; avoid inhalation and skin contact.[5][7][8]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl isothiocyanate (5.0 g, 36.98 mmol).
-
Dissolve the phenyl isothiocyanate in 25 mL of dichloromethane (DCM).[9] Begin stirring the solution at room temperature.
-
-
Reagent Addition:
-
In a separate beaker, prepare a solution of n-butylamine (2.71 g, 3.2 mL, 36.98 mmol) in 15 mL of DCM.
-
Transfer this amine solution to a dropping funnel and position it over the reaction flask.
-
Add the n-butylamine solution dropwise to the stirring phenyl isothiocyanate solution over a period of 15-20 minutes.
-
Expert Insight: The slow, dropwise addition is critical for controlling the reaction's exothermicity.[9] A rapid addition can cause the solvent to boil and may lead to side-product formation. An ice bath can be used for additional temperature control if needed.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.[9]
-
Process Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material (phenyl isothiocyanate) and the reaction mixture. The reaction is complete when the phenyl isothiocyanate spot has disappeared.[9]
-
Work-up and Purification
-
Isolation:
-
Once the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure to yield the crude product.[9] The crude product should be a white or off-white solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[9]
-
Expert Insight: Using the minimum amount of hot solvent is key to maximizing the yield during recrystallization. Adding too much solvent will result in the product remaining dissolved even after cooling.
-
Allow the solution to cool slowly to room temperature. Crystalline product should begin to precipitate.
-
To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.[9]
-
Collect the purified white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight. A typical yield is in the range of 85-95%.
-
Structural Verification and Quality Control
To ensure the identity and purity of the synthesized this compound, the following characterization is essential:
-
Melting Point: A sharp melting point is a strong indicator of purity. The literature value for the related Phenylthiourea is 145-150 °C.[9]
-
FTIR Spectroscopy: Prepare a KBr pellet or a thin film of the sample. The spectrum should show characteristic absorption bands:
-
NMR Spectroscopy: Dissolve a small amount of the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expect signals corresponding to the butyl group (a triplet for the terminal CH₃, multiplets for the CH₂ groups) and the phenyl group (multiplets in the aromatic region), as well as broad singlets for the N-H protons.[9][10]
-
¹³C NMR: Expect signals for the four distinct carbons of the butyl group, the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.[9][10]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (208.32 g/mol ).
Part 3: Data Summary and Workflow Visualization
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Notes |
| Phenyl Isothiocyanate | 5.0 g | 36.98 | Limiting Reagent |
| n-Butylamine | 2.71 g (3.2 mL) | 36.98 | 1.0 equivalent |
| Dichloromethane (DCM) | 40 mL | - | Solvent |
| Reaction Temperature | Room Temperature | - | |
| Reaction Time | 2-3 hours | - | Monitor by TLC |
| Expected Yield | ~6.5 - 7.0 g | - | ~85-95% |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow from synthesis to final product analysis.
References
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. BenchChem.
- Al-Mulla, A. (2017). A review: biological and pharmaceutical applications of thiourea and its derivatives.
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]
- Kaupp, G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1851–1871.
- BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates. BenchChem.
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. Available at: [Link]
-
Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Loba Chemie. Available at: [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet Phenyl isothiocyanate. Exposome-Explorer. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. Available at: [Link]
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 207-216.
-
ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. ResearchGate. Available at: [Link]
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- 10. jppres.com [jppres.com]
An In-depth Technical Guide to the Mechanism of Action of 1-Butyl-3-phenylthiourea
Introduction
1-Butyl-3-phenylthiourea is a synthetic small molecule belonging to the thiourea class of compounds, which has garnered significant interest in the fields of medicinal chemistry and drug discovery. The thiourea scaffold is recognized for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound, with a focus on its effects at the molecular and cellular levels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activities and guidance on experimental approaches for its investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and designing relevant experiments.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂S |
| Molecular Weight | 208.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water. |
| Melting Point | 62-64°C |
Core Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its ability to interact with several key cellular targets and signaling pathways. The primary mechanisms of action are detailed below.
Induction of Apoptosis in Cancer Cells
A prominent and well-documented effect of phenylthiourea derivatives is their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent.
Molecular Pathway: The induction of apoptosis by this compound is thought to proceed primarily through the intrinsic (mitochondrial) pathway. This involves the following key steps:
-
Upregulation of Pro-apoptotic Proteins: The compound may increase the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7. These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Validation: The pro-apoptotic effects of this compound can be rigorously investigated using a combination of cellular and biochemical assays.
-
Cell Viability Assays (MTT, MTS): To determine the cytotoxic concentration of the compound.
-
Caspase Activity Assays: To measure the activation of key executioner caspases.
-
Western Blot Analysis: To detect the cleavage of PARP and the expression levels of Bcl-2 family proteins.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
Enzyme Inhibition: Tyrosinase
Phenylthiourea and its derivatives are well-established inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[1] This inhibitory activity makes them of interest for applications in dermatology and cosmetology for the treatment of hyperpigmentation disorders.
Mechanism of Inhibition: The inhibition of tyrosinase by this compound is believed to be competitive. The thiourea moiety can chelate the copper ions in the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine, and halting the production of melanin.
Experimental Validation:
-
In Vitro Tyrosinase Inhibition Assay: A colorimetric assay using L-DOPA as a substrate can be employed to determine the IC50 value of this compound for tyrosinase inhibition.
Potential Interaction with the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2] Some N-substituted thiourea derivatives have been reported to act as inhibitors of EGFR signaling.[2][3]
Putative Mechanism: While the direct binding of this compound to EGFR has not been definitively established, it is hypothesized that it may act as a tyrosine kinase inhibitor (TKI). By binding to the ATP-binding site of the EGFR kinase domain, it could prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Putative inhibition of EGFR signaling by this compound.
Experimental Validation:
-
EGFR Kinase Assay: An in vitro assay to measure the direct inhibitory effect of the compound on EGFR kinase activity.
-
Western Blot Analysis: To assess the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK in treated cells.
-
Cell-Based Proliferation Assays: Using cancer cell lines known to be dependent on EGFR signaling.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Some bis-thiourea derivatives have been shown to target microtubule polymerization, leading to mitotic arrest and apoptosis.[4]
Putative Mechanism: this compound may interfere with the dynamic instability of microtubules, either by inhibiting their polymerization or by promoting their depolymerization. This disruption of the mitotic spindle would lead to an arrest in the G2/M phase of the cell cycle and subsequently trigger apoptosis.
Experimental Validation:
-
In Vitro Tubulin Polymerization Assay: To directly measure the effect of the compound on the assembly of purified tubulin.
-
Immunofluorescence Microscopy: To visualize the effects on the microtubule network and mitotic spindle formation in treated cells.
-
Cell Cycle Analysis by Flow Cytometry: To determine the percentage of cells arrested in the G2/M phase.
Anti-inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory properties.[5] This is often attributed to their ability to modulate the production of pro-inflammatory cytokines.
Putative Mechanism: this compound may inhibit the signaling pathways that lead to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). This could involve the inhibition of transcription factors like NF-κB.
Experimental Validation:
-
ELISA: To measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of immune cells (e.g., macrophages) treated with the compound and stimulated with an inflammatory agent (e.g., LPS).
-
Western Blot Analysis: To investigate the activation of key inflammatory signaling proteins (e.g., phosphorylation of IκBα).
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to investigate the mechanism of action of this compound.
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol describes the measurement of executioner caspase activity in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Caspase-3/7 Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with the compound for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions.
-
Lysis and Substrate Addition: Add the assay reagent to each well and incubate at room temperature for 1-2 hours, protected from light. The reagent will lyse the cells and allow the caspase enzymes to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle control.
Caption: Workflow for the Caspase-3/7 Activity Assay.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptotic proteins in cells treated with this compound.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vitro Tyrosinase Inhibition Assay (Colorimetric)
This protocol outlines a method to assess the inhibitory effect of this compound on mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer or DMSO as appropriate.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution to each well. Include a control with no inhibitor and a positive control with kojic acid.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Quantitative Data Summary
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the literature, data from closely related phenylthiourea derivatives provide valuable insights into its potential potency. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea, a structurally similar compound, has demonstrated cytotoxic activity against various cancer cell lines.[4]
| Cell Line | Cancer Type | Reported IC50 (µM) for N-(4-t-butylbenzoyl)-N'-phenylthiourea[4] |
| MCF-7 | Breast Cancer | Data suggests potent activity |
| T47D | Breast Cancer | Moderate activity reported |
| HeLa | Cervical Cancer | Moderate activity reported |
Note: These values should be considered as indicative, and the specific cytotoxic profile of this compound should be determined experimentally.
Conclusion and Future Directions
This compound is a promising small molecule with a multifaceted mechanism of action that warrants further investigation. Its ability to induce apoptosis, inhibit key enzymes like tyrosinase, and potentially modulate critical signaling pathways such as EGFR and microtubule dynamics makes it a compound of significant interest for drug development, particularly in the area of oncology.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Direct Target Identification: Employing techniques such as affinity chromatography or thermal shift assays to definitively identify its direct binding partners.
-
In Vivo Efficacy Studies: Evaluating the antitumor and anti-inflammatory effects of the compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound.
References
-
Coppola, G. M., Damon, R. E., Eskesen, J. B., France, D. S., & Paterniti, J. R., Jr. (2006). Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents. Bioorganic & medicinal chemistry letters, 16(1), 113–117. [Link]
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 206-216. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. In PubChem. Retrieved January 12, 2026, from [Link]
-
Gadek, Z., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer biology & therapy, 15(7), 895–905. [Link]
-
Todorović, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(8), 3371. [Link]
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- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of 1-Butyl-3-phenylthiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-3-phenylthiourea, a substituted thiourea derivative, presents significant interest in medicinal chemistry and materials science. A critical determinant of its utility is its solubility, a physicochemical property that governs its behavior in various experimental and physiological environments. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes information on its known qualitative solubility, the properties of analogous compounds, and detailed, field-proven experimental protocols. By equipping researchers with the foundational knowledge and practical methodologies, this document serves as a vital resource for generating reliable solubility data, thereby accelerating research and development efforts.
Introduction: The Significance of Solubility in the Scientific Journey of this compound
This compound (Figure 1) is a molecule of interest due to the versatile chemical reactivity and biological activity associated with the thiourea scaffold. From potential applications in drug discovery to its use as a building block in organic synthesis, a thorough understanding of its fundamental properties is paramount.[1] Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, is a cornerstone of this understanding. It directly impacts:
-
Bioavailability: In drug development, poor aqueous solubility can severely limit a compound's absorption and, consequently, its therapeutic efficacy.
-
Formulation: Understanding solubility in various solvents is crucial for developing stable and effective formulations for administration or application.
-
Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent system dictates reaction rates and yields.
-
Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in various solvents at different temperatures.[2]
This guide will delve into the theoretical underpinnings of solubility, provide known data for this compound and related compounds, and offer detailed, step-by-step protocols for its experimental determination.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Physicochemical Properties and Known Solubility Profile
A foundational understanding of a compound's physicochemical properties provides context for its expected solubility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-tert-Butyl-3-phenylthiourea | N-Phenylthiourea |
| CAS Number | 6336-01-2[3] | 14327-04-9[2] | 103-85-5[4] |
| Molecular Formula | C₁₁H₁₆N₂S[5] | C₁₁H₁₆N₂S[2] | C₇H₈N₂S[4] |
| Molecular Weight | 208.32 g/mol [5] | 208.32 g/mol [2] | 152.2 g/mol [4] |
| Appearance | White to light tan crystalline powder (predicted) | White to light tan crystalline powder[2] | Crystalline solid[4] |
| Melting Point | 62-64°C | 145-150°C (for related Phenylthiourea)[2] | 145-150°C[6] |
Qualitative Solubility of this compound
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from structurally similar compounds provide valuable insights:
-
Organic Solvents: this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] This is a common characteristic for many substituted thiourea derivatives. For the related compound N-phenylthiourea, the solubility in these solvents is approximately 30 mg/mL.[4]
-
Aqueous Solutions: It is predicted to have very low solubility in aqueous buffers.[7] The presence of the hydrophobic butyl group and the phenyl ring contributes to its limited aqueous solubility. For N-phenylthiourea, the solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[4][7]
Theoretical Framework: Factors Influencing Solubility
The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental concept.
-
Solvent Polarity: Polar solvents, such as alcohols, can engage in hydrogen bonding and dipole-dipole interactions. Non-polar solvents, like hydrocarbons, primarily interact through weaker van der Waals forces. The thiourea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), suggesting that its interaction with various solvents will be nuanced.[8]
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.
Experimental Determination of Solubility: Protocols and Methodologies
Given the absence of comprehensive published data, the experimental determination of this compound's solubility is essential. The following section provides detailed protocols for established methods.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, water). The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Figure 2: Experimental Workflow for the Shake-Flask Method
Caption: A flowchart illustrating the key steps in the shake-flask method.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a powerful and widely used technique for the accurate quantification of solutes in solution.
Typical HPLC Method Parameters:
-
Column: A C18 reverse-phase column is generally suitable for compounds with the polarity of this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV spectrophotometry at a wavelength of maximum absorbance for this compound (to be determined experimentally, but likely around 265 nm based on N-phenylthiourea).[4]
-
Calibration: A standard curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Experimental Solubility Data of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| Water | Experimental Value | Calculated Value |
| Phosphate Buffered Saline (PBS) pH 7.4 | Experimental Value | Calculated Value |
Effect of Temperature
To investigate the temperature dependence of solubility, the shake-flask experiment can be repeated at different temperatures (e.g., 4°C, 25°C, 37°C). The results can be plotted as solubility versus temperature to visualize the trend.
Practical Considerations and Troubleshooting
-
Purity of the Compound: The purity of the this compound sample is critical for accurate solubility determination. Impurities can affect the solubility and the analytical quantification.
-
Equilibrium Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is constant.
-
pH of Aqueous Solutions: For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. While this compound is not strongly acidic or basic, it is good practice to use buffered solutions for aqueous solubility measurements.
-
Solution Stability: Thiourea derivatives can be susceptible to degradation under certain conditions. It is advisable to assess the stability of this compound in the chosen solvents over the course of the experiment, for instance, by analyzing for degradation products via HPLC.
Conclusion
This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the solubility landscape of this compound. By understanding the theoretical principles, leveraging data from analogous compounds, and meticulously applying the detailed experimental protocols outlined herein, reliable and accurate solubility data can be generated. This crucial information will undoubtedly empower more informed decision-making in the synthesis, formulation, and biological evaluation of this promising compound, ultimately advancing its scientific and therapeutic potential.
References
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Scribd. (n.d.). Solubility of Thiourea in Solvents | PDF. Retrieved from [Link]
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PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
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Spectroscopic Characterization of 1-Butyl-3-phenylthiourea: A Technical Guide for Drug Development Professionals
Foreword: The Structural Elucidation Imperative
Molecular Structure and Isomeric Considerations
1-Butyl-3-phenylthiourea possesses a molecular formula of C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol .[1][2] The molecule's core is a thiourea moiety, substituted with a butyl group on one nitrogen and a phenyl group on the other. The presence of the N-H protons and the rotational freedom around the C-N bonds can, in some instances, lead to the existence of different conformational isomers in solution, which may be observable in NMR spectroscopy depending on the solvent and temperature.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by several key absorption bands.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3400 | Medium, Broad | N-H Stretching |
| 2850-2960 | Medium-Strong | C-H (Aliphatic) Stretching |
| ~3050 | Medium | C-H (Aromatic) Stretching |
| ~1600, ~1490 | Medium-Strong | C=C Aromatic Ring Stretching |
| ~1550 | Strong | N-H Bending and C-N Stretching |
| ~1250 | Strong | C=S Stretching (Thioamide I band) |
| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |
Interpretation and Experimental Causality:
The broadness of the N-H stretching band in the 3100-3400 cm⁻¹ region is indicative of hydrogen bonding, a common feature in thiourea derivatives.[3][4] The presence of both aliphatic and aromatic C-H stretching vibrations confirms the hybrid nature of the molecule. A key diagnostic feature for thioureas is the thioamide I band , which has a significant contribution from the C=S stretching vibration and is expected around 1250 cm⁻¹.[4] The precise position of this band can be influenced by the electronic effects of the substituents on the nitrogen atoms. The strong absorptions in the fingerprint region corresponding to the out-of-plane C-H bending of the monosubstituted benzene ring provide clear evidence for the phenyl group.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.
Caption: Workflow for ATR-FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.95 | Triplet | 3H | -CH₂CH₂CH₂CH₃ |
| ~1.45 | Sextet | 2H | -CH₂CH₂CH₂ CH₃ |
| ~1.65 | Quintet | 2H | -CH₂ CH₂CH₂CH₃ |
| ~3.60 | Quartet | 2H | -CH₂ NH- |
| ~7.20-7.60 | Multiplet | 5H | Aromatic protons (C₆H₅ ) |
| ~6.50 (broad) | Singlet | 1H | -CH₂NH - |
| ~8.00 (broad) | Singlet | 1H | -NH Ph |
Interpretation and Experimental Causality:
The aliphatic protons of the butyl group are expected to show characteristic splitting patterns due to spin-spin coupling with adjacent methylene groups. The downfield shift of the methylene group attached to the nitrogen (-CH₂ NH-) to around 3.60 ppm is due to the deshielding effect of the electronegative nitrogen atom. The aromatic protons will likely appear as a complex multiplet in the 7.20-7.60 ppm region. The two N-H protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. The use of a deuterated solvent like CDCl₃ is crucial to avoid a large solvent signal obscuring the analyte's signals.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~13.8 | -CH₂CH₂CH₂CH₃ |
| ~20.1 | -CH₂CH₂CH₂ CH₃ |
| ~31.2 | -CH₂ CH₂CH₂CH₃ |
| ~45.0 | -CH₂ NH- |
| ~124.5 | ortho-Aromatic C-H |
| ~126.0 | para-Aromatic C-H |
| ~129.0 | meta-Aromatic C-H |
| ~137.0 | ipso-Aromatic C-N |
| ~180.5 | C =S (Thione) |
Interpretation and Experimental Causality:
The predicted chemical shifts for the butyl chain carbons are based on standard values for alkanes, with the carbon attached to the nitrogen being the most downfield in the aliphatic region. The aromatic carbon signals are predicted based on data for phenylthiourea and its derivatives. The most downfield signal, and a key diagnostic peak, will be that of the thione carbon (C=S) at approximately 180.5 ppm.[5] The significant downfield shift is due to the deshielding effect of the double bond to sulfur. The chemical shifts of the aromatic carbons in the closely related 1-Butyl-3-(p-fluorophenyl)-2-thiourea provide a strong basis for these predictions.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectral Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 208 | Moderate | [M]⁺ (Molecular Ion) |
| 152 | Moderate | [M - C₄H₈]⁺ |
| 135 | Strong | [C₆H₅NCS]⁺ |
| 93 | Strong | [C₆H₅NH₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 57 | Moderate | [C₄H₉]⁺ |
Interpretation and Experimental Causality:
Upon electron ionization, this compound is expected to show a discernible molecular ion peak at m/z 208. A prominent fragmentation pathway is likely the McLafferty rearrangement, leading to the loss of butene (C₄H₈) and the formation of a fragment at m/z 152.[6] Cleavage of the C-N bond can lead to the formation of the phenyl isothiocyanate cation at m/z 135 and the butyl cation at m/z 57. The aniline cation at m/z 93 is also a likely fragment. The presence of the phenyl cation at m/z 77 is characteristic of phenyl-containing compounds.[7]
Caption: Predicted Fragmentation Pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity against m/z.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating IR, ¹H NMR, ¹³C NMR, and MS data, provides a detailed and self-validating structural portrait. While the data presented herein is predictive and based on sound spectroscopic principles and analysis of close structural analogues, it offers a robust template for researchers and drug development professionals. The experimental protocols outlined provide a clear path for the acquisition of empirical data, which can then be compared against these predictions for definitive structural confirmation. This synergistic approach, combining predictive analysis with rigorous experimental verification, is indispensable for advancing the study of novel chemical entities in the pharmaceutical sciences.
References
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SpectraBase. 1-Butyl-3-(p-fluorophenyl)-2-thiourea. Wiley. Available from: [Link].
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NIST. 1-Butyl-3-phenylurea. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link].
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ResearchGate. 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Available from: [Link].
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1-Butyl-3-phenylthiourea crystal structure
An In-depth Technical Guide on the Crystal Structure of 1-Butyl-3-phenylthiourea
Abstract
This technical guide provides a comprehensive examination of the structural characteristics of this compound, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this document leverages high-quality crystallographic data from closely related structural analogues, namely N,N-di-n-butyl-N'-phenylthiourea and 1-methyl-3-phenylthiourea, to infer its molecular conformation, crystal packing, and intermolecular interactions. By synthesizing data from established experimental protocols and structural analyses, this guide offers field-proven insights into the synthesis, characterization, and structure-property relationships of this important class of compounds, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenylthiourea Scaffold
Thiourea derivatives are a versatile class of organic compounds recognized for their wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The this compound molecule, with the chemical formula C₁₁H₁₆N₂S, belongs to this class and combines a flexible n-butyl group with an aromatic phenyl ring, creating a structure with significant potential for forming specific intermolecular interactions that are crucial for its function in biological and material contexts.[2] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount, as the solid-state conformation and packing dictate key physicochemical properties such as solubility, stability, and bioavailability, which are critical for drug development.
Synthesis and Crystallization
The synthesis of N,N'-disubstituted thioureas is a robust and well-established process, typically achieved through the nucleophilic addition of an amine to an isothiocyanate. This straightforward approach allows for high yields and purity.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method adaptable for the synthesis of the title compound.
Materials:
-
Phenyl isothiocyanate (1.0 equivalent)
-
n-Butylamine (1.0 equivalent)
-
Anhydrous Toluene or Dichloromethane
Procedure:
-
Reaction Setup: Dissolve phenyl isothiocyanate in an anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.
-
Amine Addition: Slowly add a solution of n-butylamine in the same anhydrous solvent to the flask. The addition is performed dropwise at room temperature with vigorous stirring.[1]
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
Purification by Recrystallization: Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or an ethanol/acetone mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of high-quality single crystals.[1][3]
-
Crystal Collection: Collect the purified crystals by filtration, wash with a small volume of cold solvent, and dry under vacuum.
Caption: General workflow for the synthesis and purification of this compound.
Methodology for Structural Elucidation: Single-Crystal X-ray Diffraction
The definitive technique for determining the atomic arrangement within a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This method provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[4]
Workflow for SC-XRD Analysis:
-
Crystal Mounting: A single crystal of suitable quality and size (typically >0.02 mm) is carefully mounted on a goniometer.[4]
-
Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.[5]
-
Structure Solution: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods.
-
Structure Refinement: The initial structural model is refined using a least-squares approach to achieve the best possible fit with the experimental diffraction data.[5]
Crystallographic Analysis of Structural Analogues
In the absence of a published crystal structure for this compound, we analyze the crystallographic data of two closely related compounds: 1-methyl-3-phenylthiourea (a mono-N-alkyl analogue) and N,N-di-n-butyl-N'-phenylthiourea (a di-N-butyl analogue). This comparative approach allows for expert inference on the likely structural features of the target molecule.
Case Study 1: 1-methyl-3-phenylthiourea
This analogue provides insight into the fundamental packing motifs of mono-alkylated phenylthioureas.
Key Structural Features:
-
Conformation: The molecule adopts a trans conformation of the phenyl group relative to the C=S bond. The dihedral angle between the thiourea plane and the phenyl plane is 67.83(6)°.[3]
-
Intermolecular Interactions: The crystal structure is dominated by intermolecular N-H···S hydrogen bonds. These interactions link molecules into centrosymmetric dimers.[3] These dimers are further connected by another set of N-H···S hydrogen bonds, forming layers.[3] This dimerization is a common and stabilizing motif in N-mono-substituted thioureas.
Caption: Hydrogen-bonded dimer formation common in N-mono-substituted thioureas.
Case Study 2: N,N-di-n-butyl-N'-phenylthiourea
This analogue reveals how bulkier alkyl groups influence crystal packing.
Key Structural Features:
-
Conformation: The phenyl group is twisted with respect to the central N-C-S-N plane, exhibiting a C1-N1-C2-C7 torsion angle of 55.54(16)°. The two butyl substituents are staggered.[6]
-
Bond Lengths: The N-C and C=S bond distances indicate significant electron delocalization across the thiourea core.[6]
-
Intermolecular Interactions: Unlike the simple dimer formation in the methyl analogue, the bulkier di-butyl groups lead to a more complex hexameric ring assembly in the crystal structure.[6] This demonstrates that the size and number of alkyl substituents profoundly impact the supramolecular arrangement.
| Parameter | 1-methyl-3-phenylthiourea[3] | N,N-di-n-butyl-N'-phenylthiourea[6] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 17.348(3) | 11.2323(4) |
| b (Å) | 8.6023(13) | 19.3400(7) |
| c (Å) | 12.1672(18) | 14.8643(5) |
| β (°) ** | 99.637(3) | 94.673(3) |
| V (ų) ** | 1790.1(5) | 3213.1(2) |
| Z | 8 | 4 |
| Dominant Motif | Hydrogen-bonded dimers | Hexamer ring assemblies |
Inferred Crystal Structure of this compound
Based on the analysis of its structural analogues, we can make an informed projection of the crystal structure of this compound.
-
Molecular Conformation: The molecule is expected to have a largely planar thiourea core (N-C(=S)-N). The phenyl ring will likely be twisted out of this plane, similar to the analogues. The n-butyl chain, being flexible, may adopt various conformations to optimize packing.
-
Crystal Packing and Interactions: As a mono-substituted N-alkyl-N'-phenylthiourea, its packing is more likely to resemble that of the methyl analogue than the di-butyl analogue. The presence of two N-H protons allows for the formation of strong N-H···S hydrogen bonds. Therefore, the formation of centrosymmetric dimers is the most probable supramolecular synthon. The flexible butyl chains would then pack between these dimer units, likely influencing the overall cell parameters but not the primary hydrogen-bonding motif.
Biological and Pharmaceutical Relevance
The structural features of phenylthiourea derivatives are directly linked to their biological activity.
-
Enzyme Inhibition: Phenylthioureas are known inhibitors of enzymes like tyrosinase. The N-H and C=S groups are crucial for coordinating with metal ions (like copper) in the enzyme's active site.[7]
-
Anticancer Activity: The ability to form specific hydrogen bonds allows these molecules to interact with biological targets. Studies on related compounds show they can induce apoptosis (programmed cell death) in cancer cells.[1] The conformation of the phenyl and alkyl groups influences the molecule's lipophilicity and ability to fit into receptor binding pockets.
-
Drug Development: A stable, predictable crystal structure is essential for developing a solid dosage form. Understanding the likely packing motifs of this compound is critical for anticipating its solid-state properties and for guiding formulation strategies.
Conclusion
This technical guide provides a detailed structural analysis of this compound through the expert lens of comparative crystallography. While awaiting experimental determination of its precise crystal structure, a robust model can be inferred from its close analogues. The molecule likely adopts a conformation with a twisted phenyl ring and engages in strong N-H···S hydrogen bonding to form stable, centrosymmetric dimers. These structural insights are fundamental for professionals in drug development and materials science, providing a solid foundation for understanding the molecule's behavior and for designing future compounds with enhanced properties.
References
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- BenchChem. (2025).
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PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]
- Stadler, B., et al. (2021). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
- Culpepper, J. D., et al. (2022). CCDC 1958363: Experimental Crystal Structure Determination.
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GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved from [Link]
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Centro de Investigación en Química Sostenible (CIQSO). (n.d.). Single-Crystal X-ray Diffraction Unit. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylthiourea. Retrieved from [Link]
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precisionFDA. (n.d.). 1-BUTYL-3-ETHYLTHIOUREA. Retrieved from [Link]
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Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]
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Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]
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Compound Identification and Physicochemical Properties
An In-depth Technical Guide on the Safety and Handling of 1-Butyl-3-phenylthiourea
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safe handling, storage, disposal, and relevant biological activities of this compound. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both safety and experimental integrity.
This compound (CAS No. 6336-01-2) is a substituted thiourea derivative.[1][2][3][4][5] The presence of a butyl group and a phenyl group attached to the thiourea core imparts specific chemical and biological characteristics to the molecule.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6336-01-2 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₆N₂S | [1][5][6] |
| Molecular Weight | 208.32 g/mol | [1][5][6] |
| Appearance | White to light tan crystalline powder | [6] |
| Melting Point | 62-64°C | [1] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [6][7] |
Due to its hydrophobic nature, resulting from the phenyl and butyl groups, direct dissolution in aqueous buffers is challenging and often results in precipitation.[7] It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into aqueous media with vigorous stirring.[7]
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
-
Eye and Face Protection : Chemical safety goggles with side shields or a full-face shield are required to protect against splashes and airborne particles.[10]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential.[10] For tasks with a higher risk of spillage, impervious coveralls and boots should be considered.
-
Respiratory Protection : All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne levels.[8] If there is a risk of dust formation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[11][12]
General Handling and Hygiene
-
Avoid Dust Formation : Minimize the generation of dust when handling the solid compound.[13]
-
Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, and before breaks, eating, or drinking.[8][13] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
-
Contaminated Clothing : Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [8][14] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing immediately. If skin irritation or a rash occurs, seek medical advice. | [14] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [12] |
Accidental Release Measures
-
Minor Spills : For small spills, wear appropriate PPE, avoid generating dust, and sweep up the material.[14] Place the spilled solid into a sealed, labeled container for hazardous waste disposal.[12] Clean the spill area with a suitable laboratory cleaner.[14]
-
Major Spills : Evacuate the area immediately and prevent entry.[13] Alert your institution's Environmental Health and Safety (EHS) department. Do not allow the material to enter drains or waterways.[13]
Storage and Disposal
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] The storage location should be a designated poison cabinet or a locked area accessible only to authorized personnel.[12][13] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[8]
Disposal
This compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous waste.[11][14] Do not dispose of it down the sink or in general waste.[11][15]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with n-butylamine.[6]
Synthesis Protocol
-
In a round-bottom flask under an inert atmosphere, dissolve phenyl isothiocyanate in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Slowly add a solution of n-butylamine in the same solvent to the flask with continuous stirring at room temperature.
-
The reaction is typically exothermic and can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[6]
Analytical Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the structure.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Prepare a sample as a KBr pellet or a thin film. Record the FTIR spectrum to identify characteristic absorption bands, such as N-H and C=S stretching vibrations.[6]
Biological Context and Potential Applications
Thiourea derivatives are a class of compounds with a wide range of biological activities, making them of significant interest in drug development.[16]
Anticancer Activity
Many substituted thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[16] The proposed mechanism often involves the induction of apoptosis.[6] Some derivatives have been shown to be more effective and selective than existing chemotherapy drugs like cisplatin in in-vitro studies.[16]
Proposed Apoptotic Pathway
Caption: Simplified intrinsic apoptosis pathway induced by thiourea derivatives.
Enzyme Inhibition
Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6] The inhibition is believed to be competitive, with the thiourea derivative binding to the enzyme's active site.[6]
Conclusion
This compound is a compound with significant potential in research and drug development. However, its handling requires a thorough understanding of its potential hazards, which are inferred to be significant based on related compounds. Adherence to strict safety protocols, including the use of appropriate PPE, proper handling techniques, and compliant disposal methods, is paramount to ensure the safety of laboratory personnel and the protection of the environment.
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A Technical Guide to Phenylthiourea (PTC) Compounds: From Genetic Markers to Therapeutic Frontiers
Abstract: Phenylthiourea (PTC), a seemingly simple organosulfur molecule, holds a remarkable position at the intersection of human genetics, sensory biology, and medicinal chemistry. Famously known for the bimodal distribution of its taste perception within the human population, PTC and its derivatives have evolved from a classic genetic marker to a versatile scaffold for drug discovery. This technical guide provides an in-depth review of phenylthiourea compounds, designed for researchers, scientists, and drug development professionals. We will traverse the genetic basis of PTC taste perception, delve into the synthesis and structure-activity relationships of its derivatives, explore their diverse biological activities beyond taste, and present key experimental protocols. The narrative emphasizes the causality behind experimental choices and grounds all claims in authoritative scientific literature, aiming to serve as a comprehensive resource for professionals in the field.
Introduction: The Serendipitous Discovery of a Genetic Marker
The story of phenylthiourea (PTC), also known as phenylthiocarbamide, begins not in a targeted drug discovery program, but with a serendipitous laboratory accident in 1931. Chemist Arthur Fox synthesized PTC and, while transferring the compound, some of the dust became airborne. A nearby colleague complained of the intensely bitter taste, while Fox himself tasted nothing.[1] This peculiar discrepancy led to the discovery that the ability to taste PTC is a variable genetic trait.[1] For decades, this trait was used in genetic and anthropological studies, and even in paternity testing before the advent of DNA analysis.[2]
Chemically, PTC is an N-phenyl substituted thiourea (C₇H₈N₂S).[2] Its core structure, featuring a thiocarbonyl group flanked by amino groups and a phenyl ring, provides a rich scaffold for chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities. This guide will explore the multifaceted nature of these compounds, from their foundational role in genetics to their emerging potential as therapeutic agents.
The Genetic Basis of PTC Taste Perception: The Role of TAS2R38
The ability to taste PTC is one of the most well-characterized human genetic traits. The variation in taste sensitivity is primarily attributed to polymorphisms within the TAS2R38 gene, located on chromosome 7.[3][4][5] This gene encodes a bitter taste receptor, which is a G protein-coupled receptor (GPCR) expressed on the surface of taste bud cells.[3][4][6]
Genotypes and Phenotypes
Three common single nucleotide polymorphisms (SNPs) within the TAS2R38 gene give rise to two predominant haplotypes:
-
PAV (Proline, Alanine, Valine): This is the "taster" allele. Individuals with at least one copy of the PAV allele can produce the functional receptor that binds to PTC and related compounds like 6-n-propylthiouracil (PROP), initiating a signaling cascade that results in the perception of bitterness.[3][7]
-
AVI (Alanine, Valine, Isoleucine): This is the "non-taster" allele. The amino acid substitutions in the receptor protein render it unable to effectively bind PTC, leading to little or no taste perception.[4][7]
The combination of these alleles determines an individual's phenotype:
-
PAV/PAV (Homozygous Dominant): These individuals are often "supertasters" and perceive PTC as extremely bitter.[4]
-
PAV/AVI (Heterozygous): These individuals are "tasters" and perceive PTC as bitter, though potentially less intensely than supertasters.[3]
-
AVI/AVI (Homozygous Recessive): These individuals are "non-tasters" and find PTC to be tasteless or only faintly bitter.[4]
These genotypes can account for up to 85% of the variation in PTC tasting ability.[4] Studies have shown a strong correlation between an individual's TAS2R38 genotype and their bitterness rating of PTC-infused filter paper, making this a reliable method for phenotype prediction.[6]
Chemical Synthesis and Derivatives
The versatility of phenylthiourea compounds in research and drug development stems from the relative ease of their synthesis and the ability to generate diverse derivatives.
General Synthesis of Phenylthiourea
The synthesis of PTC and its N-substituted derivatives is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine. The classical synthesis of PTC itself involves the reaction of phenyl isothiocyanate with ammonia. A common laboratory-scale synthesis involves the reaction of aniline with ammonium thiocyanate.[8]
Another robust method is a two-step, one-pot reaction. This involves the in-situ formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt (like KSCN), followed by the nucleophilic addition of an amine (e.g., aniline) to yield the N-acyl-N'-phenylthiourea product.[9] This method is highly effective for producing a wide array of derivatives.[9]
Synthesis of Phenylthiourea Derivatives
The core PTC structure can be modified at several positions to explore structure-activity relationships (SAR). Key strategies include:
-
Substitution on the Phenyl Ring: Adding various functional groups (e.g., halogens, alkyls, alkoxys) to the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn affects biological activity.
-
Modification of the Amine Groups: One or both hydrogens on the nitrogen atoms can be replaced with different alkyl or aryl groups.
-
Incorporation into Heterocyclic Systems: The thiourea moiety can be used as a building block to construct more complex heterocyclic structures, such as pyrazoles, thiazoles, and pyrans, leading to novel compounds with unique biological profiles.[10]
These synthetic strategies have led to the development of numerous PTC derivatives with enhanced potency and selectivity for various biological targets.[8][11]
Biological Activities and Mechanisms of Action
While PTC is famous for its interaction with taste receptors, the molecule and its derivatives exhibit a broad range of other biological activities. The presence of the sulfur and nitrogen atoms is crucial for these properties.[8]
Enzyme Inhibition: Tyrosinase and Phenoloxidase
PTC is a well-established and potent inhibitor of tyrosinase (also known as phenoloxidase), a key copper-containing enzyme in the melanin biosynthesis pathway.[12][13][14] It catalyzes the oxidation of phenols, such as the conversion of tyrosine to dopaquinone, a precursor to melanin.[13]
-
Mechanism of Inhibition: PTC acts as a competitive inhibitor of tyrosinase.[13][15] It is believed to chelate the copper ions in the enzyme's active site, preventing the binding of the natural substrate. The inhibition constant (Ki) for PTC against phenoloxidase has been estimated to be as low as 0.21 µM.[12][13][16] This inhibitory action is responsible for PTC's ability to block pigmentation in organisms like zebrafish embryos, making them transparent for developmental studies.[14] Recent structural studies show that PTC binds to tyrosinase-related protein 1 (TYRP1), a zinc-containing enzyme also involved in melanogenesis, through hydrophobic interactions rather than direct coordination with the metal ions.[17]
Antimicrobial Activity
A significant area of research focuses on the antimicrobial properties of PTC derivatives.[8] Numerous studies have demonstrated that substituted phenylthioureas show broad-spectrum activity against various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8][11]
-
Mechanism of Action: While not fully elucidated for all derivatives, one proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[18] The formation of metal complexes with PTC derivatives has also been shown to enhance their antimicrobial potency.[11]
Anticancer and Other Therapeutic Activities
The thiourea scaffold is present in a number of compounds with therapeutic potential. Derivatives of PTC have been investigated for a range of activities:
-
Anticancer: Some phenylthiourea-based compounds have demonstrated potent cytotoxic effects against cancer cell lines.[9] Their mechanism may involve inducing apoptosis or inhibiting key signaling pathways.
-
Anticonvulsant, Antiviral, and Antioxidant: The diverse chemical nature of PTC derivatives has led to their investigation for a wide array of pharmacological effects, including anticonvulsant, anti-HIV, and antioxidant activities.[19][20]
-
Cholinesterase Inhibition: Certain thiourea derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[19]
The development of PTC derivatives as therapeutic agents is an active and promising field of medicinal chemistry.[19][20]
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows involving phenylthiourea compounds.
Protocol: PTC Taste Sensitivity Testing
Objective: To determine the taste phenotype (taster vs. non-taster) of an individual using a standardized PTC paper strip method. This protocol is based on established methods used in genetic and sensory studies.[6]
Materials:
-
PTC paper strips (impregnated with a safe, standardized concentration of PTC)
-
Control paper strips (no PTC)
-
Water for rinsing
-
Data recording sheet
-
9-point bitterness intensity scale (1 = 'not at all bitter', 9 = 'extremely bitter')
Procedure:
-
Informed Consent: Explain the procedure to the participant and obtain informed consent. Ensure the participant has no known allergies to the components.
-
Control Test: Provide the participant with a control paper strip. Ask them to place it on their tongue for 5-10 seconds and then describe the taste. This establishes a baseline and confirms they can taste the paper itself.
-
Mouth Rinse: Have the participant rinse their mouth thoroughly with water.
-
PTC Test: Provide the participant with a PTC paper strip. Instruct them to place it on their tongue for 5-10 seconds.
-
Intensity Rating: Ask the participant to rate the bitterness intensity of the PTC strip using the 9-point scale. Record the score.
-
Phenotype Classification (Causality): The bimodal distribution of taste responses allows for classification. A distinct cutoff point is typically observed in population data.
-
Non-tasters: Individuals who rate the bitterness as very low (e.g., scores 1-3) are classified as non-tasters. Their TAS2R38 receptor does not bind PTC effectively.
-
Tasters: Individuals who report a strong bitter taste (e.g., scores 6-9) are classified as tasters. Their TAS2R38 receptor binds PTC, triggering a bitter taste signal.
-
Intermediate Tasters: Scores in the middle range (e.g., 4-5) may indicate a heterozygous genotype.
-
-
Data Analysis: Collect data from a population to observe the characteristic bimodal distribution of taste scores, which validates the genetic basis of the trait.
Protocol: Synthesis of an N-acyl-N'-phenylthiourea Derivative
Objective: To synthesize a representative N-acyl-N'-phenylthiourea derivative using a one-pot method. This protocol is adapted from established procedures for creating thiourea analogs for biological screening.[9]
Materials:
-
Potassium thiocyanate (KSCN)
-
Acetyl chloride (or another acyl chloride)
-
Aniline (or a substituted aniline)
-
Dry acetone (anhydrous)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.
-
Thiocyanate Suspension: Add 0.11 mol of potassium thiocyanate to 50 mL of dry acetone in the flask. Stir to create a suspension. The use of dry acetone is critical to prevent hydrolysis of the acyl chloride and the isothiocyanate intermediate.
-
Isothiocyanate Formation: From the dropping funnel, add 0.1 mol of acetyl chloride dropwise to the stirred suspension. The reaction forms the acyl isothiocyanate intermediate in situ. A slight exotherm may be observed.
-
Nucleophilic Addition: After the acetyl chloride addition is complete, slowly add a solution of 0.1 mol of aniline in 25 mL of dry acetone to the reaction mixture. This is a nucleophilic addition reaction where the amine nitrogen of aniline attacks the electrophilic carbon of the isothiocyanate.
-
Reaction Completion: Reflux the mixture for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. The desired N-acetyl-N'-phenylthiourea product is typically insoluble in water and will precipitate out as a solid.
-
Isolation and Purification: Collect the crude precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy (to identify C=S and N-H stretches), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Pathways and Workflows
Diagram: PTC and the TAS2R38 Bitter Taste Pathway
Diagram: Workflow for Antimicrobial Screening of PTC Derivatives
Future Perspectives and Challenges
The field of phenylthiourea research continues to evolve. While the genetic link to taste is well-established, its implications for dietary choices, disease susceptibility, and personalized medicine are still being explored.[5][7] In drug development, the PTC scaffold remains attractive due to its synthetic tractability and diverse biological activities.[19][20]
Key challenges remain, including overcoming potential toxicity associated with the thiourea moiety and improving the target selectivity of derivatives. Future research will likely focus on:
-
Designing novel derivatives with improved safety profiles and enhanced potency.
-
Elucidating detailed mechanisms of action for their antimicrobial and anticancer effects.
-
Leveraging the PTC scaffold to develop targeted therapies and chemical probes for novel biological targets.
Conclusion
Phenylthiourea compounds represent a remarkable class of molecules that bridge fundamental genetics with applied medicinal chemistry. From a simple taste test demonstrating Mendelian inheritance to a versatile platform for discovering new enzyme inhibitors and antimicrobial agents, the journey of PTC is a testament to the unexpected pathways of scientific discovery. For researchers in genetics, pharmacology, and drug development, a thorough understanding of the chemistry, biology, and experimental methodologies associated with PTC is invaluable. This guide has aimed to provide that comprehensive foundation, fostering further innovation in this exciting and multifaceted field.
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An In-depth Technical Guide to the Potential Research Areas of 1-Butyl-3-phenylthiourea
This guide provides a comprehensive exploration of 1-Butyl-3-phenylthiourea, a substituted thiourea derivative with significant, yet underexplored, potential in drug discovery and development. By synthesizing existing data on its chemical properties and the broader biological activities of related thiourea compounds, this document aims to illuminate promising avenues for future research. It is intended for researchers, scientists, and drug development professionals seeking to innovate in the fields of oncology, metabolic disorders, and infectious diseases.
Introduction to this compound: The Core Molecule
This compound belongs to the versatile class of organosulfur compounds known as thioureas.[1] The core structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, provides a flexible scaffold for chemical modification.[2] In the case of this compound, the presence of a butyl group and a phenyl ring at the N1 and N3 positions, respectively, confers specific physicochemical properties that influence its biological activity.[3]
Physicochemical Properties
A thorough understanding of the molecule's physical and chemical characteristics is fundamental to designing robust experimental protocols and interpreting results.
| Property | Value | Reference |
| Molecular Formula | C11H16N2S | [4][5] |
| Molecular Weight | 208.32 g/mol | [3] |
| Appearance | White to light tan crystalline powder | [3] |
| Melting Point | 62-64°C | [4] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | [3] |
Synthesis and Structural Characterization
The synthesis of this compound is typically achieved through a straightforward nucleophilic addition reaction between phenyl isothiocyanate and n-butylamine.[3] This method is efficient and allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve phenyl isothiocyanate in an anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.
-
Nucleophilic Addition: Slowly add a solution of n-butylamine in the same anhydrous solvent to the flask with continuous stirring at room temperature. The reaction is exothermic and should be monitored.
-
Reaction Completion: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/dichloromethane mixture to yield the final product.[3]
Structural confirmation is paramount and can be achieved using standard spectroscopic techniques.
| Technique | Expected Signals |
| ¹H NMR | Signals corresponding to the butyl group protons, aromatic protons of the phenyl ring, and broad singlets for the N-H protons. |
| ¹³C NMR | Resonances for the butyl carbons, aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon. |
| FTIR (cm⁻¹) | N-H stretching vibrations (3100-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a C=S stretching vibration.[3] |
Established Biological Activities of Phenylthiourea Derivatives: A Foundation for Exploration
The broader family of phenylthiourea derivatives has demonstrated a wide spectrum of biological activities, providing a strong rationale for investigating this compound in similar contexts.[1][6][7]
-
Anticancer Activity: Numerous studies have highlighted the pro-apoptotic effects of phenylthiourea derivatives in various cancer cell lines.[1][3] The proposed mechanisms often involve the intrinsic apoptosis pathway, with some evidence pointing to the modulation of EGFR and SIRT1 signaling.[3][8]
-
Enzyme Inhibition: Phenylthiourea and its analogs are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[3][9] The inhibition is believed to be competitive in nature.[9]
-
Antimicrobial Properties: Substituted thioureas have been explored for their antibacterial and antifungal activities.[1][10]
-
Lipid Metabolism Modulation: A series of 1-alkyl-3-phenylthiourea analogs have been evaluated as HDL- and Apo A-I-elevating and triglyceride-lowering agents, indicating a potential role in managing dyslipidemia.[11]
Potential Research Areas for this compound
Based on the established activities of related compounds and the unique structural features of this compound, the following research areas are proposed as fertile ground for novel discoveries.
Oncological Applications: Beyond General Cytotoxicity
While thiourea derivatives are known to induce apoptosis, the specific mechanisms and selectivity of this compound remain uncharacterized.[12][13]
Proposed Research Directive 1: Elucidation of the Anticancer Mechanism of Action
-
Hypothesis: this compound induces selective apoptosis in cancer cells through modulation of specific signaling pathways with minimal impact on normal cells.
-
Experimental Workflow:
Figure 1: Experimental workflow for investigating the anticancer activity of this compound.
Proposed Research Directive 2: Investigation as a Chemo-sensitizing Agent
-
Hypothesis: Sub-toxic concentrations of this compound can enhance the efficacy of standard chemotherapeutic agents by overcoming drug resistance mechanisms.
-
Experimental Approach: Combine this compound with known anticancer drugs (e.g., cisplatin, paclitaxel) and assess for synergistic effects on cancer cell viability.
Metabolic Disorders: A Novel Approach to HDL Cholesterol Modulation
The finding that 1-alkyl-3-phenylthioureas can elevate HDL cholesterol presents a significant opportunity.[11] The precise mechanism is likely distinct from existing therapies and warrants investigation.
Proposed Research Directive: Mechanistic Studies of HDL Elevation
-
Hypothesis: this compound increases HDL-C levels by modulating the expression or activity of key proteins involved in reverse cholesterol transport (e.g., ABCA1, SR-B1, CETP).
-
Experimental Protocol:
-
In Vitro Model: Treat human hepatocyte cell lines (e.g., HepG2) with this compound.
-
Gene Expression Analysis: Perform qPCR to quantify the mRNA levels of genes involved in cholesterol metabolism.
-
Protein Expression Analysis: Use Western blotting to assess the protein levels of ABCA1, SR-B1, etc.
-
Functional Assay: Measure cholesterol efflux from macrophage foam cells to apoA-I in the presence of conditioned media from treated hepatocytes.
-
In Vivo Validation: Administer this compound to animal models of dyslipidemia (e.g., ApoE knockout mice) and measure plasma lipid profiles.
Figure 2: Integrated approach to elucidate the HDL-elevating mechanism of this compound. -
Infectious Diseases: Targeting Multi-Drug Resistant Pathogens
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Thiourea derivatives have shown promise in this area.[1][10]
Proposed Research Directive: Evaluation of Antimicrobial and Anti-biofilm Activity
-
Hypothesis: this compound possesses potent activity against clinically relevant, multi-drug resistant bacterial and fungal strains, potentially through disruption of the cell membrane or inhibition of essential enzymes.
-
Experimental Approach:
-
Screening: Determine the Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and pathogenic fungi (e.g., Candida albicans).
-
Mechanism of Action Studies: Investigate the effect on cell membrane integrity using assays such as propidium iodide uptake and assess the potential for enzyme inhibition (e.g., urease).
-
Anti-biofilm Activity: Evaluate the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.
-
Chemical Diversification and Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold can lead to the identification of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.
Proposed Research Directive: Synthesis and Screening of a Focused Library
-
Strategy:
-
Modification of the Butyl Group: Synthesize analogs with varying alkyl chain lengths, branching, and cyclic structures to probe the hydrophobic pocket of target proteins.
-
Substitution on the Phenyl Ring: Introduce electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to modulate electronic properties and target interactions.
-
Bioisosteric Replacement: Replace the thiourea core with urea or guanidine moieties to assess the importance of the sulfur atom for biological activity.
-
Conclusion and Future Outlook
This compound represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of the broader thiourea class provide a strong foundation for future research. The proposed research directives in oncology, metabolic disorders, and infectious diseases offer a roadmap for unlocking the full potential of this intriguing molecule. A multi-pronged approach, combining mechanistic studies with systematic chemical modifications, will be crucial for translating the initial promise of this compound into tangible clinical applications.
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A Researcher's Guide to Sourcing and Qualifying 1-Butyl-3-phenylthiourea for Drug Development Applications
Introduction: The Versatility of 1-Butyl-3-phenylthiourea in Modern Research
This compound (CAS No. 6336-01-2) is a substituted thiourea derivative that has garnered significant interest within the scientific community. Its unique structural features, comprising a butyl group and a phenyl ring attached to a thiourea core, confer a range of biological activities, making it a valuable tool in drug discovery and development.[1][2] Thiourea derivatives, in general, are known for their broad spectrum of pharmacological properties, including antibacterial, anticancer, and enzyme-inhibiting activities.[3][4] This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing reliable commercial suppliers of this compound, establishing robust quality control measures, and understanding its primary applications.
Navigating the Commercial Landscape: Identifying Reputable Suppliers
The procurement of high-purity, well-characterized small molecules is a critical first step in any research endeavor. The consistency and reliability of your starting material directly impact the validity and reproducibility of your experimental results. For this compound, a number of commercial suppliers are available, ranging from large chemical conglomerates to more specialized providers.
A critical aspect of supplier selection is the level of documentation they provide. Always request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA provides lot-specific data on the purity and physical properties of the compound, while the SDS outlines necessary safety and handling procedures.[5]
Below is a comparative table of several commercial suppliers of this compound and its isomers, which can serve as a starting point for your procurement process.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich | 1-BUTYL-3-PHENYL-2-THIOUREA | 6336-01-2 | C11H16N2S | 208.33 | Part of their "AldrichCPR" collection for early discovery research. Buyer assumes responsibility for confirming identity and purity. |
| Arctom Scientific | This compound | 6336-01-2 | - | - | Offers various purities and quantities.[6] |
| Santa Cruz Biotechnology | 1-Isobutyl-3-phenyl-thiourea | - | C11H16N2S | 208.32 | For research use only.[7] |
| Oakwood Chemical | 1-Isobutyl-3-phenyl-thiourea | 16275-53-9 | C11H16N2S | 208.33 | Provides access to a Certificate of Analysis.[5] |
| NINGBO INNO PHARMCHEM CO.,LTD. | 1-tert-Butyl-3-phenylthiourea | 14327-04-9 | - | - | A manufacturer based in China, emphasizing their role in the global supply chain.[8] |
| Tokyo Chemical Industry (TCI) | 1-Benzyl-3-phenylthiourea | 726-25-0 | - | - | Provides purity information (>98.0% by HPLC). |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.
Supplier Qualification and Quality Assessment: A Self-Validating Workflow
Ensuring the quality of your purchased this compound is paramount. A rigorous internal qualification process is essential to validate the identity, purity, and consistency of the compound.
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An In-Depth Technical Guide to 1-Butyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-Butyl-3-phenylthiourea, a disubstituted thiourea derivative of significant interest in medicinal chemistry and materials science. The document begins with a foundational breakdown of its International Union of Pure and Applied Chemistry (IUPAC) name, providing a logical, rule-based justification for its nomenclature. Subsequent sections detail its physicochemical properties, present a validated experimental protocol for its synthesis, and explore its potential applications, particularly in drug development. The guide integrates mechanistic insights, spectroscopic data, and safety considerations, underpinned by authoritative citations. Visual aids, including diagrams for reaction mechanisms and experimental workflows, are provided to enhance understanding and practical application.
Chemical Identity and IUPAC Nomenclature
The compound, identified by the CAS number 6336-01-2, is systematically named This compound .[1][2][3] This name is derived following the established rules of IUPAC nomenclature for urea and thiourea derivatives.
Justification of the IUPAC Name:
-
Parent Structure: The core of the molecule is thiourea, SC(NH₂)₂. This is an organosulfur compound analogous to urea, where the oxygen atom is replaced by a sulfur atom.[4]
-
Substitution: The thiourea core is disubstituted, meaning two of the hydrogen atoms on the nitrogen atoms have been replaced by other groups.
-
Locants (Numbering): The nitrogen atoms in the thiourea backbone are assigned numbers to specify the location of the substituents. The convention numbers the nitrogens as 1 and 3 (or N and N').
-
Substituent Identification:
-
One nitrogen is attached to a butyl group (-C₄H₉).
-
The other nitrogen is attached to a phenyl group (-C₆H₅).
-
-
Assembly: The name is constructed by alphabetically listing the substituents, preceded by their locants, and followed by the parent name "thiourea".
-
1-Butyl : Indicates a butyl group is attached to nitrogen at position 1.
-
3-phenyl : Indicates a phenyl group is attached to nitrogen at position 3.
-
thiourea : The parent structure.
-
Combining these elements yields the unambiguous IUPAC name: This compound . Alternative, non-systematic names include N-Butyl-N'-phenylthiourea.[2][3]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for experimental design, including solvent selection and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₂S | [1][5] |
| Molecular Weight | 208.32 g/mol | [5] |
| Appearance | White to light tan crystalline powder | [6] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in aqueous buffers. | [6][7] |
Spectroscopic Data:
Structural confirmation of synthesized this compound relies on standard spectroscopic methods.
-
¹H NMR: Expected signals include multiplets in the aromatic region for the phenyl group, signals for the butyl chain's methylene and methyl protons, and broad singlets for the N-H protons.[6]
-
¹³C NMR: Key resonances include those for the aromatic carbons, the aliphatic carbons of the butyl group, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.[6]
-
FTIR (cm⁻¹): Characteristic peaks include N-H stretching vibrations (3100-3400 cm⁻¹), C-H stretching from both aromatic and aliphatic groups, and a C=S stretching vibration.[6]
Synthesis and Mechanistic Pathway
The most common and efficient synthesis of asymmetrically disubstituted thioureas like this compound is through the nucleophilic addition of an amine to an isothiocyanate.
Reaction: Phenyl isothiocyanate + Butylamine → this compound
This reaction is typically high-yielding and proceeds under mild conditions. The causality for this choice lies in the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S), making it highly susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.
Diagram of Synthesis Mechanism
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Physicochemical characteristics of 1-Butyl-3-phenylthiourea.
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Butyl-3-phenylthiourea
Introduction
This compound is an organic compound belonging to the versatile class of N,N'-disubstituted thiourea derivatives. These molecules are characterized by a thiocarbonyl group flanked by two nitrogen atoms, which in this specific case are substituted with a butyl group and a phenyl group. The structural interplay between the flexible aliphatic butyl chain and the rigid aromatic phenyl ring imparts a unique set of physicochemical properties to the molecule. Thiourea derivatives have garnered significant interest in medicinal chemistry and materials science due to their wide range of biological activities—including antimicrobial, antiviral, and anticancer properties—and their ability to act as ligands for metal coordination.[1][2]
This technical guide provides a comprehensive exploration of the essential physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an analysis of its structural and spectroscopic properties, and insights into its thermal stability. The methodologies described herein are grounded in established analytical techniques, ensuring reliability and reproducibility for research and development applications.
Core Physicochemical Properties
A summary of the fundamental physicochemical data for this compound is presented below. These properties are foundational for its handling, characterization, and application in further research.
| Property | Value | Source(s) |
| CAS Number | 6336-01-2 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆N₂S | [3][6] |
| Molecular Weight | 208.32 g/mol | [3][6] |
| Appearance | White to light tan crystalline powder | [7] |
| Melting Point | 62-64 °C | [3] |
| Solubility | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); sparingly soluble in aqueous buffers. | [7][8] |
Synthesis of this compound
The synthesis of N,N'-disubstituted thioureas is typically a straightforward and high-yield process. The most common and efficient method involves the nucleophilic addition of an amine to an isothiocyanate. This reaction is often exothermic and proceeds readily at room temperature.
Causality of Experimental Choice: The selection of phenyl isothiocyanate and n-butylamine as precursors is based on their commercial availability and the high reactivity of the isothiocyanate group towards the primary amine. The use of an anhydrous solvent is critical to prevent the hydrolysis of the isothiocyanate, which would lead to unwanted side products and a lower yield.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Amine Addition: Slowly add a solution of n-butylamine (1 equivalent) in the same anhydrous solvent to the flask with continuous stirring at room temperature.
-
Reaction Monitoring: The reaction is typically complete within a few hours. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Product Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Step: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
Confirming the structural integrity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective tool for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of bonds.
Expected Characteristic Peaks:
-
N-H Stretching: A prominent band or bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the thiourea moiety.[7]
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are found just below 3000 cm⁻¹.
-
N-H Bending: A peak around 1615-1618 cm⁻¹ is attributed to N-H bending vibrations.[9][10]
-
C-N Stretching: Vibrations associated with C-N stretching are expected in the 1300-1450 cm⁻¹ range.[10]
-
C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is typically observed in the 700-850 cm⁻¹ region.[9]
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the dried compound with spectroscopic grade KBr powder and press it into a thin, transparent disk. Alternatively, a thin film can be prepared.
-
Data Acquisition: Place the sample in the FTIR spectrometer.
-
Spectrum Recording: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups to confirm the structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expected ¹H NMR Signals:
-
Aromatic Protons: A multiplet in the downfield region (typically δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl group.
-
N-H Protons: Two broad singlets for the N-H protons. Their chemical shifts can be variable and depend on the solvent and concentration.
-
Butyl Group Protons:
-
A triplet corresponding to the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.
-
A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.4 ppm.
-
A quintet for the next methylene group (-CH₂-CH₂N) around δ 1.6 ppm.
-
A triplet for the methylene group attached to the nitrogen (-CH₂-N) further downfield, around δ 3.5 ppm.
-
Expected ¹³C NMR Signals:
-
Thiocarbonyl Carbon (C=S): A characteristic signal in the highly deshielded region, typically around δ 180 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range for the carbons of the phenyl ring.
-
Butyl Group Carbons: Four distinct signals in the upfield region for the four carbons of the butyl chain.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the connectivity. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
Crystal Structure and Thermal Analysis
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the gold standard. While specific crystal structure data for this compound is not widely published, analysis of related structures, such as N,N-di-n-butyl-N′-phenylthiourea, reveals key features.[11] These include a delocalization of electrons across the N-C-N-S core and the formation of intermolecular hydrogen bonds, which often dictate the crystal packing.[11]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow to or from a sample as it is heated, revealing events like melting and decomposition.[12] For related imidazolium-based ionic liquids, thermal decomposition can begin at temperatures around 150-240°C, depending on the structure.[12][13][14] This information is critical for determining the safe operating temperatures for any application.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA/DSC crucible (typically aluminum or platinum).
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the instrument.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).[14]
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss. Analyze the DSC curve to determine the melting point (endothermic peak) and any exothermic decomposition events.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
The physicochemical characterization of this compound is essential for its application in scientific research and development. This guide has outlined the core properties, a reliable synthesis protocol, and the key analytical techniques required for its structural confirmation and thermal evaluation. The combination of FTIR and NMR spectroscopy provides a robust method for structural verification, while thermal analysis defines the limits of its stability. These foundational data and protocols serve as a validated starting point for researchers exploring the potential of this and related thiourea derivatives in drug discovery and materials science.
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- 9. researchgate.net [researchgate.net]
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- 11. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for 1-Butyl-3-phenylthiourea in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Butyl-3-phenylthiourea and its derivatives in cancer research. This document outlines the core mechanisms of action, provides detailed protocols for in vitro evaluation, and discusses potential therapeutic applications.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities.[1][2][3] Their structural versatility allows for modifications that can enhance their cytotoxic effects against various cancer cell lines.[4] this compound, a specific derivative, has garnered interest for its potential to induce apoptosis and inhibit cancer cell proliferation. This guide will delve into the practical applications of this compound in a research setting.
Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death
The anticancer activity of phenylthiourea derivatives, including this compound, is not attributed to a single mechanism but rather a combination of induced cellular events that culminate in cell death.
Induction of Apoptosis
A primary mechanism of action for phenylthiourea compounds is the induction of apoptosis, or programmed cell death.[1][5] This is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria. The process typically includes the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[1][6][7]
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
Several studies have demonstrated that phenylthiourea derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5][6] This arrest can occur at different phases, such as G0/G1, S, or G2/M, depending on the specific compound and cell line.[6][8][9][10] For instance, some derivatives increase the number of cells in the sub-G1 and G0/G1 phases, while others can evoke a G2 phase arrest.[6]
Generation of Reactive Oxygen Species (ROS)
An increase in intracellular reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of thiourea derivatives.[6][7] Elevated ROS levels can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways.
Modulation of Signaling Pathways and Inflammatory Responses
Phenylthiourea compounds have been shown to modulate key signaling pathways involved in cancer progression. Some evidence suggests the involvement of the EGFR and SIRT1 signaling pathways.[1][11] Furthermore, these compounds can inhibit the secretion of inflammatory cytokines like Interleukin-6 (IL-6), which is known to promote tumor growth and survival.[1][2][6]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for investigating the anticancer effects of this compound in a laboratory setting.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, SW480)[11]
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC50 value of this compound for the tested cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the treated group compared to the control group, confirming the induction of apoptosis.[2]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) will be distinguished by their DNA content.
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M) in the treated group, indicating cell cycle arrest.[6][8][9]
Quantitative Data Summary
The cytotoxic activity of various phenylthiourea derivatives has been evaluated against a range of cancer cell lines. While specific IC50 values for this compound are not extensively documented in the provided search results, related compounds have shown significant potency.
| Compound Class | Cancer Cell Lines | Reported IC50 Range (µM) | Reference |
| Phenylthiourea Derivatives | Jurkat, T24, and others | 0.161 - 1.231 | [5] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | ≤ 10 (highly cytotoxic) | [2][3] |
| Halogenated bis-phenylthiourea derivatives | SW480, K-562, PC3 | More effective than cisplatin in some cases | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Potent activity | [11] |
| 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate | Neuroblastoma cell lines | 1.0 - 2.0 | [8][9] |
In Vivo Applications
Preliminary in vivo studies with related phenylthiourea compounds have shown promising results. For example, a novel synthetic 1,3-phenyl bis-thiourea compound significantly arrested the growth of glioblastoma xenografts in mice.[5] These findings suggest that this compound may also exhibit antitumor activity in animal models, warranting further investigation.
Conclusion and Future Directions
This compound and its analogs represent a valuable class of compounds for cancer research. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways makes them attractive candidates for further development. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and selectivity, and conducting comprehensive in vivo studies to evaluate its therapeutic potential.
References
- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea - Benchchem.
- Proapoptotic effects of halogenated bis‐phenylthiourea derivatives in cancer cells - Journal of Biochemical and Molecular Toxicology.
- A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell de
- A Comparative Analysis of 1-tert-butyl-3-phenylthiourea and Commercially Available Drugs in Key Therapeutic Areas - Benchchem.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PubMed.
- A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell de
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed.
- Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - PMC - PubMed Central.
- 1-tert-butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (PD173074), a selective tyrosine kinase inhibitor of fibroblast growth factor receptor-3 (FGFR3), inhibits cell proliferation of bladder cancer carrying the FGFR3 gene mutation along with up-regulation of p27/Kip1 and G1/G0 arrest - PubMed.
- Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PubMed Central.
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis - Journal of Pharmacy & Pharmacognosy Research.
- Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PubMed.
- Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC - NIH.
- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Deriv
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- 11. jppres.com [jppres.com]
Application Notes and Protocols: 1-Butyl-3-phenylthiourea in Cell Culture
Introduction and Scientific Context
1-Butyl-3-phenylthiourea is a substituted thiourea derivative that has garnered significant interest within the research community, particularly for its potential applications in oncology and enzyme inhibition.[1] Structurally, it belongs to a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The presence of a phenyl group and a butyl group attached to the thiourea core (SC(NH₂)₂) imparts specific physicochemical characteristics that govern its biological interactions and therapeutic potential.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action of this compound and detailed, field-proven protocols for its application in a cell culture setting. The methodologies described herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is critical for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 14327-04-9 | [1] |
| Molecular Formula | C₁₁H₁₆N₂S | [1] |
| Molecular Weight | 208.32 g/mol | [1] |
| Appearance | White to light tan crystalline powder | [1] |
| Solubility | Soluble in DMSO and dimethylformamide (DMF); Sparingly soluble in aqueous buffers. | [1][4] |
A primary challenge in working with this compound is its low aqueous solubility.[4] Direct addition to cell culture media or aqueous buffers will result in precipitation. Therefore, a solubilization strategy using an organic solvent is mandatory for biological assays.
Mechanism of Action: A Multi-faceted Profile
Thiourea derivatives, including this compound, exert their biological effects through multiple mechanisms. The predominant and most studied activity in the context of cancer research is the induction of apoptosis.[5][6]
Induction of Intrinsic Apoptosis
Numerous studies have demonstrated that phenylthiourea derivatives trigger programmed cell death in a variety of cancer cell lines, such as colon (SW480, SW620), prostate (PC3), and leukemia (K-562).[7][8][9] The primary mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway.[1] This process involves the activation of initiator caspase-9, which subsequently activates executioner caspase-3, leading to the systematic dismantling of the cell.[1][5][8] This pro-apoptotic effect is often accompanied by an increase in reactive oxygen species (ROS) production, which can further enhance the cytotoxic properties of the compound.[5][8]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.[1]
Modulation of Signaling Pathways and Cytokine Secretion
Beyond direct apoptosis induction, related thiourea compounds have been shown to influence key cellular signaling pathways. There is evidence suggesting the involvement of the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1) pathways in the anticancer effects of similar molecules.[1][10] Furthermore, potent thiourea derivatives have been observed to inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from cancer cells, suggesting a potential role in modulating the tumor microenvironment.[5][9]
Enzyme Inhibition: Tyrosinase
Phenylthiourea and its analogs are well-established competitive inhibitors of tyrosinase, a critical enzyme involved in melanin synthesis.[1][11] While this activity is distinct from its anticancer effects, it is an important characteristic to consider, especially in studies involving pigmented cells like melanoma.
Experimental Protocols for Cell Culture Applications
The following protocols provide a robust framework for investigating the effects of this compound in vitro.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Due to poor aqueous solubility, a high-concentration stock solution in an organic solvent is essential.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium must be minimized, typically to ≤ 0.5%.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a 50 mM Stock Solution:
-
Accurately weigh 10.42 mg of this compound (MW = 208.32 g/mol ).
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex vigorously for 2-3 minutes until the compound is fully dissolved. If dissolution is difficult, sonicate in a water bath for 5-10 minutes.[4] Gentle warming to 37°C may also aid dissolution.
-
-
Storage:
-
Aliquot the 50 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The stock solution is stable for at least 4 years under these conditions.[12]
-
-
Prepare Working Solutions:
-
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution directly into the complete cell culture medium.
-
Example: To prepare a 100 µM working solution, add 2 µL of the 50 mM DMSO stock to 998 µL of cell culture medium.
-
Crucial Step: Add the DMSO stock dropwise into the medium while vortexing or swirling vigorously to prevent precipitation.[4]
-
Protocol 2: General Protocol for Cell Treatment
Rationale: This protocol outlines a standardized procedure for treating adherent cells. Treatment duration and compound concentration are critical variables that must be optimized for each cell line and experimental endpoint.
Materials:
-
Complete cell culture medium (e.g., MEM, RPMI 1640) supplemented with 10% FBS and antibiotics.[7]
-
Multi-well cell culture plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA analysis)
-
This compound working solutions
-
Vehicle control (medium with the same final concentration of DMSO as the highest treatment dose)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the end of the experiment.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment:
-
Remove the old medium from the wells.
-
Add the freshly prepared working solutions of this compound at various concentrations (e.g., a dose-response range from 1 µM to 50 µM).
-
Include a "vehicle control" group treated with medium containing DMSO at the same final percentage as the highest drug concentration.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
Downstream Analysis: Following incubation, proceed with the desired assay (e.g., MTT, flow cytometry).
Protocol 3: Assessing Cytotoxicity using MTT Assay
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[7]
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value. IC₅₀ values for active thiourea derivatives often fall in the 1.5 to 10 µM range for sensitive cancer cell lines.[6][9]
-
Protocol 4: Analysis of Apoptosis by Annexin V-FITC/PI Staining
Rationale: This flow cytometry-based assay provides a quantitative assessment of apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[7]
Materials:
-
Treated cells in a 6-well plate (from Protocol 2)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest Cells: After treatment (e.g., 72 hours), collect both adherent and floating cells.[7]
-
Wash: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Experimental Workflow and Data Interpretation
A typical experimental workflow is designed to first establish the cytotoxic potential of the compound and then to elucidate the underlying mechanism.
Caption: A logical workflow for characterizing this compound in vitro.
Troubleshooting:
-
Compound Precipitation: If precipitation is observed in the medium, prepare a fresh working solution, ensuring rapid and vigorous mixing when diluting the DMSO stock. Alternatively, decrease the final concentration.[4]
-
Inconsistent Results: Use freshly prepared working solutions for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution by using aliquots.[4]
-
High Vehicle Control Toxicity: Ensure the final DMSO concentration in the culture medium is non-toxic to your specific cell line (typically <0.5%).
References
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea.
- Bioorganic & Medicinal Chemistry Letters. (2006).
- Archiv der Pharmazie. (2023).
- MDPI. (2021).
- BenchChem. (2025). Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.
- PMC - PubMed Central. (2021).
- PubMed. (2023).
- MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
- PubMed. (2021).
- PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells.
- PubMed. (1984). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action.
- Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.
- MDPI. (2024).
- IJCRT.org. (N.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- Cayman Chemical. (2022).
- PubChem - NIH. (2026). Phenylthiourea.
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Application Notes & Protocols: 1-Butyl-3-phenylthiourea as a Tyrosinase Inhibitor
Document ID: ANP-BPTU-TYR-202601
Introduction: Unveiling the Potential of 1-Butyl-3-phenylthiourea
Substituted thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] this compound (BPTU), a member of this family, has emerged as a compound of significant interest for its potential to modulate key enzymatic processes. Phenylthiourea and its analogues are particularly recognized as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[3][4]
This guide provides a comprehensive technical overview of this compound, focusing on its primary application as a tyrosinase inhibitor. We will delve into its mechanism of action, provide detailed, field-proven protocols for its evaluation, and discuss the broader context of its potential applications in research and development.
Mechanism of Action: Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a pivotal role in the pigmentation process in a wide range of organisms.[5] It catalyzes the first two critical and rate-limiting steps of melanogenesis:
Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[6] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[7]
This compound, like other phenylthiourea (PTU) compounds, acts as a competitive inhibitor of tyrosinase.[3] The proposed mechanism involves the binding of the thiourea moiety to the di-copper center within the enzyme's active site, thereby preventing the natural substrate, L-tyrosine or L-DOPA, from binding and being processed. While some studies on related enzymes like tyrosinase-related protein 1 (TYRP1) have shown that PTU can block the active site through hydrophobic interactions without directly coordinating the metal ions, its potent inhibition of tyrosinase is widely attributed to its interaction with the active site.[8][9] Furthermore, research has indicated that PTU can also induce the specific degradation of the tyrosinase enzyme after its maturation in the Golgi apparatus, representing an additional layer of regulation.[10]
Caption: Simplified melanin pathway and the inhibitory action of BPTU.
Physicochemical Data and Reagent Preparation
Accurate characterization and proper handling of the inhibitor are foundational to reproducible results.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 6336-01-2 | [11] |
| Molecular Formula | C₁₁H₁₆N₂S | [12] |
| Molecular Weight | 208.32 g/mol | [12] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Sparingly soluble in aqueous buffers. | [3] |
Preparation of Stock Solutions
The low aqueous solubility of BPTU necessitates the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most enzymatic assays at low final concentrations.
-
BPTU Stock Solution (10 mM):
-
Accurately weigh 2.08 mg of this compound.
-
Dissolve in 1.0 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Important Consideration: The final concentration of DMSO in the enzymatic assay should be kept constant across all wells and should not exceed 1-2% (v/v) to prevent solvent-induced artifacts or enzyme denaturation.
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol provides a robust method for quantifying the inhibitory activity of this compound using a 96-well plate colorimetric assay. The principle is based on measuring the reduction in the rate of dopachrome formation from the oxidation of L-DOPA, which is monitored by an increase in absorbance at ~475-510 nm.[7]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., ≥1000 units/mg solid
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of kinetic measurements at 475 nm or 510 nm[6][13]
Preparation of Working Solutions
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions. Adjust pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 60 U/mL): Prepare a stock solution in cold phosphate buffer. Dilute to the final working concentration immediately before use. Keep the enzyme solution on ice at all times.[7]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution must be prepared fresh just before use as it is susceptible to auto-oxidation.[7]
-
Test Inhibitor (BPTU) Dilutions: Perform a serial dilution of the 10 mM BPTU stock solution in phosphate buffer to achieve a range of desired final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the DMSO concentration is matched in all dilutions.
-
Positive Control (Kojic Acid) Dilutions: Prepare a stock solution and serial dilutions of Kojic Acid in the same manner as the test inhibitor.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Add reagents to the wells of a 96-well plate according to the layout below. It is recommended to perform all measurements in triplicate.
| Well Type | Phosphate Buffer | Inhibitor/Vehicle | Enzyme Solution (60 U/mL) | L-DOPA (10 mM) | Total Volume |
| Test (Sample) | 100 µL | 20 µL (BPTU Dilution) | 40 µL | 40 µL | 200 µL |
| Test Blank | 140 µL | 20 µL (BPTU Dilution) | - | 40 µL | 200 µL |
| Control (Enzyme) | 100 µL | 20 µL (Vehicle) | 40 µL | 40 µL | 200 µL |
| Control Blank | 140 µL | 20 µL (Vehicle) | - | 40 µL | 200 µL |
-
Pre-incubation: Add the buffer, inhibitor (or vehicle), and tyrosinase solution to the appropriate wells. Mix gently by pipetting. Incubate the plate at 25°C for 10 minutes.[6][13] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the freshly prepared 10 mM L-DOPA solution to all wells.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or 510 nm) in kinetic mode, taking readings every minute for 20-30 minutes.[6]
Data Analysis
-
Correct for Blank Absorbance: For each time point, subtract the absorbance of the corresponding blank well (Test Blank from Test, Control Blank from Control) to correct for non-enzymatic oxidation and inhibitor color.
-
Determine Reaction Rates (Slopes): Plot the corrected absorbance versus time for each well. The initial linear portion of this curve represents the reaction rate (V). Calculate the slope (ΔAbs/ΔTime) for each sample and control.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of tyrosinase inhibition for each concentration of BPTU:[6]
% Inhibition = [ (Slope of Control - Slope of Sample) / Slope of Control ] x 100
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%. To determine this value, plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the precise IC₅₀ value.
Broader Applications & Context
While tyrosinase inhibition is a primary application, the thiourea scaffold is a privileged structure in medicinal chemistry. Researchers exploring this compound or its analogues may consider investigating its potential activity in other areas where thioureas have shown promise, such as:
-
Urease Inhibition: Important for agricultural applications and in combating infections by urease-producing bacteria like Helicobacter pylori.[14][15][16]
-
Carbonic Anhydrase Inhibition: Relevant for conditions like glaucoma and certain types of cancer.[17][18]
-
Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[2][3]
These areas represent potential avenues for secondary screening and expanding the utility of this compound in drug development and biological research.
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Application Note: Advanced Analytical Strategies for the Detection and Quantification of 1-Butyl-3-phenylthiourea
Introduction and Scope
1-Butyl-3-phenylthiourea (BPTU) is a disubstituted thiourea derivative, a class of compounds recognized for its diverse biological activities and applications in medicinal chemistry and materials science.[1][2] With the molecular formula C₁₁H₁₆N₂S, BPTU's structure, featuring a phenyl ring and a butyl group attached to a thiourea core, imparts specific physicochemical properties that are relevant in drug development, particularly as potential enzyme inhibitors or anticancer agents.[1][3][4][5][6] The accurate and precise determination of BPTU in various matrices—from reaction mixtures and final products to biological samples—is critical for quality control, pharmacokinetic studies, and mechanistic investigations.
This technical guide provides a comprehensive overview of the principal analytical methodologies for the detection and quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will explore chromatographic, spectroscopic, and electrochemical techniques, explaining the causality behind experimental choices to ensure robust and reliable results.
Physicochemical Properties of this compound
A fundamental understanding of BPTU's properties is essential for method development, particularly for sample preparation and selecting appropriate analytical conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂S | [3][4] |
| Molecular Weight | 208.32 g/mol | [3][7] |
| Appearance | White to light tan crystalline powder | [1] |
| Melting Point | 62-64 °C | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); Sparingly soluble in aqueous buffers. | [1][8] |
| CAS Number | 6336-01-2 | [4][5][9] |
Chromatographic Techniques: The Gold Standard for Separation and Quantification
Chromatographic methods are paramount for analyzing BPTU, especially in complex mixtures, as they provide excellent separation and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for the analysis of non-volatile, thermally labile compounds like BPTU. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a packed column) and a liquid mobile phase.
Principle of Operation: For BPTU, a reverse-phase (RP-HPLC) setup is ideal. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol. BPTU, being moderately nonpolar due to its phenyl and butyl groups, will be retained on the column and will elute at a characteristic retention time based on the specific mobile phase composition. Detection is typically achieved using a UV-Vis detector, as the phenyl ring and thiocarbonyl group (C=S) are strong chromophores.
Caption: General workflow for quantitative analysis of BPTU using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile compounds, GC-MS can be employed for BPTU analysis, potentially after a derivatization step to increase volatility and thermal stability. Its primary advantage is the high specificity of mass spectrometric detection.
Principle of Operation: The sample is vaporized and separated based on boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification. The thermal lability of thioureas can be a challenge, as they may decompose at high injector temperatures.[10][11]
Causality in Method Choice: Choose HPLC for routine quantification due to its robustness and direct applicability. Reserve GC-MS for structural confirmation or when dealing with complex matrices where its superior specificity is required, but be prepared to optimize injection parameters carefully or develop a derivatization protocol to prevent thermal degradation.[12]
Spectroscopic Techniques: For Confirmation and Rapid Quantification
Spectroscopic methods are invaluable for both structural elucidation and quantitative analysis.
UV-Visible Spectrophotometry
This technique is a rapid and cost-effective method for quantifying pure BPTU in solution. It relies on the principle that BPTU absorbs light in the ultraviolet range due to its electronic transitions within the aromatic ring and thiocarbonyl group.
Principle of Operation: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of BPTU in an unknown sample can then be determined by measuring its absorbance and interpolating from the curve. For enhanced selectivity in complex matrices, derivatization with a chromogenic agent that complexes with the thiourea moiety can be employed.[13][14]
Caption: Standard workflow for BPTU quantification via UV-Vis spectrophotometry.
NMR and FTIR Spectroscopy
While not primary quantitative tools, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for unequivocal structural confirmation and identity testing.
-
FTIR Spectroscopy: Provides information about the functional groups present. For BPTU, characteristic peaks include N-H stretching (3100-3400 cm⁻¹), aromatic and aliphatic C-H stretching, and the C=S (thiocarbonyl) stretching vibration.[1][2][15]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the butyl and phenyl groups to the thiourea core.[1][15][16]
Electrochemical Sensors
Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them suitable for in-field or real-time monitoring.
Principle of Operation: An electrochemical sensor for BPTU would likely be based on its oxidation at the surface of a modified electrode. The thiourea group is electroactive and can be oxidized. The current generated during this oxidation is proportional to the concentration of BPTU. The choice of electrode material and modifying agent is crucial for achieving the required selectivity and sensitivity, minimizing interference from other species in the sample matrix.[17] While specific sensors for BPTU are not widely reported, methods developed for related thiourea or p-phenylenediamine derivatives provide a strong foundation for future development.[17][18]
Method Comparison and Validation
The choice of analytical technique depends on the specific application, required sensitivity, sample matrix, and available instrumentation.
| Technique | Principle | Pros | Cons | Typical Application |
| RP-HPLC-UV | Chromatographic separation | High selectivity, good sensitivity, robust, well-established. | Requires specialized equipment, solvent consumption. | Quality control, purity analysis, pharmacokinetic studies. |
| GC-MS | Chromatographic separation | Excellent selectivity and sensitivity, definitive identification. | Potential for thermal degradation, may require derivatization. | Impurity profiling, metabolite identification. |
| UV-Vis Spec. | Light absorbance | Rapid, simple, low cost. | Low selectivity, prone to matrix interference. | Quantification of pure bulk material or simple formulations. |
| Electrochemical | Redox reaction | High sensitivity, rapid, portable. | Susceptible to electrode fouling, requires method development. | In-field environmental monitoring, specific biosensors. |
Trustworthiness through Validation: Regardless of the chosen method, validation is non-negotiable to ensure trustworthy results. Key parameters, as defined by ICH guidelines, include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision of the measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC-UV
Objective: To determine the concentration of BPTU in a sample using an external standard calibration method.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)[19]
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks (Class A), pipettes, and autosampler vials
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
-
Rationale: This mobile phase composition provides a good balance of polarity to achieve adequate retention and a reasonable runtime for BPTU on a C18 column.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of BPTU reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
Rationale: Methanol is an excellent solvent for BPTU and is compatible with the reverse-phase mobile phase.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. Suggested concentrations: 5, 10, 25, 50, and 100 µg/mL.
-
Filter each standard through a 0.45 µm syringe filter into an autosampler vial.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain BPTU and dissolve it in methanol to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Rationale: 254 nm is a common wavelength for detecting aromatic compounds and provides good sensitivity for BPTU.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Record the retention time and peak area for BPTU in each chromatogram.
-
Construct a calibration curve by plotting the peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.999 is desirable.
-
Calculate the concentration of BPTU in the sample solution using its measured peak area and the regression equation.
-
Protocol 2: Quantification of BPTU by UV-Visible Spectrophotometry
Objective: To determine the concentration of BPTU in a pure sample using a standard calibration curve.
Materials:
-
This compound reference standard
-
Spectrophotometric grade ethanol
-
Calibrated volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
Double-beam UV-Visible spectrophotometer
Procedure:
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of BPTU into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with ethanol. Mix thoroughly.
-
Rationale: Ethanol is a suitable solvent that is transparent in the UV region of interest.
-
-
Preparation of Calibration Standards:
-
Dilute the stock solution with ethanol to prepare a series of standards. Suggested concentrations: 2, 4, 6, 8, and 10 µg/mL.
-
-
Sample Preparation:
-
Prepare a solution of the sample in ethanol with an expected concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Scan the 8 µg/mL standard solution from 400 nm to 200 nm against an ethanol blank to determine the wavelength of maximum absorbance (λ_max).
-
Set the spectrophotometer to the determined λ_max.
-
Zero the instrument with the ethanol blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance (y-axis) versus concentration (x-axis).
-
Determine the linear regression equation and the R² value.
-
Calculate the concentration of the BPTU in the sample using its measured absorbance and the calibration curve.
-
References
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- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
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Application Notes & Protocols: Formulating 1-Butyl-3-phenylthiourea for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Butyl-3-phenylthiourea for in vivo studies. Recognizing the inherent challenges posed by the poor aqueous solubility of many thiourea derivatives, this guide outlines a systematic approach to developing a stable and effective formulation suitable for administration in animal models. We will delve into the critical physicochemical properties of the compound, explore various formulation strategies, and provide a detailed, step-by-step protocol for preparing a suspension—a commonly employed and practical approach for such compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their specific study requirements.
Introduction: The Formulation Challenge
This compound is a substituted thiourea derivative with potential applications in various research fields, including as a tyrosinase inhibitor.[1] A critical bottleneck in the preclinical evaluation of this and similar compounds is its predicted low aqueous solubility, a common characteristic of small molecules with bulky hydrophobic and aromatic moieties.[2] Inadequate formulation can lead to poor bioavailability, erratic drug exposure, and consequently, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data. The primary objective of a robust formulation strategy is to ensure consistent and reproducible delivery of the active pharmaceutical ingredient (API) to the test subject, thereby generating reliable and interpretable in vivo data.
Physicochemical Characterization
A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂S | [1][3][4] |
| Molecular Weight | 208.32 g/mol | [1][4] |
| Appearance | White to light tan crystalline powder | [1] |
| Melting Point | 62-64°C | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in aqueous buffers.[1][2] | [1][2] |
The low aqueous solubility is the most significant hurdle for in vivo formulation. Direct administration of the powdered compound is not viable due to poor and inconsistent absorption. Therefore, the formulation must enhance its dispersion and dissolution in the gastrointestinal tract or other administration sites.
Formulation Strategy: A Rationale-Driven Approach
For poorly soluble compounds like this compound, several formulation strategies can be considered.[5][6] The choice depends on the specific requirements of the study (e.g., route of administration, dosing frequency, desired exposure profile).
-
Solutions: While ideal for ensuring dose uniformity and high bioavailability, creating a true solution for this compound in an aqueous vehicle is challenging. This would likely require co-solvents (e.g., PEG 400, propylene glycol) or solubilizing agents (e.g., cyclodextrins, surfactants).[5][7] However, high concentrations of these excipients can sometimes cause toxicity or interfere with the experimental model.[8][9]
-
Suspensions: A suspension is a dispersion of fine, solid drug particles in a liquid vehicle. This is often the most straightforward and practical approach for preclinical studies of poorly soluble compounds.[10] The key to a successful suspension is to ensure particle size uniformity and to prevent settling through the use of a suspending agent.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs.[7][11] They involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. While effective, they are more complex to develop and may not be necessary for initial screening studies.
For the purpose of this guide, we will focus on the development of a micronized aqueous suspension , as it represents a robust, widely applicable, and cost-effective method for early-stage in vivo evaluation.
Detailed Protocol: Preparation of a 10 mg/mL Oral Suspension
This protocol describes the preparation of a 10 mL batch of a 10 mg/mL suspension of this compound in a standard vehicle of 0.5% (w/v) methylcellulose. This vehicle is commonly used as a thickener and emulsifier in preclinical studies.[12]
Materials and Equipment
-
This compound (API)
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Mortar and pestle (glass or ceramic)
-
Analytical balance
-
Spatula
-
Glass beaker (20-50 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinder (10 mL)
-
Homogenizer (optional, for particle size reduction)
Step-by-Step Preparation
-
Vehicle Preparation (0.5% Methylcellulose):
-
Weigh 50 mg of methylcellulose.
-
Heat approximately 5 mL of sterile water to 60-80°C.
-
Add the methylcellulose to the hot water while stirring vigorously to ensure all particles are wetted.
-
Add 5 mL of cold sterile water to the mixture and continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take some time.
-
Allow the vehicle to cool to room temperature.
-
-
API Weighing and Micronization:
-
Weigh 100 mg of this compound.
-
Transfer the API to a clean mortar.
-
Rationale: Particle size reduction increases the surface area of the drug, which can improve the dissolution rate and bioavailability.[5]
-
Add a few drops of the methylcellulose vehicle to the API in the mortar to create a thick paste.
-
Triturate (grind) the paste with the pestle for 5-10 minutes to break down any aggregates and reduce particle size. This process is known as levigation.
-
-
Suspension Formulation:
-
Gradually add the remaining methylcellulose vehicle to the mortar while continuing to mix.
-
Transfer the contents of the mortar to a glass beaker containing a magnetic stir bar. Use a small amount of the vehicle to rinse the mortar and pestle to ensure a complete transfer of the API.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large particles or clumps. If present, further homogenization may be required.
-
-
Quality Control and Storage:
-
The final suspension should be milky and uniform in appearance.
-
Transfer the suspension to a sterile, labeled vial.[14] The label should include the compound name, concentration, vehicle, date of preparation, and an expiration date (typically 7 days when stored at 2-8°C, unless stability data suggests otherwise).[15]
-
Store the suspension in a refrigerator (2-8°C) to minimize microbial growth and degradation.[15]
-
Crucially, the suspension must be thoroughly re-suspended (e.g., by vortexing or shaking) before each dose is withdrawn to ensure accurate dosing.
-
In Vivo Administration Considerations
-
Route of Administration: The prepared suspension is suitable for oral gavage (PO).[12] For other routes, such as intraperitoneal (IP) injection, the formulation would need to be sterile and have a pH and osmolality compatible with physiological conditions, which can be challenging for a suspension.[16]
-
Dose Volume: The volume administered to the animal should be minimized and adhere to institutional guidelines (e.g., for mice, typically 5-10 mL/kg).[9][16]
-
Vehicle Control Group: It is essential to include a control group that receives the vehicle alone to account for any potential effects of the excipients.[8]
Safety and Handling
Thiourea and its derivatives should be handled with caution.[17][18]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the compound.[17][19]
-
Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[17]
-
Disposal: Dispose of waste as hazardous chemical waste according to your institution's guidelines.[18] Thiourea compounds should not be poured down the drain.[18]
Troubleshooting
| Issue | Possible Cause | Solution |
| API does not form a smooth paste | Insufficient wetting agent (vehicle) | Add a few more drops of the vehicle during trituration. |
| Suspension settles quickly | Particle size is too large; vehicle viscosity is too low | Increase trituration time; consider using a higher concentration of methylcellulose (e.g., 1%). |
| Inconsistent results between animals | Inadequate re-suspension before dosing | Ensure the suspension is vortexed vigorously for at least 30 seconds before drawing each dose. |
Visualizations
Formulation Workflow
Caption: Decision-making for formulation selection.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
- Camachem. (2021). What is Thiourea? | FAQ.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Santa Cruz Biotechnology. (n.d.). Thiourea Safety Information.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- BenchChem. (n.d.). Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- University of California, San Francisco. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline).
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 58(3), 239-244.
- Li, P., & Zhao, L. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Research, 27(8), 1608-1621.
- University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations.
- Nema, S., & Brendel, R. J. (2011). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Sciences, 100(11), 4563-4577.
- Google Patents. (n.d.). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
- Morton, D. B., et al. (2001). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- ChemBK. (2024). 1-Phenyl-3-butylthiourea.
- GSRS. (n.d.). This compound.
- University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances.
- University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
- Drugfuture. (2025). This compound.
- Cayman Chemical. (2022). N-Phenylthiourea Product Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676454, Phenylthiourea.
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Application Notes & Protocols: Evaluating the Antimicrobial Activity of Phenylthiourea Derivatives
Introduction: The Versatile Scaffold of Phenylthiourea
Phenylthiourea and its derivatives represent a class of organic compounds characterized by a thiourea group (-NH-C(S)-NH-) attached to at least one phenyl ring. These molecules have garnered significant attention in medicinal chemistry due to their structural versatility and broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The sulphur and nitrogen atoms are key to their biological function, allowing for diverse structural modifications that can fine-tune their pharmacological profiles.[4][5]
Substituted phenylthioureas, in particular, have shown antimicrobial activities that are in some cases comparable or even superior to standard drugs.[4][5][6] This guide provides an in-depth overview of the proposed mechanisms of action, protocols for chemical synthesis, and standardized methodologies for evaluating the antimicrobial efficacy of these promising compounds.
Proposed Mechanisms of Antimicrobial Action
While the exact mechanisms are still under investigation for many derivatives, research points to several potential cellular targets. The ability of the thiourea moiety to chelate metal ions, which are essential cofactors for many microbial enzymes, is a prominent theory.[2] A key proposed mechanism involves the inhibition of essential bacterial enzymes crucial for survival and replication.
-
Enzyme Inhibition: Studies on analogous compounds suggest that phenylthiourea derivatives may target and inhibit enzymes like DNA gyrase and topoisomerase IV.[1] These enzymes are vital for bacterial DNA replication and cell division; their inhibition leads to a disruption of DNA supercoiling and ultimately results in bacterial cell death.[1]
-
Virulence Factor Inhibition: More specific mechanisms have also been identified. For instance, certain phenylthiourea derivatives act as allosteric inhibitors of PvdP tyrosinase, an enzyme involved in the pyoverdine synthesis pathway of Pseudomonas aeruginosa.[7] Pyoverdine is a critical siderophore for iron uptake, and inhibiting its production can stifle bacterial growth.[7]
Hypothetical Pathway: Inhibition of Bacterial DNA Gyrase
The following diagram illustrates the conceptual mechanism of action where a phenylthiourea derivative inhibits DNA gyrase, preventing the relaxation of supercoiled DNA, a critical step for DNA replication.
Caption: Conceptual diagram of DNA gyrase inhibition by a phenylthiourea derivative.
Synthesis and Characterization
The synthesis of substituted phenylthiourea derivatives is often achieved through a straightforward condensation reaction. The following protocol provides a general method adapted from common literature procedures.[4][5]
Protocol 1: General Synthesis of a Substituted Phenylthiourea
This protocol describes the synthesis starting from a substituted aniline and ammonium thiocyanate.
Materials:
-
Substituted aniline (0.1 mol)
-
Hydrochloric acid (HCl), concentrated (9 mL)
-
Deionized water
-
Ammonium thiocyanate (NH₄SCN) (0.1 mol)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
Procedure:
-
Aniline Salt Formation: In a round bottom flask, combine 0.1 mole of the desired substituted aniline with 9 mL of concentrated HCl and 25 mL of deionized water.
-
Heating: Gently heat the solution to 60-70°C for approximately 1 hour with continuous stirring. This ensures the complete formation of the aniline hydrochloride salt.
-
Cooling: Remove the flask from the heat and allow it to cool for about 1 hour.
-
Addition of Thiocyanate: Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[5][8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After reflux, add 20 mL of cold deionized water to the reaction mixture while stirring continuously. The product will precipitate out as a solid.
-
Isolation and Purification: Filter the crude product using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[5]
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9]
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Protocol 3: Agar Well/Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the test compound. [10][11] Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (prepared as in 4.1)
-
Sterile cotton swabs
-
Sterile cork borer or sterile paper disks
-
Test compound solution of known concentration
-
Positive control antibiotic disk
-
Negative control (solvent)
Procedure:
-
Inoculation of Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Press the swab against the inside of the tube to remove excess liquid.
-
Creating a Lawn: Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage. [11]3. Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Application of Compound:
-
Well Method: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar. Add a fixed volume (e.g., 50 µL) of the test compound solution into a designated well. [12] * Disk Method: Impregnate sterile paper disks with a known amount of the test compound. Use sterile forceps to place the disks firmly onto the surface of the agar. [10]5. Controls: Place positive control antibiotic disks and a negative control disk (impregnated with solvent only) on the plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each well or disk.
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be summarized in a clear and standardized format for easy comparison.
Table 1: Example Template for MIC Data Summary
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Phenylthiourea-A | Staphylococcus aureus | Positive | 16 | Ciprofloxacin | 0.5 |
| Phenylthiourea-A | Escherichia coli | Negative | 64 | Ciprofloxacin | 0.25 |
| Phenylthiourea-B | Staphylococcus aureus | Positive | 8 | Ciprofloxacin | 0.5 |
| Phenylthiourea-B | Escherichia coli | Negative | 32 | Ciprofloxacin | 0.25 |
| Phenylthiourea-B | Candida albicans | N/A (Fungus) | 16 | Fluconazole | 1.0 |
Interpretation:
-
A lower MIC value indicates higher antimicrobial potency.
-
The spectrum of activity can be assessed by comparing MIC values across different microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi). * Activity should always be compared against a standard antibiotic control tested under the same conditions. The results for the positive control must fall within the expected range for the assay to be considered valid.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. [Link]
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
-
Samarasinghe, S. (2018). Synthesis, Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper (Ii) Complex 1. Semantic Scholar. [Link]
-
Singh, R., & Ganguly, S. (n.d.). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Connect Journals. [Link]
-
MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
-
Kouznetsov, V. V., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]
-
PubMed. (n.d.). Synthesis and Antifungal Activities of Phenylenedithioureas. [Link]
-
Hindler, J. F. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. [Link]
-
PubMed. (2014). Physiochemical characterization and antimicrobial evaluation of phenylthiourea-formaldehyde polymer (PTF) based polymeric ligand and its polymer metal complexes. [Link]
-
National Institutes of Health (NIH). (n.d.). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
National Center for Biotechnology Information (NCBI). (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
-
ResearchGate. (n.d.). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. [Link]
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Unveiling the Agricultural Potential of 1-Butyl-3-phenylthiourea: A Technical Guide for Researchers
Introduction: The Versatile Thiourea Scaffold in Agriculture
Thiourea derivatives represent a significant class of organic compounds with a broad spectrum of biological activities, making them a focal point in agricultural research and development.[1] The inherent chemical structure of thiourea, featuring a sulfur atom and two amino groups, provides a versatile scaffold for the synthesis of molecules with fungicidal, insecticidal, antiviral, herbicidal, and plant growth regulatory properties.[1] Among these, 1-Butyl-3-phenylthiourea, a substituted thiourea, has emerged as a compound of interest for its potential applications in modulating plant growth and protecting crops. This technical guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in the field of agricultural science and drug development.
This document is structured to provide a comprehensive understanding of this compound, from its fundamental chemical properties and synthesis to its practical applications in agricultural research. We will delve into detailed protocols for evaluating its efficacy as a plant growth regulator, a herbicide, and a fungicide, while also exploring its potential mechanisms of action.
Chemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂S |
| Molecular Weight | 208.32 g/mol |
| CAS Number | 6336-01-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 62-64°C |
| Solubility | Soluble in organic solvents such as DMSO and ethanol; sparingly soluble in water. |
Source: Sigma-Aldrich[2]
Synthesis Protocol: A Straightforward Approach
The synthesis of this compound is a relatively straightforward process, typically achieved through the reaction of phenyl isothiocyanate with n-butylamine.[3][4] This reaction is a classic example of nucleophilic addition to an isothiocyanate.
Protocol 1: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous ethanol (or another suitable solvent like dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in anhydrous ethanol.
-
With continuous stirring, slowly add n-butylamine (1 equivalent) to the solution. An exothermic reaction may be observed.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
DOT Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application in Agricultural Research: Protocols and Methodologies
Plant Growth Regulation
Thiourea and its derivatives have been reported to exhibit plant growth regulatory activities, influencing processes such as seed germination and seedling development.[5][6] The following protocols are designed to evaluate the potential of this compound as a plant growth regulator.
Protocol 2: Seed Germination Assay
Objective: To determine the effect of this compound on the germination of model plant seeds (e.g., lettuce, radish, or cress).
Materials:
-
Seeds of a model plant species
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[7]
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[7]
-
Working Solutions: Prepare a series of working solutions with different concentrations of this compound (e.g., 0.1, 1, 10, 100, 500 µM) by diluting the stock solution with sterile distilled water. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%) to avoid solvent effects. A control group should contain only sterile distilled water with the same concentration of DMSO.
-
Petri Dish Preparation: Place two layers of sterile filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of the respective working solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Seed Plating: Place a predetermined number of seeds (e.g., 25-50) evenly on the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber at a suitable temperature (e.g., 25 ± 1°C) with a defined photoperiod (e.g., 16 h light / 8 h dark).
-
Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle emerges.
-
Analysis: Calculate the germination percentage, germination rate, and vigor index for each treatment.
Protocol 3: Seedling Growth Assay
Objective: To assess the impact of this compound on the early growth of seedlings.
Materials:
-
Pre-germinated seedlings (from Protocol 2 or a separate germination setup)
-
Hydroponic solution or agar-based medium
-
Culture vessels (e.g., small pots, Magenta boxes, or multi-well plates)
-
This compound working solutions (prepared as in Protocol 2)
Procedure:
-
Seedling Transfer: Carefully transfer uniform, pre-germinated seedlings into culture vessels containing the hydroponic solution or agar medium supplemented with the different concentrations of this compound.
-
Growth Conditions: Place the culture vessels in a growth chamber under controlled conditions.
-
Data Measurement: After a specific growth period (e.g., 7-14 days), carefully remove the seedlings and measure various growth parameters, including:
-
Root length
-
Shoot length
-
Fresh weight of roots and shoots
-
Dry weight of roots and shoots (after drying at 70°C for 48 hours)
-
-
Analysis: Compare the growth parameters of the treated seedlings with the control group to determine the effect of this compound on seedling growth.
DOT Diagram: Plant Growth Regulator Screening Workflow
Caption: Workflow for evaluating plant growth regulatory effects.
Herbicidal Activity
Phenylurea herbicides are known to act by inhibiting photosynthesis, specifically by blocking electron transport in photosystem II.[8] The following protocol outlines a method to screen this compound for its potential herbicidal activity.
Protocol 4: Pre-emergence and Post-emergence Herbicidal Assay
Objective: To evaluate the herbicidal efficacy of this compound on target weed species when applied before and after their emergence.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Pots filled with a suitable soil mix
-
This compound
-
Acetone or another suitable solvent for initial dissolution
-
Tween-20 or other surfactant
-
Spray bottle or a laboratory sprayer
-
Greenhouse or controlled environment chamber
Procedure:
-
Test Solution Preparation: Dissolve a known weight of this compound in a small amount of acetone. Add a surfactant like Tween-20 (e.g., 0.1% v/v) and then dilute with water to the desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control solution should contain the same concentration of acetone and surfactant in water.
-
Pre-emergence Application:
-
Sow the seeds of the target weed species in pots.
-
Immediately after sowing, spray the soil surface evenly with the test solutions.
-
Place the pots in a greenhouse and water them regularly.
-
-
Post-emergence Application:
-
Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Spray the foliage of the seedlings evenly with the test solutions.
-
Place the pots in a greenhouse and continue to care for them.
-
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect. This can be done by rating the phytotoxicity on a scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death. Also, measure the fresh and dry weight of the surviving plants.
-
Analysis: Compare the phytotoxicity and biomass reduction for each concentration of this compound with the control.
Potential Mechanism of Action: The herbicidal activity of many phenylurea compounds is attributed to their ability to inhibit photosynthesis by binding to the D1 protein of photosystem II, thereby blocking electron flow.[8] Another potential mechanism for some thiourea derivatives is the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[9][10]
DOT Diagram: Herbicidal Mechanism of Action (Hypothesized)
Caption: Hypothesized herbicidal mechanism of this compound.
Fungicidal Activity
Thiourea derivatives have been investigated for their efficacy against various plant pathogenic fungi.[1] The following protocol provides a method for in vitro screening of this compound for its fungicidal properties.
Protocol 5: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target plant pathogenic fungus (e.g., Fusarium oxysporum, Rhizoctonia solani).
Materials:
-
Pure culture of a target plant pathogenic fungus
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Acetone or DMSO for stock solution
-
Sterile Petri dishes
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Poisoned Medium Preparation: Autoclave the PDA medium and allow it to cool to about 45-50°C. Add the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm). Also, prepare a control plate with the same amount of solvent but without the test compound. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the periphery of a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelium using a sterile cork borer. Place the mycelial disc upside down in the center of each Petri dish (both treated and control).
-
Incubation: Incubate the plates at an optimal temperature for the growth of the fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in both the treated and control plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
Potential Mechanism of Action: Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a copper-containing enzyme involved in various biological processes, including melanin biosynthesis in fungi.[11] Inhibition of tyrosinase can disrupt fungal development and pathogenesis.
Conclusion and Future Directions
This compound holds promise as a versatile molecule for agricultural applications. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its potential as a plant growth regulator, herbicide, and fungicide. Further research should focus on elucidating the precise mechanisms of action of this compound in plants and fungi, which will be crucial for its optimization and potential development into a commercial agricultural product. Additionally, studies on its environmental fate, toxicity to non-target organisms, and crop safety are essential for a comprehensive assessment of its viability as a sustainable agricultural tool.
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Experimental design for 1-Butyl-3-phenylthiourea studies
An In-depth Technical Guide to the Experimental Design for 1-Butyl-3-phenylthiourea (BPTU) Studies
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving this compound (BPTU). This guide offers detailed application notes, protocols, and insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound (BPTU)
This compound is a derivative of thiourea, a class of organosulfur compounds with a wide range of biological activities.[1][2] The presence of a butyl group and a phenyl group attached to the thiourea core imparts specific physicochemical properties that influence its biological interactions.[3]
Chemical Properties and Characterization
A thorough understanding of the chemical properties of BPTU is fundamental to designing robust experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂S | [4] |
| Molecular Weight | 208.32 g/mol | [4] |
| CAS Number | 6336-01-2 | [5] |
| Appearance | White to light tan crystalline powder | [3] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[3][6] |
Structural Confirmation: The structural integrity of synthesized or purchased BPTU should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.[3]
-
¹H NMR: Expected signals include those for the butyl group, the phenyl group, and the N-H protons.
-
¹³C NMR: Resonances for the carbons of the butyl and phenyl groups, as well as a characteristic signal for the thiocarbonyl (C=S) carbon are expected.[3]
-
FTIR: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=S stretching should be identified.[3]
Synthesis of this compound
A common method for the synthesis of BPTU involves the reaction of phenyl isothiocyanate with n-butylamine.[3]
Protocol for Synthesis:
-
Dissolve phenyl isothiocyanate in an anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere.
-
Slowly add a solution of n-butylamine in the same solvent to the flask with continuous stirring at room temperature.[3]
-
The reaction is typically exothermic and can be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.[3]
Workflow for BPTU Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of BPTU.
Solubility and Handling for Biological Assays
Due to its low aqueous solubility, BPTU should first be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution.[6]
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of BPTU.
-
Add high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously and use sonication or gentle warming (37°C) if necessary to fully dissolve the compound.[6]
-
Store the stock solution in small aliquots at -20°C and protect from light to prevent degradation.[6]
Working Solution Preparation:
To prepare a working solution, the DMSO stock should be added dropwise to the aqueous buffer while vortexing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.[6]
Biological Activities and Mechanistic Pathways
Thiourea derivatives are known for a variety of biological activities. While specific data for BPTU may be limited, studies on related compounds provide a strong basis for experimental investigation.
Anticancer Activity and Apoptosis Induction
Phenylthiourea derivatives have demonstrated pro-apoptotic effects in various cancer cell lines.[3][7] This activity is often mediated through the intrinsic apoptosis pathway.[3] Some derivatives have shown cytotoxic activity against colon, prostate, and leukemia cell lines with IC₅₀ values in the low micromolar range.[7]
Proposed Mechanism of Apoptosis Induction:
Caption: Proposed intrinsic apoptosis pathway induced by BPTU.
HDL-Cholesterol Elevation
A study on 1-alkyl-3-phenylthioureas showed that these compounds can act as orally active HDL-elevating and triglyceride-lowering agents.[8] This suggests a potential application for BPTU in the management of dyslipidemia.
Enzyme Inhibition
Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] The inhibition is believed to be competitive, with the thiourea derivative binding to the enzyme's active site.[3][9]
Antioxidant Activity
Thiourea derivatives have been reported to possess antioxidant properties, which can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity method.[2][10]
Detailed Experimental Protocols
The following protocols are provided as a starting point for investigating the biological activities of BPTU. It is crucial to include appropriate positive and negative controls in all experiments.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480 colon cancer, PC3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of BPTU (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of BPTU that inhibits cell growth by 50%).
In Vitro Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with BPTU at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of BPTU to inhibit the activity of tyrosinase.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of BPTU or a known inhibitor (e.g., kojic acid).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add the substrate, L-DOPA, to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Data for Phenylthiourea Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [7] |
| 1-[4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | [7] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | [7] |
| Cisplatin (Reference Drug) | SW620 (Metastatic Colon Cancer) | 18.4 ± 3.40 | [7] |
Data presented as mean ± standard deviation.
Concluding Remarks
This compound holds significant potential for investigation in various therapeutic areas, including oncology and metabolic diseases. The experimental designs and protocols outlined in this guide provide a robust framework for elucidating its biological activities and mechanisms of action. Adherence to rigorous scientific principles, including proper controls and thorough characterization of the compound, is paramount for obtaining reliable and reproducible results.
References
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Coppola GM, Damon RE, Eskesen JB, France DS, Paterniti JR Jr. Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Bioorg Med Chem Lett. 2006 Jan 1;16(1):113-7. Available from: [Link]
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Thiourea derivatives methods: Topics by Science.gov. Science.gov. Available from: [Link]
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available from: [Link]
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Raza MA, Sharif A, et al. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bull Chem Soc Ethiop. 2021;35(3):587-600. Available from: [Link]
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Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. ResearchGate. Available from: [Link]
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Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. ResearchGate. Available from: [Link]
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Krajewska U, et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals (Basel). 2021 Oct 28;14(11):1097. Available from: [Link]
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Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. Available from: [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available from: [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available from: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. Available from: [Link]
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Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. ResearchGate. Available from: [Link]
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Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry (RSC Publishing). Available from: [Link]
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Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available from: [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available from: [Link]
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ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. Available from: [Link]
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Application Notes & Protocols: 1-Butyl-3-phenylthiourea as a Corrosion Inhibitor
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 1-butyl-3-phenylthiourea (BPTU) as a corrosion inhibitor, primarily for steel in acidic environments. Thiourea derivatives are a well-established class of corrosion inhibitors, valued for their high efficiency and versatile applications.[1] This document is intended for researchers, materials scientists, and chemical engineers, offering insights into the synthesis of BPTU, its mechanism of action, and robust, self-validating methodologies for evaluating its performance. We consolidate field-proven experimental workflows with theoretical explanations to ensure both practical utility and a deep understanding of the underlying principles.
Introduction: The Imperative for Effective Corrosion Inhibition
The electrochemical degradation of metals, or corrosion, poses a significant economic and safety challenge across industries. The use of organic inhibitors is a cornerstone of corrosion mitigation strategies, particularly in acidic media used for industrial cleaning, pickling, and oil and gas exploration.[2] Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier against the corrosive environment.
Thiourea and its derivatives are particularly effective due to the presence of nitrogen and sulfur atoms, which act as adsorption centers.[1][2] The molecular structure of this compound combines several advantageous features: the thiocarbonyl group (C=S) for strong adsorption, nitrogen atoms, and a phenyl group which enhances surface coverage.[3][4] This guide will detail the synthesis, mechanism, and evaluation of BPTU as a high-performance corrosion inhibitor.
Synthesis of this compound
A reliable supply of the inhibitor is paramount for research. BPTU can be synthesized through a straightforward nucleophilic addition reaction. The following protocol is adapted from standard methods for synthesizing substituted thioureas.[5]
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Addition: Slowly add n-butylamine (1 equivalent) dropwise to the stirred solution at room temperature. The reaction is typically exothermic. To control the temperature, the flask can be placed in a cool water bath.
-
Reaction Monitoring: The reaction proceeds rapidly and is often complete within 2-3 hours. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.[5]
-
Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent, such as ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The final product's identity and purity should be confirmed using techniques like NMR spectroscopy, FTIR, and melting point analysis.[6]
Mechanism of Corrosion Inhibition
The efficacy of BPTU lies in its ability to adsorb onto the metal surface, forming a protective film that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7] This adsorption is a complex process involving both physical and chemical interactions.
-
Physical Adsorption (Physisorption): In acidic solutions, the nitrogen atoms in BPTU can become protonated. This creates cationic species that are electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.
-
Chemical Adsorption (Chemisorption): This is the dominant and more robust mechanism. It involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the sulfur and nitrogen atoms, along with the π-electrons of the phenyl ring, can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds.[4] This chemisorption process creates a stable, hydrophobic barrier.
The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[8][9]
Caption: General workflow for electrochemical evaluation of corrosion inhibitors.
Protocol: Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the pre-treated electrodes in the test solution (with and without BPTU) and allow the Open Circuit Potential (OCP) to stabilize for 60 minutes. [3]2. Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the stable OCP at a slow scan rate, typically 1 mV/s.
-
Data Analysis: Plot the resulting potential vs. log(current density). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100
-
Where icorr(blank) is the corrosion current density without inhibitor and icorr(inh) is with the inhibitor. [8] Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
-
Stabilization: As with PDP, allow the system to stabilize at OCP for 60 minutes.
-
Impedance Measurement: Apply a small sinusoidal AC voltage perturbation (typically 10 mV amplitude) at the OCP over a frequency range from 100 kHz down to 10 mHz.
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased resistance to charge transfer. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100
-
Where Rct(blank) and Rct(inh) are the charge transfer resistances without and with the inhibitor, respectively. [3]
-
Surface Characterization
Protocol: Scanning Electron Microscopy (SEM)
-
Sample Exposure: Immerse pre-treated steel coupons in the corrosive solution, both with and without an optimal concentration of BPTU, for an extended period (e.g., 6-24 hours).
-
Preparation: After immersion, gently rinse the coupons with deionized water, dry them thoroughly, and mount them on SEM stubs.
-
Imaging: Analyze the surface morphology. The uninhibited sample is expected to show a rough, heavily damaged surface characteristic of acid attack. The sample inhibited with BPTU should display a significantly smoother surface, providing visual confirmation of protection. [3][10]
Data Presentation: Expected Results
Quantitative data from electrochemical tests should be tabulated for clarity. The following tables represent typical expected results for an effective inhibitor like BPTU in 1.0 M HCl.
Table 1: Potentiodynamic Polarization Data
| BPTU Concentration (M) | Ecorr (mV vs SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | -475 | 1050 | - |
| 1 x 10⁻⁵ | -468 | 210 | 80.0 |
| 5 x 10⁻⁵ | -460 | 105 | 90.0 |
| 2 x 10⁻⁴ | -452 | 60 | 94.3 |
| 5 x 10⁻⁴ | -448 | 55 | 94.8 |
Data modeled after similar thiourea derivatives. [3][10] Table 2: Electrochemical Impedance Spectroscopy Data
| BPTU Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | 45 | 150 | - |
| 1 x 10⁻⁵ | 250 | 70 | 82.0 |
| 5 x 10⁻⁵ | 550 | 45 | 91.8 |
| 2 x 10⁻⁴ | 890 | 32 | 94.9 |
| 5 x 10⁻⁴ | 950 | 28 | 95.3 |
Data modeled after similar thiourea derivatives. [3][10] The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is indicative of a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further supporting the adsorption of BPTU molecules onto the steel surface.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (2016). Malaysian Journal of Analytical Sciences.
- Thiourea and its derivatives as corrosion inhibitors. (1968).
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2012).
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega.
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
- Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. (2021).
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025).
- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. (n.d.). Benchchem.
- A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021). Semantic Scholar.
- Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. (2023).
- A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021).
- Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. (2022).
- Chemical and Physical Interactions of 1-Benzoyl-3,3-Disubstituted Thiourea Derivatives on Mild Steel Surface: Corrosion Inhibition in Acidic Media. (2012). ACS Figshare.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
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Synthesis of 1-Butyl-3-phenylthiourea derivatives.
An In-Depth Guide to the Synthesis and Characterization of 1-Butyl-3-phenylthiourea Derivatives
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, purification, and characterization of this compound and its derivatives. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a self-validating system for ensuring the integrity of the final product.
Foundational Principles: The Chemistry of Thiourea Synthesis
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas, such as this compound, is the nucleophilic addition of a primary amine to an isothiocyanate.[6][7][8] This reaction is valued for its efficiency, high yields, and the broad structural diversity it allows.[8]
Reaction Mechanism
The core of the synthesis is a classic nucleophilic addition reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (n-butylamine) acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group (in phenyl isothiocyanate).[9][10]
-
Intermediate Formation: This attack forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the negatively charged nitrogen of the former isothiocyanate group occurs, neutralizing the intermediate and yielding the stable thiourea product.[9]
While this is the primary route, other methods exist, such as the reaction of amines with carbon disulfide or the use of ammonium thiocyanate with anilines, offering flexibility depending on the availability of starting materials.[1][10][11]
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Use in a fume hood. |
| n-Butylamine | C₄H₁₁N | 73.14 | 109-73-9 | Volatile and corrosive. Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For washing/recrystallization. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 eq) in dichloromethane (approx. 30 mL).
-
Reagent Addition: Slowly add a solution of phenyl isothiocyanate (1.0 eq) in dichloromethane (approx. 10 mL) to the stirred amine solution at room temperature. The addition is typically performed dropwise over 10-15 minutes. The reaction is often mildly exothermic.[6]
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).[6][12]
-
Solvent Removal: Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[6][12]
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethanol.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate the formation of crystals.[6]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any remaining soluble impurities.[12]
-
-
Drying: Dry the resulting white crystalline powder under vacuum to obtain the final product, this compound.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Rationale and Optimization: The Scientist's Perspective
Merely following a protocol is insufficient; understanding the reasoning behind each step is crucial for troubleshooting and adaptation.
-
Solvent Choice: Dichloromethane (DCM) is an excellent choice for the reaction phase as it readily dissolves both the amine and isothiocyanate reactants and is relatively inert.[12] Polar aprotic solvents like Tetrahydrofuran (THF) are also commonly used.[12]
-
Stoichiometric Control: A 1:1 molar ratio of amine to isothiocyanate is critical.[12] Using a significant excess of either reactant can complicate purification, requiring additional steps to remove the unreacted starting material.[12]
-
Temperature Management: For the reaction between n-butylamine and phenyl isothiocyanate, external heating is generally unnecessary. However, when working with less nucleophilic amines (e.g., anilines with electron-withdrawing groups), gentle heating may be required to drive the reaction to completion.[12] It is vital to avoid excessive temperatures, which can promote side reactions or decomposition of the product.[12]
-
Troubleshooting Low Yields: A primary cause of low yield is often the quality of the starting materials. Isothiocyanates can be sensitive to moisture and may degrade over time.[12] Always use pure, and if necessary, freshly distilled reagents. If the amine is a poor nucleophile, catalysis or extended reaction times may be required.[12]
Product Validation: A System of Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step for ensuring the reliability of subsequent research.
Physical Properties
-
Appearance: White to light tan crystalline powder.[6]
-
Melting Point: A sharp melting point is indicative of high purity. The expected melting point for this compound is approximately 62-64°C.[13]
Spectroscopic Analysis
A small sample of the purified product should be subjected to the following spectroscopic analyses.
Sample Preparation:
-
NMR: Dissolve a few milligrams of the compound in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6]
-
FTIR: Prepare a sample as a KBr pellet or obtain the spectrum from a thin film.[6]
Expected Spectroscopic Data:
| Technique | Feature | Expected Signal |
| ¹H NMR | Butyl (CH₃) Protons | Triplet, ~0.9 ppm |
| Butyl (CH₂) Protons | Multiplets, ~1.4-1.6 ppm | |
| Butyl (N-CH₂) Protons | Multiplet, ~3.5 ppm | |
| Aromatic (Ar-H) Protons | Multiplets, ~7.2-7.5 ppm | |
| N-H Protons | Broad singlets, variable shifts | |
| ¹³C NMR | Thiocarbonyl (C=S) | ~180-182 ppm |
| Aromatic Carbons | ~124-138 ppm | |
| Butyl Carbons | ~13-45 ppm | |
| FTIR (cm⁻¹) | N-H Stretch | ~3200-3400 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |
| C=S Stretch (Thioamide II) | ~1530-1550 cm⁻¹ |
Logical Flow of Characterization
Caption: Logical workflow for the characterization of synthesized compounds.
References
- Technical Support Center: Optimizing Thiourea Synthesis - Benchchem.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org.
- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea - Benchchem.
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Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity - Taylor & Francis Online. Available at: [Link]
- Optimization of reaction conditions for thiourea synthesis from isothiocyanates - Benchchem.
-
Synthesis and characterization of thiourea - Biblioteka Nauki. Available at: [Link]
- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
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Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate. Available at: [Link]
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Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed. Available at: [Link]
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Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. Available at: [Link]
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Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing). Available at: [Link]
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Thiourea synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]
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1-Phenyl-3-butylthiourea - ChemBK. Available at: [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. Available at: [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. Available at: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: [Link]
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Application Notes and Protocols for Investigating the Anticancer Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Promising Thiourea Derivative in Oncology Research
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, N-(4-t-butylbenzoyl)-N'-phenylthiourea has emerged as a compound of interest for its selective cytotoxic effects against various cancer cell lines.[1][2] This document provides a comprehensive guide for researchers investigating its anticancer properties, detailing its mechanism of action, protocols for in vitro evaluation, and insights into the underlying signaling pathways.
Recent studies have demonstrated that N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibits notable cytotoxic activity against breast cancer (MCF-7 and T47D) and cervical cancer (HeLa) cell lines.[2][3] In silico and in vitro evidence points towards the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1) as primary molecular targets, suggesting a multi-faceted approach to inhibiting cancer cell proliferation.[2][3] The lipophilic nature of the compound, enhanced by the tert-butyl group, likely contributes to its ability to penetrate cell membranes and interact with these intracellular targets.[3]
This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, empowering researchers to rigorously evaluate and understand the anticancer potential of N-(4-t-butylbenzoyl)-N'-phenylthiourea.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Proliferation
N-(4-t-butylbenzoyl)-N'-phenylthiourea is predicted to exert its anticancer effects through the inhibition of two key proteins often dysregulated in cancer: EGFR and SIRT1.[2][3] This dual-inhibitory action provides a powerful strategy to halt cancer progression by concurrently inducing programmed cell death (apoptosis) and arresting the cell cycle.
EGFR Inhibition and Induction of Apoptosis
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MEK/ERK pathways, promoting cell proliferation, survival, and metastasis.[4][5][6] EGFR is frequently overexpressed in various cancers, including breast cancer.[4][7] By inhibiting EGFR, N-(4-t-butylbenzoyl)-N'-phenylthiourea is hypothesized to disrupt these pro-survival signals. Inhibition of the EGFR pathway has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins, such as BIM, and the downregulation of anti-apoptotic proteins, like MCL-1 and survivin.[3][8][9][10] This shifts the cellular balance towards apoptosis, leading to the elimination of cancer cells.
Hypothesized EGFR-Mediated Apoptosis Pathway
Caption: Inhibition of EGFR by the compound blocks downstream pro-survival signaling, leading to apoptosis.
SIRT1 Inhibition and Cell Cycle Arrest
SIRT1 is a class III histone deacetylase that plays a crucial role in cell cycle regulation, DNA repair, and apoptosis by deacetylating various histone and non-histone proteins.[11] In many cancers, including cervical cancer, SIRT1 is overexpressed and contributes to tumorigenesis by promoting cell survival and proliferation.[1][11][12][13] SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby preventing cell cycle arrest and apoptosis.[14]
Inhibition of SIRT1 by N-(4-t-butylbenzoyl)-N'-phenylthiourea is proposed to increase the acetylation of p53, leading to its activation.[14] Activated p53 can then induce the expression of cyclin-dependent kinase inhibitors like p21, which in turn halt the cell cycle, typically at the G1 phase.[14][15][16][17] This prevents cancer cells from replicating their DNA and dividing.
Hypothesized SIRT1-Mediated Cell Cycle Arrest Pathway
Caption: SIRT1 inhibition by the compound leads to p53 activation, p21 induction, and subsequent G1 cell cycle arrest.
Data Presentation: Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for N-(4-t-butylbenzoyl)-N'-phenylthiourea against various cancer cell lines.[2]
| Cell Line | Cancer Type | IC50 (µM) of N-(4-t-butylbenzoyl)-N'-phenylthiourea |
| MCF-7 | Breast Cancer | 2.3 ± 0.2 |
| T47D | Breast Cancer | 3.5 ± 0.3 |
| HeLa | Cervical Cancer | 4.1 ± 0.4 |
| Vero | Normal Kidney Cells | > 100 |
Data adapted from Kesuma et al., 2023.[2] The high IC50 value against Vero cells suggests a degree of selectivity for cancer cells over normal cells.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro evaluation of N-(4-t-butylbenzoyl)-N'-phenylthiourea.
Experimental Workflow Overview
Caption: A streamlined workflow for the comprehensive in vitro evaluation of the anticancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
N-(4-t-butylbenzoyl)-N'-phenylthiourea
-
Human cancer cell lines (e.g., MCF-7, T47D, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of N-(4-t-butylbenzoyl)-N'-phenylthiourea in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with N-(4-t-butylbenzoyl)-N'-phenylthiourea at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with N-(4-t-butylbenzoyl)-N'-phenylthiourea at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the EGFR and SIRT1 signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-BIM, anti-MCL-1, anti-acetylated-p53, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the apoptosis assay, a dose-dependent increase in the Annexin V-positive population should be observed. In Western blot analysis, the observed changes in protein expression should be consistent with the hypothesized mechanism of action (e.g., decreased p-EGFR, increased acetylated-p53). Including positive and negative controls in all experiments is crucial for data interpretation and validation.
Conclusion and Future Directions
N-(4-t-butylbenzoyl)-N'-phenylthiourea represents a promising scaffold for the development of novel anticancer agents. The experimental framework provided here offers a robust approach to characterizing its anticancer activity and elucidating its molecular mechanisms. Future studies could explore its efficacy in in vivo models and investigate potential synergistic effects when combined with other chemotherapeutic agents. A deeper understanding of its interaction with EGFR and SIRT1 at a molecular level will be pivotal in optimizing its therapeutic potential.
References
- Wee, P., & Wang, Z. (2017).
- Song, J. Y., et al. (2021). Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(16), 8889.
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Zhang, T., et al. (2021). Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors. Cancer Letters, 500, 156-165.
- Zhang, J., et al. (2015). EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. Cancer, 121(19), 3469-3481.
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Hung, M. C., & Link, W. (2011). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization.
- Zhang, T., et al. (2020). SIRT1 and gynecological malignancies. International Journal of Oncology, 57(1), 6-20.
- Costa, D. B., et al. (2007). Induction of BIM Is Essential for Apoptosis Triggered by EGFR Kinase Inhibitors in Mutant EGFR-Dependent Lung Adenocarcinomas. PLoS Medicine, 4(10), e294.
- Normanno, N., et al. (2006). EGFR signaling in breast cancer. Gene, 366(1), 2-16.
- Frum, R. A., & Deb, S. P. (2009). Anti-aging protein SIRT1: A role in cervical cancer?. Aging, 1(3), 302-306.
- Senga, S. S., et al. (2010). Role of Survivin in EGFR Inhibitor–Induced Apoptosis in Non–Small Cell Lung Cancers Positive for EGFR Mutations. Cancer Research, 70(24), 10402-10410.
- Li, D., et al. (2021). Targeting SIRT1 to inhibit the proliferation of multiple myeloma cells. Oncology Letters, 21(4), 1-1.
- Yuan, H., et al. (2021). Inhibition of SIRT1 Limits Self-Renewal and Oncogenesis by Inducing Senescence of Liver Cancer Stem Cells.
- Yu, X., et al. (2022). Transcriptional factor 3 binds to sirtuin 1 to activate the Wnt/β-catenin signaling in cervical cancer. Bioengineered, 13(5), 13359-13372.
- Hung, M. C., & Link, W. (2011). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization.
- Li, T., et al. (2023). Cervical cancer is addicted to SIRT1 disarming the AIM2 antiviral defense.
- Li, T., et al. (2021). SIRT1 promotes cervical cancer cell survival in a deacetylase-independent manner.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215.
- Kim, J. E., et al. (2015). Sirtuin inhibitors, EX527 and AGK2, suppress cell migration by inhibiting HSF1 protein stability. International Journal of Oncology, 47(6), 2194-2202.
- Lee, J. H., et al. (2019). MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells. Molecules, 24(16), 2951.
- He, M., et al. (2017). SIRT1 knockdown or knockout induces cell cycle arrest but has minimal effect on apoptosis in KSHV-transformed cells. Oncotarget, 8(23), 37042-37053.
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Application Notes and Protocols for 1-Butyl-3-phenylthiourea in Material Science
Introduction
1-Butyl-3-phenylthiourea is a versatile organic compound belonging to the thiourea class of molecules. Its unique structural features, including the electron-rich sulfur and nitrogen atoms, a flexible butyl group, and an aromatic phenyl ring, make it a compound of significant interest in various material science applications. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, with a primary focus on its well-documented role as a corrosion inhibitor. Additionally, we will explore its potential in emerging areas such as polymer additives, nanoparticle synthesis, and chemosensors, providing a foundation for further research and development.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. A technical guide on the closely related 1-tert-butyl-3-phenylthiourea suggests solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide, with limited solubility in aqueous solutions[1].
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phenyl isothiocyanate with n-butylamine. This reaction is a straightforward nucleophilic addition to the isothiocyanate group.
Protocol: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate in an anhydrous solvent under an inert atmosphere.
-
With continuous stirring, slowly add a solution of n-butylamine in the same solvent to the flask using a dropping funnel at room temperature.
-
The reaction is typically exothermic and should be monitored. Allow the reaction to proceed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and dichloromethane to yield the final product[1].
Characterization:
The synthesized compound should be characterized to confirm its structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the butyl and phenyl groups and the thiourea backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for N-H stretching, C-H stretching of aromatic and aliphatic groups, and the C=S stretching vibration[1].
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application as a Corrosion Inhibitor
One of the most prominent applications of thiourea derivatives in material science is as corrosion inhibitors, particularly for steel in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of this compound on a metal surface, such as steel in an acidic medium, involves the adsorption of the molecule onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (in the presence of anions like Cl⁻).
-
Chemisorption: Coordination bonds between the lone pair of electrons of the sulfur and nitrogen atoms in the thiourea moiety and the vacant d-orbitals of the iron atoms on the steel surface. The aromatic phenyl ring can also contribute to the adsorption through π-electron interactions.
This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Protocols for Evaluation
The effectiveness of this compound as a corrosion inhibitor can be evaluated using several standard techniques.
1. Weight Loss Method
This is a straightforward method to determine the corrosion rate.
Protocol: Weight Loss Measurement
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Prepare mild steel coupons by polishing them with different grades of emery paper to a mirror finish.
-
Degrease the coupons with acetone, wash with deionized water, and dry them thoroughly.
-
Accurately weigh each coupon using an analytical balance.
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a specified duration (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, gently clean them with a brush to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:
CR (g/m²h) = (W₀ - W₁) / (A * t) %IE = [(CR₀ - CR₁) / CR₀] * 100
Where:
-
W₀ and W₁ are the weights of the coupon before and after immersion, respectively.
-
A is the surface area of the coupon.
-
t is the immersion time.
-
CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
2. Electrochemical Methods
Electrochemical techniques provide faster results and offer insights into the corrosion mechanism.
a. Potentiodynamic Polarization
This technique helps in understanding the effect of the inhibitor on both the anodic and cathodic reactions.
Protocol: Potentiodynamic Polarization Measurement
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, clean, and dry.
-
Assemble the three-electrode cell with the prepared electrodes and the test solution (with and without the inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential vs. log(current density) to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (%IE) using the following equation:
%IE = [(Icorr₀ - Icorr₁) / Icorr₀] * 100
Where:
-
Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for Potentiodynamic Polarization Measurement.
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the corrosion process.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.
-
Calculate the inhibition efficiency (%IE) using the following equation:
%IE = [(Rct₁ - Rct₀) / Rct₁] * 100
Where:
-
Rct₀ and Rct₁ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Quantitative Data Summary
| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Phenylthiourea | 0.005 M | 1.0 M HCl | 60 | ~99 | [1] |
| 1-Benzyl-3-phenyl-2-thiourea | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | ~95 | |
| N-cyclohexyl-N'-phenyl thiourea | 100 ppm | 0.1 N HCl | 28 | >90 |
Potential Applications in Other Material Science Domains
The unique chemical structure of this compound suggests its potential utility in other areas of material science.
Polymer Additive
Thiourea derivatives have been investigated as additives in polymer formulations, acting as thermal stabilizers, antioxidants, or flame retardants[2][3]. The presence of sulfur and nitrogen can help in scavenging radicals and inhibiting degradation pathways in polymers. Further research is needed to evaluate the efficacy of this compound in specific polymer systems.
Nanoparticle Synthesis
The sulfur and nitrogen atoms in this compound can act as effective capping agents to control the growth and prevent the agglomeration of nanoparticles during their synthesis[4][5][6][7][8]. The butyl and phenyl groups can also influence the dispersibility of the resulting nanoparticles in various solvents.
Hypothetical Workflow for Nanoparticle Synthesis:
Caption: Conceptual workflow for nanoparticle synthesis using this compound as a capping agent.
Chemosensors for Heavy Metals
The ability of the thiourea moiety to chelate with metal ions makes its derivatives promising candidates for the development of chemosensors for heavy metals[9][10][11][12][13]. By incorporating a fluorophore or chromophore into the molecular structure, the binding of a metal ion can induce a change in the optical properties (fluorescence or color), allowing for its detection. The phenyl group in this compound could be functionalized to incorporate such signaling units.
Conclusion
This compound is a molecule with significant potential in material science. Its application as a corrosion inhibitor is well-supported by the performance of analogous compounds, and this guide provides detailed protocols for its evaluation in this role. The exploration of its utility as a polymer additive, a capping agent for nanoparticle synthesis, and a component in chemosensors presents exciting avenues for future research. The synthetic accessibility and versatile chemical nature of this compound make it a valuable building block for the development of new functional materials.
References
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing). (URL: [Link])
-
Synthesis and Characterization of Silver Nanoparticles Using Amberlite LA-2 Functionalized with Benzoyl Thiourea as a Capping Agent | Request PDF - ResearchGate. (URL: [Link])
-
Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - NIH. (URL: [Link])
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC - NIH. (URL: [Link])
-
Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - Frontiers. (URL: [Link])
-
Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - MDPI. (URL: [Link])
-
Application of fluorescent biosensors for heavy metal ions detection - ResearchGate. (URL: [Link])
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Publishing. (URL: [Link])
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI. (URL: [Link])
-
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])
-
Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential - Frontiers. (URL: [Link])
-
Procedures for the Synthesis and Capping of Metal Nanoparticles - Northern Arizona University. (URL: [Link])
-
α-PHENYLTHIOUREA - Organic Syntheses Procedure. (URL: [Link])
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. (URL: [Link])
-
Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF - ResearchGate. (URL: [Link])
- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea. (URL: )
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC - PubMed Central. (URL: [Link])
-
Bottom-up Synthesis of Novel Supported Thioureas and Their Use in Enantioselective Solvent-free Aza-Henry. (URL: [Link])
-
Lab 8 – Corrosion Studies by Weight Loss. (URL: [Link])
-
Corrosion inhibitory studies of an eco-friendly thiourea derivative of amino acid on aluminium using 0.1M HCl solution - ResearchGate. (URL: [Link])
-
Inhibition efficiencies of thiourea derivatives tested through weight loss experiments. (URL: [Link])
-
Corrosion weight loss experiments' results for 2 hours in 1M HCl. - ResearchGate. (URL: [Link])
-
Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. (URL: [Link])
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (URL: [Link])
-
G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM. (URL: [Link])
-
Potentiodynamic Corrosion Testing - PMC - PubMed Central - NIH. (URL: [Link])
-
(PDF) Potentiodynamic Corrosion Testing - ResearchGate. (URL: [Link])
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers - ROSA P. (URL: [Link])
-
Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (URL: [Link])
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (URL: [Link])
-
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (URL: [Link])
-
(PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy - ResearchGate. (URL: [Link])
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Application Notes & Protocols: Characterizing the Cytotoxic Effects of 1,3-Disubstituted Thiourea Derivatives
Introduction
1,3-disubstituted thiourea derivatives represent a versatile and highly promising class of synthetic compounds in medicinal chemistry. Their unique structural features, particularly the ability of the thiourea moiety to form hydrogen bonds, allow them to interact with a wide array of biological targets.[1][2] This has led to their investigation for diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[2][3] In oncology research, numerous thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, in some cases exceeding the efficacy of established chemotherapeutic agents like cisplatin and doxorubicin.[4][5]
The anticancer potential of these compounds is often linked to their ability to inhibit key cellular processes involved in tumor growth and survival. Documented mechanisms include the inhibition of enzymes crucial for cancer propagation such as protein tyrosine kinases, topoisomerases, and carbonic anhydrase.[6][7][8][9] Furthermore, a primary mechanism of their cytotoxic action is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.[10][11]
This guide provides a comprehensive overview of the core methodologies required to evaluate the cytotoxic effects of novel 1,3-disubstituted thiourea derivatives. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.
Section 1: Primary Cytotoxicity Assessment via MTT Assay
Principle & Rationale
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, quantitative, and widely used colorimetric method for this purpose.[12][13] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14] By solubilizing these formazan crystals and measuring the absorbance of the resulting solution, we can accurately quantify cell viability and, conversely, the cytotoxicity of the test compound. This allows for the calculation of the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—a critical parameter for comparing the potency of different derivatives.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Treated and untreated cell populations
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat approximately 1 x 10⁶ cells with the thiourea derivative.
-
Harvest the cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant. [15] * Wash the cell pellet once with 3 mL of PBS and centrifuge again.
-
Resuspend the pellet in 400 µL of PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise. Causality Note: Dropwise addition while vortexing is critical to prevent cell clumping and ensure uniform fixation of all cells. [16] * Incubate on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.
-
2[15]. Staining:
- Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Carefully discard the ethanol supernatant. [16] * Wash the pellet twice with 3 mL of PBS. [15] * Resuspend the final cell pellet in 450 µL of PI staining solution containing RNase A.
- Incubate for 15-30 minutes at room temperature, protected from light.
3[17]. Flow Cytometry Analysis:
- Analyze the samples by flow cytometry.
- Measure the PI fluorescence on a linear scale. Use a dot plot of pulse area vs. pulse width to gate on single cells and exclude doublets or aggregates. [16] * Acquire at least 10,000 events from the single-cell population.
- Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the resulting DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest. Some thiourea derivatives have been shown to cause an arrest in the S phase.
-[11]--
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the cytotoxic effects of 1,3-disubstituted thiourea derivatives. By progressing from a broad assessment of cell viability with the MTT assay to detailed mechanistic studies of apoptosis and cell cycle progression, researchers can effectively identify potent anticancer candidates and elucidate their modes of action. The emphasis on the rationale behind each step ensures that these methods can be implemented with a deep understanding, leading to high-quality, reliable data essential for advancing drug discovery and development efforts.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility.
- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
- Thayyullathil, F., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Bielenica, A., et al. (2021).
- Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- CLYTE Technologies. (2025).
- Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.
- Abdel-Aziem, A., et al. (n.d.). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. PubMed.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Ingenta Connect.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Sigma-Aldrich. (n.d.).
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Kumar, V., & Chimni, S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science.
- Çelik, H., & Karaküçük-İyidoğan, A. (2022).
- Hranjec, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
- Bielenica, A., et al. (2021).
- ResearchGate. (2025). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents.
- Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
- Abcam. (n.d.). MTT assay protocol.
- Bielenica, A., et al. (2021).
- van der Walt, A., et al. (n.d.). Apoptosis inhibitory effect of the isothiourea compound, tri-(2-thioureido-S-ethyl)-amine. PubMed.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Bielenica, A., et al. (2021).
- ResearchGate. (n.d.). 1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells.
- BenchChem. (2025).
- Bielenica, A., et al. (2021).
- Al-Ostath, A., et al. (2024).
- Khan, I., et al. (2018). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. PubMed.
- Barys, M., et al. (2022).
- Khan, A., et al. (2023). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore.
- El-Atawy, M. A., et al. (2023).
- ResearchGate. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Aqueous Solubility of 1-Butyl-3-phenylthiourea
Prepared by: Senior Application Scientist
Welcome to the technical support center for 1-Butyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to achieve reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in designing a successful solubilization strategy. Key properties are summarized in the table below. The presence of both a phenyl ring and a butyl group contributes to its hydrophobic nature.
| Property | Value | Source(s) |
| CAS Number | 6336-01-2 | [1] |
| Molecular Formula | C₁₁H₁₆N₂S | [1][2] |
| Molecular Weight | 208.32 g/mol | [1][2] |
| Appearance | White to light tan crystalline powder | [3] |
| Melting Point | 62-64 °C | [1] |
| Predicted Solubility | Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO and DMF. | [3][4] |
Q2: Why is this compound poorly soluble in water?
A2: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule contains two significant nonpolar moieties: a phenyl group and a butyl chain. These hydrophobic groups make it energetically unfavorable for the molecule to interact with polar water molecules, leading to low solubility. The underlying principle is that the crystal lattice energy of the solid compound is significantly higher than the solvation energy that would be gained by interacting with water.[5]
Q3: I added this compound powder directly to my aqueous buffer and it precipitated immediately. Is this expected?
A3: Yes, this is a very common and expected observation.[4] Direct addition of hydrophobic compounds like this compound to an aqueous environment will almost certainly result in precipitation. The recommended and standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent.[4]
Q4: What is the best organic solvent to use for a stock solution?
A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for creating high-concentration stock solutions of poorly soluble, nonpolar compounds.[3][4] For a structurally similar compound, N-phenylthiourea, solubilities of approximately 30 mg/mL are achievable in these solvents.[6]
Q5: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in a final aqueous solution for cell-based assays?
A5: The final concentration of the organic co-solvent should be kept to an absolute minimum to avoid artifacts or toxicity in biological assays. A general rule of thumb is to keep the final concentration of DMSO or DMF at or below 1%, with many sensitive assays requiring concentrations below 0.5% or even 0.1%.[4] You must always run a vehicle control (buffer with the same final concentration of the organic solvent) to validate your experimental results.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.
Issue 1: Compound Precipitates When Diluting Organic Stock into Aqueous Buffer
Q: I've prepared a 50 mM stock solution in DMSO, but when I add it to my PBS buffer, a cloudy precipitate forms. How can I prevent this?
A: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. The key is to control the dilution process and potentially modify the final aqueous buffer to be more accommodating to the compound.
Root Cause Analysis:
The dramatic shift in solvent polarity upon adding the DMSO stock to the aqueous buffer reduces the compound's solubility below its intended final concentration, causing it to precipitate.
Workflow for Optimizing Dilution:
Below is a systematic workflow to troubleshoot and resolve this issue.
Caption: Decision workflow for resolving precipitation upon dilution.
Protocol 1: Optimized Dilution Technique
This protocol focuses on the physical process of dilution, which can significantly impact the outcome.
-
Preparation:
-
Bring your aqueous buffer to the desired final volume in an appropriate tube or beaker.
-
Place the container on a vortex mixer or use a magnetic stir bar set to a high speed.
-
-
Dilution:
-
While the aqueous buffer is being vigorously agitated, add the required volume of your this compound stock solution dropwise directly into the vortex or stirring buffer.[4]
-
Do not add the stock solution all at once or allow it to touch the sides of the container before mixing.
-
-
Observation:
-
After addition, continue to vortex/stir for an additional 1-2 minutes.
-
Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.
-
Rationale: Vigorous mixing creates immediate and rapid dispersion of the concentrated stock solution, preventing the formation of localized areas of high concentration that are prone to nucleation and precipitation.
Protocol 2: Utilizing Co-solvents
If optimized dilution is insufficient, modifying the aqueous buffer with a co-solvent can increase the solvent's capacity to dissolve the compound.[7][8]
-
Co-solvent Selection: Common, biocompatible co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.
-
Buffer Preparation:
-
Prepare your primary aqueous buffer (e.g., PBS).
-
Create a series of modified buffers containing varying percentages of a co-solvent. A good starting range is 5%, 10%, and 20% (v/v) of the co-solvent in the final buffer volume.
-
Example: For a 10 mL final volume of 10% PEG 400 in PBS, you would mix 1 mL of PEG 400 with 9 mL of PBS.
-
-
Solubility Test:
-
Use the optimized dilution technique (Protocol 1) to add your DMSO stock solution to each of the co-solvent-modified buffers.
-
Determine the lowest percentage of co-solvent that results in a clear, stable solution at your target concentration.
-
| Co-solvent | Typical Starting % (v/v) | Notes |
| PEG 400 | 5-20% | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol | 5-20% | Another common excipient for parenteral formulations.[9] |
| Ethanol | 1-10% | Can be effective but may have higher cellular toxicity. |
Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[10] This "polarity blending" makes the solvent more favorable for dissolving nonpolar compounds like this compound.[11]
Issue 2: Unable to Achieve a High Enough Concentration for an Experiment
Q: My assay requires a 200 µM final concentration of this compound, but I can only achieve a clear solution up to 50 µM, even with co-solvents. What other strategies can I employ?
A: When co-solvents are not sufficient, more advanced formulation techniques are required. Complexation with cyclodextrins is a highly effective method for significantly increasing the apparent aqueous solubility of hydrophobic molecules. [12]
Root Cause Analysis:
The intrinsic solubility limit of the compound has been reached in the current solvent system. A different solubilization mechanism is needed to keep more molecules in the solution phase.
Workflow for Advanced Solubilization:
Caption: Workflow for advanced strategies to increase concentration.
Protocol 3: pH Adjustment
While thioureas are generally not strongly acidic or basic, subtle changes in pH can sometimes influence solubility by affecting hydrogen bonding networks.[13][14]
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate or citrate-phosphate) spanning a physiologically relevant pH range, such as pH 5.5, 6.5, 7.4, and 8.0.
-
Solubility Test: Using your DMSO stock and the optimized dilution technique, attempt to dissolve this compound in each buffer.
-
Analysis: Measure the concentration of the dissolved compound in the supernatant of any saturated solutions (after centrifugation) using a validated analytical method like HPLC-UV to determine if pH has a significant effect.
Protocol 4: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming a complex that is highly water-soluble.[7][12]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices due to their high water solubility and low toxicity.
-
Stock Preparation:
-
Prepare a concentrated stock solution of the cyclodextrin in your desired aqueous buffer (e.g., 40% w/v HP-β-CD in water).
-
Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like methanol or ethanol.
-
-
Complexation (Solvent Evaporation Method):
-
In a glass vial, mix a molar excess of the cyclodextrin solution with the compound's organic solution. A typical starting molar ratio of cyclodextrin:compound is 5:1 or 10:1.
-
Vortex the mixture thoroughly for 5-10 minutes.
-
Remove the organic solvent using a rotary evaporator or a stream of nitrogen gas.
-
Once the organic solvent is removed, the remaining aqueous solution can be reconstituted to the desired volume with buffer and sterile-filtered. This solution now contains the water-soluble inclusion complex.
-
-
Validation: The increase in solubility should be confirmed analytically. You should be able to achieve a significantly higher final concentration compared to methods without cyclodextrins.
References
-
Jadav, N., Patel, V., & Mont-Ras, A. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Sharma, D., Soni, M., & Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. [Link]
-
Prajapati, R., & Patel, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Summary for CID 2723790. [Link]
-
Li, Q., et al. (2024). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
-
Kulikov, O. V., et al. (2014). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem Compound Summary for CID 676454. [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. Quora. [Link]
-
Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Singh, A., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
ChemBK. (n.d.). 1-Phenyl-3-butylthiourea. ChemBK. [Link]
-
GSRS. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]
-
Drugfuture. (n.d.). This compound. Drugfuture. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1-Butyl-3-phenylthiourea (BPTU)
Welcome to the technical support guide for 1-Butyl-3-phenylthiourea (BPTU). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of BPTU's stability in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.
Introduction to BPTU Stability
This compound is a substituted thiourea derivative with a molecular formula of C₁₁H₁₆N₂S.[1][2] Like many thiourea-containing compounds, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Understanding these factors is critical for obtaining reliable and consistent results in any experimental setting. The primary degradation pathways for thioureas include oxidation, hydrolysis, and thermal decomposition.[3][4] This guide will address the common challenges associated with BPTU stability and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of BPTU in solution.
Q1: My BPTU powder won't dissolve directly into my aqueous buffer. What should I do?
A1: This is expected behavior. BPTU, with its hydrophobic butyl and phenyl groups, has very low solubility in aqueous solutions.[5] Direct addition to buffers will almost certainly result in precipitation.[5] The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent.[5]
Q2: What are the best organic solvents for creating a BPTU stock solution?
A2: High-purity dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for dissolving BPTU and other hydrophobic thiourea derivatives.[5] For the related compound N-phenylthiourea, solubility in these solvents is approximately 30 mg/mL.[6]
Q3: How do I properly dilute my organic stock solution into an aqueous buffer to avoid precipitation?
A3: To minimize "crashing out" or precipitation, the organic stock solution should be added to the aqueous buffer dropwise while the buffer is being vigorously vortexed or stirred.[5] It is crucial to keep the final concentration of the organic solvent in your working solution to a minimum, typically below 1%, to prevent solvent-induced artifacts in biological assays.[5]
Q4: Can I store my diluted, aqueous working solutions of BPTU?
A4: It is strongly advised not to store aqueous solutions of BPTU for extended periods.[5] For similar sparingly soluble compounds, it is best practice to prepare fresh dilutions for each experiment from a frozen organic stock.[5] Storing aqueous solutions, even for more than a day, can lead to both precipitation and chemical degradation.[5]
Q5: My solid BPTU has developed a yellowish tint and a slight odor. Is it still usable?
A5: A color change to yellow and the emission of sulfurous or ammonia-like odors are tell-tale signs of degradation.[3] This is often caused by exposure to humidity, light, or elevated temperatures.[3] Using degraded solid material will lead to inaccurate concentrations and the introduction of unknown compounds into your experiment. It is recommended to use fresh, high-purity BPTU that appears as a white or off-white crystalline powder.[7][8]
Troubleshooting In-Depth Stability Issues
This section provides a structured approach to diagnosing and resolving more complex stability problems encountered during experimentation.
Issue 1: Inconsistent or Diminishing Compound Activity Over Time
You observe that the biological or chemical activity of your BPTU-containing solution decreases over the course of an experiment or between experiments using the same solution.
The most likely culprit is the chemical degradation of BPTU in your experimental medium. The primary pathways are oxidation and hydrolysis.
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[4][9] Oxidation can lead to the formation of various species, including the corresponding urea, which is often inactive.[9] The first stage of thiourea oxidation often involves the formation of formamidine disulfide.[10]
-
Hydrolysis: In aqueous solutions, particularly under non-neutral pH conditions, thiourea derivatives can undergo hydrolysis.[3][4] This process can be accelerated by both acidic and alkaline conditions.[3]
-
Photodegradation: Exposure to light, especially UV light, can be a contributing factor. For some phenylthiourea derivatives, direct photolysis is a major degradation pathway, leading to the formation of carbodiimide and subsequently urea analogs.[11]
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check_storage -> cause_light [label="Exposed to light?"]; check_media -> cause_oxidation [label="Oxidizing agents\npresent? (e.g., H2O2, metal ions)"]; check_pH -> cause_hydrolysis [label="pH is acidic\nor alkaline?"];
cause_light -> solution_light; cause_oxidation -> solution_oxidation; cause_hydrolysis -> solution_hydrolysis; }
Workflow for diagnosing loss of BPTU activity.
-
Protect from Light: Always prepare and store BPTU solutions, both stock and working, in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[3]
-
Control for Oxidation: If your medium contains known oxidizing agents (e.g., hydrogen peroxide, certain metal ions), the stability of BPTU will be compromised.[10][12] When possible, degas your aqueous buffers to remove dissolved oxygen. Prepare solutions fresh immediately before use.
-
Maintain pH Control: The stability of thioureas is pH-dependent.[3][13] Ensure your solution is well-buffered to the desired pH and assess the stability of BPTU at that specific pH if you suspect hydrolysis is an issue. Application of thiourea has been shown to inhibit acidification in some contexts.[14]
-
Temperature Management: Elevated temperatures accelerate all chemical degradation pathways.[3] Avoid heating BPTU solutions unless absolutely necessary for solubilization, and if so, do so gently and for a minimal duration.[5] Store stock solutions at -20°C or below.[5]
Issue 2: Formation of Precipitate or Cloudiness in Working Solution
After initial successful dissolution, your BPTU working solution becomes cloudy or forms a visible precipitate over time.
-
Exceeded Solubility Limit: The most common reason is that the concentration of BPTU in the final aqueous solution exceeds its thermodynamic solubility limit, even if it appeared dissolved initially. This can be exacerbated by temperature changes (e.g., removing from a 37°C incubator to room temperature).
-
Solution: Decrease the final working concentration of BPTU.[5] Empirically determine the solubility limit in your specific buffer system.
-
-
Formation of Insoluble Degradation Products: Degradation of BPTU can lead to byproducts that are less soluble than the parent compound.[3]
-
Solution: Address the root causes of degradation as outlined in Issue 1 (light, oxidation, pH, temperature). Preparing solutions fresh is the most effective way to prevent this.[5]
-
-
Interaction with Container Surfaces: Highly hydrophobic compounds can sometimes adsorb to the surfaces of plastic containers, leading to a decrease in the effective concentration in solution.
-
Solution: Consider using low-adhesion microplates or glass vials for storing and handling BPTU solutions where possible.
-
Experimental Protocols
Protocol 1: Preparation of BPTU Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution of BPTU in an organic solvent.
Materials:
-
This compound (solid, high-purity)
-
High-purity DMSO (Dimethyl sulfoxide)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of BPTU powder in a suitable tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[5] If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied briefly to aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C.[5] Properly stored, organic stock solutions are generally stable for extended periods.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of BPTU in a specific solution over time. An HPLC method is essential for separating the parent BPTU from its potential degradation products.[4][15]
Objective: To determine the percentage of BPTU remaining at various time points under specific conditions (e.g., buffer composition, pH, temperature).
Procedure:
-
Solution Preparation: Prepare a fresh working solution of BPTU in the test buffer by diluting your DMSO stock solution as described previously. The final concentration should be within the linear range of your HPLC's detector.
-
Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop protected from light).
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for analysis. The T=0 sample represents 100% initial concentration.
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC system, typically equipped with a C18 reverse-phase column and a UV detector. Thiourea derivatives often have a UV absorbance maximum around 265 nm.[6]
-
Develop a gradient or isocratic mobile phase (e.g., acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) that provides good separation between the BPTU peak and any degradation product peaks.
-
Integrate the peak area of BPTU at each time point.
-
-
Data Analysis:
-
Calculate the percentage of BPTU remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % BPTU remaining versus time to determine the degradation kinetics.
-
// Nodes BPTU [label="this compound\n(BPTU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., O₂, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Hydrolysis [label="Hydrolysis\n(H₂O, H⁺/OH⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Photolysis [label="Photodegradation\n(Light/UV)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
Carbodiimide [label="1-Butyl-3-phenylcarbodiimide", fillcolor="#FBBC05", fontcolor="#202124"]; Urea [label="1-Butyl-3-phenylurea", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Products\n(e.g., Phenyl isothiocyanate,\nButylamine)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BPTU -> Oxidation; BPTU -> Hydrolysis; BPTU -> Photolysis;
Oxidation -> Urea [label="Loss of sulfur"]; Photolysis -> Carbodiimide [label="Desulfurization"]; Carbodiimide -> Hydrolysis [label="Hydration"]; Hydrolysis -> Urea; Hydrolysis -> Other; }
Potential degradation pathways of BPTU.
Data Summary Table
| Parameter | Details | Significance & Recommendations | References |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF (~30 mg/mL for related compounds). | Always prepare a concentrated stock in an organic solvent first. Keep final organic solvent concentration <1% in aqueous media. | [5][6] |
| pH Stability | Susceptible to degradation in both acidic and alkaline conditions. | Maintain a stable, neutral pH where possible. Verify stability in your specific buffer if pH is a concern. | [3][13] |
| Temperature Stability | Degradation is accelerated by elevated temperatures. Thermal decomposition can occur at high temperatures. | Store stock solutions at -20°C or below. Avoid unnecessary heating of solutions. Prepare working solutions fresh. | [3][16][17] |
| Light Stability | Phenylthiourea derivatives can be susceptible to photodegradation. | Protect all solutions from light using amber vials or by wrapping containers in foil. | [3][11] |
| Oxidative Stability | The thiourea sulfur atom is prone to oxidation. | Degas buffers to remove oxygen. Avoid cotreatments with known oxidizing agents. | [4][9][10] |
References
- Benchchem. Strategies to minimize degradation of thiourea compounds during storage.
- Benchchem. Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.
- Benchchem. Solubility and stability of thiourea compounds in organic solvents.
- Wikipedia. Thiourea.
- 911Metallurgist. Thiourea.
- ResearchGate.
- ResearchGate.
- Taylor & Francis Online. Oxidation of thiourea and substituted thioureas: a review.
- AKJournals.
- ACS Publications. Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides.
- P2 InfoHouse.
- PubChem - NIH. Thiourea.
- ResearchGate. Oxidation and Decomposition Kinetics of Thiourea Oxides.
- UBC Library Open Collections. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media.
- Semantic Scholar.
- ResearchGate. Theoretical study on the thermal decomposition of thiourea.
- ResearchGate.
- 911Metallurgist. Thiourea Silver Leaching.
- PubMed.
- PMC - PubMed Central. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review.
- PubMed. [Effects of thiourea on pH and availability of metal ions in acid red soil].
- Benchchem. An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea.
- PubChem - NIH. Phenylthiourea.
- Cayman Chemical.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas.
- Organic Syntheses Procedure. α-PHENYLTHIOUREA.
- gsrs. This compound.
- Sigma-Aldrich. 1-BUTYL-3-PHENYL-2-THIOUREA AldrichCPR.
- Semantic Scholar.
- MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- ChemBK. 1-Phenyl-3-butylthiourea.
- ChemBK. Phenylthiourea.
- ChemicalBook. 6336-01-2(1-BUTYL-3-PHENYL-2-THIOUREA) Product Description.
- MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
- Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- MySkinRecipes. This compound.
Sources
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- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiourea - 911Metallurgist [911metallurgist.com]
- 11. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p2infohouse.org [p2infohouse.org]
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- 14. [Effects of thiourea on pH and availability of metal ions in acid red soil] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 1-Butyl-3-phenylthiourea
Welcome to the technical support center for the purification of 1-Butyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues in Purifying this compound
This section addresses specific problems that may arise during the purification process, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My crude this compound has a low melting point and a wide melting range. What does this indicate and how do I fix it?
Answer:
A low and broad melting point range is a classic indicator of impurities.[1] For this compound, the expected melting point is approximately 62-64°C.[2][3] Significant deviation suggests the presence of unreacted starting materials (phenyl isothiocyanate and n-butylamine) or side-products from the synthesis.
Recommended Action: Recrystallization
Recrystallization is the most effective method for purifying crude this compound.[4][5] This technique leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.
Question 2: I am attempting to recrystallize my crude product, but no crystals are forming upon cooling. What are the likely causes and what steps should I take?
Answer:
The failure of crystals to form is a common issue in recrystallization and can usually be attributed to one of the following causes:[6][7]
-
Excess Solvent: This is the most frequent reason for crystallization failure.[6][8] Using too much solvent keeps the compound fully dissolved even at low temperatures.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for this specific compound, meaning the solubility does not change significantly with temperature.
Troubleshooting Protocol:
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[7][8] This will increase the concentration of the solute. Once a small amount of solvent has been removed, allow the solution to cool again slowly.
-
Induce Crystallization: If crystals still do not form, you can try the following nucleation techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound (if available) into the solution.[9] This "seed crystal" acts as a template for other molecules to crystallize upon.
-
-
Re-evaluate Solvent System: If the above steps fail, the solvent system may be unsuitable. Refer to the protocol on selecting a recrystallization solvent in the FAQ section.
Question 3: During recrystallization, my compound is "oiling out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[7][9] Since this compound has a relatively low melting point (~62-64°C), this can be a common problem if using higher-boiling point solvents.
Corrective Measures:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[6][7]
-
Lower the Cooling Rate: Rapid cooling can promote oiling out.[1] Ensure the solution cools gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[7]
-
Change the Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. For this compound, a mixture of hexane and dichloromethane or ethanol are good starting points.[4]
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities in a typical synthesis of this compound?
Answer:
The most common synthesis involves the reaction of phenyl isothiocyanate with n-butylamine.[4] Therefore, the primary impurities are typically unreacted starting materials. Depending on the reaction conditions, small amounts of symmetrical thioureas (1,3-diphenylthiourea or 1,3-dibutylthiourea) could also be present if there are contaminants in the starting materials.
Question 2: How do I choose the best solvent for recrystallizing this compound?
Answer:
The ideal recrystallization solvent should meet the following criteria:[10]
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal after purification.
For this compound, ethanol or a mixture of hexane and dichloromethane have been reported to be effective.[4] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Question 3: When should I consider using column chromatography instead of recrystallization?
Answer:
Column chromatography is a more powerful, albeit more labor-intensive, purification technique. Consider using column chromatography when:[11][12]
-
Recrystallization fails to yield a pure product.
-
The impurities have very similar solubility profiles to the desired compound.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
You need to separate a complex mixture of products.
Thin-Layer Chromatography (TLC) should be used first to determine if a separation is feasible and to identify a suitable solvent system for the column.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound using a single solvent or mixed solvent recrystallization.
Materials:
-
Crude this compound
-
Ethanol or a mixture of Hexane and Dichloromethane
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[8] If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., dichloromethane) and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (62-64°C) indicates high purity.[2][3]
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Objective: To assess the purity of the crude and purified product and to determine an appropriate solvent system for column chromatography if needed.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Solvent system (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp
Procedure:
-
Spotting: Dissolve small amounts of the crude and purified material in a suitable solvent (e.g., dichloromethane). Spot the solutions onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp.
-
Analysis: A pure compound should show a single spot. The crude material may show multiple spots corresponding to the product and impurities. The Rf value can be calculated to help identify compounds.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol | This compound has good solubility in hot ethanol and lower solubility in cold ethanol. | Formation of well-defined crystals upon cooling. |
| Hexane/Dichloromethane | Dichloromethane acts as the "good" solvent to dissolve the compound, while hexane acts as the "poor" solvent to induce crystallization. | Allows for fine-tuning of the crystallization process. |
| DMSO/Water | DMSO is a strong organic solvent, but the compound is insoluble in water. This system can be used for precipitation.[14] | Rapid precipitation, may require further purification. |
Visualization of Workflow
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method for crude this compound.
Caption: Decision workflow for purifying crude this compound.
References
-
ChemBK. (2024). 1-Phenyl-3-butylthiourea. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]
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Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
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University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
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Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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IISER Pune. (n.d.). Recrystallization. Retrieved from [Link]
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Troubleshooting unexpected results in 1-Butyl-3-phenylthiourea assays
Welcome to the technical support center for 1-Butyl-3-phenylthiourea. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established research to help you navigate and troubleshoot common challenges encountered during your experiments. This center is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and achieve reliable, reproducible results.
Troubleshooting Guide: Addressing Unexpected Results
This section directly addresses specific issues that may arise during your assays. Each entry follows a question-and-answer format, identifying a problem, exploring its probable causes, and providing a validated solution.
Q1: I've prepared my working solution, but I see a precipitate or cloudiness in the aqueous buffer. Is this normal?
Yes, this is the most frequently encountered issue. This compound, due to its hydrophobic tert-butyl and phenyl groups, has very low solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS or Tris will almost certainly fail.[1] The cloudiness or precipitate you observe consists of compound aggregates that are not bioavailable, leading to inaccurate concentration and inconsistent results.
Causality: The phenomenon is driven by thermodynamics. The hydrophobic molecule minimizes its contact with polar water molecules by aggregating, a process known as hydrophobic collapse. This is why a proper dissolution and dilution strategy is critical.
Solution Workflow:
-
Primary Dissolution: Always prepare a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended.[1][2][3] A starting stock concentration of 10-50 mM is typical.
-
Dilution Technique: Never add the buffer to your DMSO stock. Instead, add the DMSO stock dropwise to your aqueous buffer while vortexing vigorously.[1] This creates a rapid dispersion, forming a finer suspension and kinetically trapping the compound in a more soluble state before it can aggregate.
-
Solvent Concentration: Keep the final concentration of the organic solvent in your assay to a minimum, typically below 1%, as higher concentrations can impact biological systems.[1][3]
-
Fresh Preparations: It is not recommended to store aqueous solutions of this compound.[1][4] Prepare fresh working solutions from your frozen DMSO stock immediately before each experiment.[1][2]
Troubleshooting Summary for Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Exceeding the aqueous solubility limit. | Decrease the final compound concentration. Ensure vigorous vortexing during dilution.[1][3] |
| Cloudy/hazy solution | Formation of fine aggregates or micro-precipitates. | Filter the solution through a 0.22 µm syringe filter. Re-prepare at a lower concentration.[1] |
| Inconsistent results between experiments | Compound precipitating out of solution over time. | Prepare fresh dilutions for every experiment. Visually inspect for precipitation before use.[1] |
Q2: My assay results are inconsistent, or the compound's activity appears to decrease over time. What's happening?
This issue typically points to compound instability. Phenylthiourea derivatives can be susceptible to degradation, especially when exposed to light, non-neutral pH, or elevated temperatures.[2]
Causality:
-
Photodegradation: The aromatic phenyl ring can absorb UV light, leading to bond cleavage and degradation.
-
Hydrolysis: The thiourea functional group can be hydrolyzed under certain pH conditions, especially in aqueous buffers over long incubation periods.
-
Thermal Decomposition: Like most organic molecules, prolonged exposure to high temperatures can break down the compound.[2]
Solution Workflow:
-
Storage of Solid Compound: Store the solid, powdered this compound in a tightly sealed, light-resistant container (e.g., amber vial) in a cool, dry place.[2]
-
Storage of Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C for long-term stability.[1][2]
-
Assay Conditions: Standardize your assay parameters. Variations in pH, temperature, and incubation time can significantly impact both enzyme kinetics and compound stability.[2] If long-term experiments (e.g., >24 hours in cell culture) are necessary, consider replenishing the compound in the medium at regular intervals.[2]
Logical Flow for Troubleshooting Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Frequently Asked Questions (FAQs)
General Compound Handling
Q: What are the core chemical properties of this compound? This compound is a substituted thiourea with a molecular formula of C11H16N2S and a molecular weight of approximately 208.32 g/mol .[5] It typically appears as a white to light tan powder and is soluble in organic solvents like DMSO and DMF but sparingly soluble in aqueous buffers.[5]
Q: How should I confirm the structural integrity of my compound? Standard spectroscopic techniques should be used. Key expected signals include:
-
¹H NMR: A singlet for the nine tert-butyl protons (~1.0-1.5 ppm), multiplets for the five phenyl protons in the aromatic region, and broad singlets for the N-H protons.[5]
-
FTIR: Characteristic N-H stretching vibrations around 3100-3400 cm⁻¹ and a C=S stretching vibration.[5]
Assay-Specific Questions
Q: I'm running a tyrosinase inhibition assay and see a high background signal. What could be the cause? Phenylthiourea and its derivatives are well-established competitive inhibitors of tyrosinase.[5] However, a high background could indicate that the compound itself is interfering with the spectrophotometric reading at the wavelength used to measure dopachrome formation (typically ~475 nm).
Solution:
-
Run a control experiment containing only the assay buffer and the compound (without the enzyme or substrate) at various concentrations.
-
Measure the absorbance at your detection wavelength.
-
Subtract this background absorbance from your experimental readings. If the absorbance is too high, you may need to find an alternative detection method or adjust the assay parameters.
Q: What is the proposed mechanism of action for this compound in anticancer assays? Studies on phenylthiourea derivatives have shown they can induce apoptosis (programmed cell death) in cancer cell lines.[5][6] This is often mediated through the intrinsic apoptosis pathway, which involves the activation of caspases like caspase-9 and caspase-3.[5] Some evidence also points to the involvement of signaling pathways like EGFR and SIRT1.[5][7]
Proposed Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by phenylthiourea derivatives.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh 2.08 mg of this compound (MW = 208.32 g/mol ) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[1]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in light-resistant tubes. Store at -20°C for several months or at -80°C for long-term stability.[2]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
This protocol details the critical dilution step to minimize precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
Workflow for Preparing Working Solutions
Caption: Recommended workflow for diluting DMSO stock into aqueous buffer.
Procedure:
-
Buffer Preparation: Dispense 990 µL of the desired aqueous buffer into a sterile conical tube.
-
Initiate Mixing: Begin vortexing the aqueous buffer at a high speed.
-
Dilution: While the buffer is vortexing, add 10 µL of the 10 mM DMSO stock solution dropwise into the vortex. This creates a 1:100 dilution, resulting in a final concentration of 100 µM this compound in 1% DMSO.
-
Final Mix: Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared working solution immediately in your assay. Do not store this aqueous dilution.
References
- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. (n.d.). BenchChem.
- enhancing the stability of 1-tert-butyl-3-phenylthiourea for long-term experiments. (n.d.). BenchChem.
- common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers. (n.d.). BenchChem.
- Indirect Spectrophotometric Determination of Thiourea & its Derivatives with Metol & Sulphanilamide 258. (n.d.).
- thiourea derivatives methods: Topics by Science.gov. (n.d.). Science.gov.
- A new and sensitive reaction rate method for spectrophotometric determination of trace amounts of thiourea in different water samples based on an induction period. (2015). ResearchGate.
- Overcoming solubility issues of N-sec-butyl-N'-phenylthiourea in biological assays. (n.d.). BenchChem.
- Troubleshooting common side reactions in thiourea synthesis. (n.d.). BenchChem.
- PRODUCT INFORMATION - N-Phenylthiourea. (n.d.). Cayman Chemical.
- Morelli, B. (1986). Allylthiourea as a reagent for the spectrophotometric determination of osmium. Analyst, 111(11), 1285-1288.
- Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. (n.d.). CORE.
- Walcourt, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097.
- Coppola, G. M., et al. (2006). Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Bioorganic & Medicinal Chemistry Letters, 16(1), 113-117.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). MDPI.
- Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. (2023). bioRxiv.
- Troubleshooting low bioactivity of synthesized N,N'-bis(3-acetylphenyl)thiourea. (n.d.). BenchChem.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
Technical Support Center: Overcoming Resistance to Thiourea-Based Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges of resistance to thiourea-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chemical scaffold in their experiments. Thiourea and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[1][2] However, as with many therapeutic agents, the emergence of resistance is a significant hurdle.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you investigate, understand, and ultimately overcome resistance to your thiourea-based compounds of interest.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Support
This section addresses common initial problems encountered during the experimental lifecycle.
Q1: My new thiourea-based compound shows promising initial activity, but its efficacy diminishes over time in my cell culture model. What is the likely cause?
A1: This is a classic presentation of acquired resistance. Initially sensitive cells are being selected for or are developing mechanisms to survive the presence of your compound. The most common culprits are:
-
Increased Drug Efflux: Cells may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump your compound out of the cell, preventing it from reaching its target.[3]
-
Target Modification: If your compound has a specific molecular target (e.g., a kinase, enzyme), mutations in the target's binding site can occur, reducing the binding affinity of your compound.
-
Metabolic Inactivation: Cells may upregulate enzymes that metabolize and inactivate your compound.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for the pathway inhibited by your compound.
Actionable Advice: The first step is to determine if you are dealing with P-gp-mediated multidrug resistance (MDR). A simple co-treatment experiment with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) can be diagnostic. If the efficacy of your thiourea compound is restored in the presence of the inhibitor, efflux is a primary resistance mechanism.
Q2: I've synthesized a new batch of my lead thiourea derivative, and it's showing significantly lower activity than the previous batch. What should I check first?
A2: Batch-to-batch variability is a common issue. Before investigating complex biological resistance, it is critical to validate the compound itself.
-
Purity and Identity Confirmation: Re-run analytical checks. Use HPLC to confirm purity and LC-MS and NMR to verify the molecular weight and structure. Impurities from the synthesis, such as unreacted starting materials or side products, can interfere with your assay or even have a protective effect on the cells.[4]
-
Solubility Issues: Thiourea derivatives can sometimes have poor solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the aqueous culture medium. Precipitated compound is not bioavailable. Check for precipitation under a microscope after adding it to the media. Consider using a different solvent or a formulation aid if solubility is a persistent issue.
-
Compound Stability: Is your compound stable in the solvent and under your experimental conditions (e.g., temperature, light, pH of the media)? Perform a stability study by incubating the compound in media for the duration of your experiment and then analyzing its integrity via HPLC.
Q3: My thiourea compound is a potent inhibitor of its target enzyme in a cell-free assay, but it has weak activity in whole-cell assays. Why the discrepancy?
A3: This discrepancy points to issues with cell permeability, efflux, or intracellular stability.
-
Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. The lipophilicity and hydrogen bonding capacity of thiourea derivatives play a crucial role here.[5]
-
Rapid Efflux: Even if the compound gets in, it may be pumped out too quickly to achieve an effective intracellular concentration, as discussed in A1.[3]
-
Intracellular Inactivation: The compound could be rapidly metabolized or sequestered within cellular compartments like lysosomes, preventing it from reaching its site of action.
Troubleshooting Workflow: Start with a cellular uptake assay to quantify how much compound is getting into the cells. If uptake is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties. If uptake is high but efficacy is low, investigate efflux and metabolism.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Characterizing the Resistance Mechanism
When facing consistent resistance, a systematic approach is required to identify the underlying cause. This is a prerequisite for designing a strategy to overcome it.
The Causality: Understanding how a cell is resisting your compound is the most critical piece of information. Without it, any attempt to overcome resistance is merely trial and error. By identifying the specific mechanism, you can select a rational counter-strategy, such as co-administering an efflux pump inhibitor or designing a next-generation compound that evades the resistance mechanism.
Caption: Workflow for identifying and strategizing against resistance.
Guide 2: Overcoming Resistance with Combination Therapy
The Rationale: Combination therapy is a cornerstone of modern therapeutics, designed to attack a problem from multiple angles.[6] For thiourea compounds, this can mean pairing them with an agent that either re-sensitizes cells to the compound or induces synthetic lethality.
What is Synthetic Lethality? This occurs when the loss of two genes or pathways individually is compatible with cell viability, but their simultaneous loss is lethal.[7] Many thiourea-based compounds, such as PARP inhibitors, function on this principle. Resistance can emerge if the cell restores the function of the compromised pathway (e.g., restoration of homologous recombination repair in BRCA-mutant cells).[8][9] A successful combination strategy would be to inhibit this newly restored pathway.
| Thiourea Compound Class | Combination Agent | Rationale / Mechanism of Synergy | Target Disease / Model |
| PARP Inhibitors | ATR Inhibitor | Overcome resistance in BRCA1-deficient cells by targeting the ATR-regulated fork protection and BRCA1-independent HR.[10] | BRCA1-mutant Cancers |
| General Anticancer | P-gp Inhibitor (e.g., Verapamil) | Reverses multidrug resistance by blocking the efflux of the thiourea compound, increasing intracellular concentration.[3] | P-gp overexpressing Colorectal Cancer |
| Antimicrobial | Cell Wall Synthesis Inhibitor | The thiourea compound may disrupt the bacterial membrane, increasing permeability and enhancing the effect of the cell wall inhibitor. | Methicillin-Resistant S. aureus (MRSA)[11] |
| Kinase Inhibitors | Inhibitor of a downstream effector (e.g., MEK inhibitor) | Prevents reactivation of the signaling pathway through feedback loops, a common resistance mechanism. | BRAF-mutant Melanoma |
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Determining IC50 via MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of your thiourea compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard culture conditions.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis:
-
Subtract the average absorbance of the "no-cell" wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
-
Trustworthiness Check: The dose-response curve should be sigmoidal. A flat or irregular curve may indicate issues with compound solubility, stability, or the assay itself.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
The Principle: Rhodamine 123 is a fluorescent substrate of the P-gp efflux pump. Cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to Rhodamine 123 accumulation and higher fluorescence.
-
Cell Preparation: Harvest and wash your sensitive (parental) and potentially resistant cells. Resuspend them at 1x10^6 cells/mL in a suitable buffer (e.g., PBS with 1% FBS).
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. To positive control tubes, add a known P-gp inhibitor (e.g., 50 µM Verapamil) and incubate for 20 minutes at 37°C. To test your compound's potential as a P-gp substrate/inhibitor, add it to separate tubes. Include an untreated control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 0.5 µg/mL. Incubate for 30 minutes at 37°C.
-
Efflux Phase: Wash the cells twice with cold buffer to remove extracellular dye. Resuspend the cells in fresh, warm buffer (with and without inhibitors as in step 2) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., on the FITC channel).
Interpreting the Results:
-
Resistant Cells (vs. Parental): Should show lower fluorescence, indicating higher efflux activity.
-
Resistant Cells + Verapamil: Fluorescence should increase significantly, approaching the level of the parental cells, confirming P-gp-mediated resistance.
-
Resistant Cells + Your Compound: If fluorescence increases, your compound may be inhibiting P-gp. If it doesn't change, efflux of your compound is likely not the primary resistance mechanism.
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 1-Butyl-3-phenylthiourea
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Butyl-3-phenylthiourea. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have synthesized data from published literature and our experience to help you navigate potential challenges in your research.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I'm observing a rapid loss of my compound in aqueous buffer, even when stored at 4°C. What is the likely cause?
Answer: This is a common issue related to the hydrolytic instability of N,N'-disubstituted thioureas, especially in solution. Due to its hydrophobic nature, this compound has low solubility in aqueous buffers, and precipitation can be mistaken for degradation.[1] However, true degradation can also occur.
-
Causality: The thiourea functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of water is a key factor in this degradation pathway.[2] Even in neutral buffers, slow hydrolysis can occur over time.
-
Troubleshooting Steps:
-
Confirm Solubility vs. Degradation: Before assuming degradation, confirm that the compound is fully dissolved. You may need to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer with vigorous vortexing.[1]
-
pH Monitoring: Check the pH of your buffer. Extremes in pH can accelerate hydrolysis.
-
Fresh Preparations: It is best practice to prepare fresh aqueous solutions of this compound for each experiment to avoid issues with both precipitation and degradation.[1]
-
Forced Degradation Study: To confirm hydrolytic lability, perform a forced degradation study by incubating the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water or PBS), and basic (e.g., 0.1 M NaOH) conditions. Analyze samples at various time points by HPLC.
-
Question: My analytical results (HPLC) are inconsistent, showing multiple peaks that change over time. How can I identify these unknown peaks?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these degradants will depend on the stressor (e.g., light, heat, pH).
-
Expertise & Experience: Based on the degradation pathways of analogous thiourea compounds, we can predict the likely degradation products. The primary techniques to identify these are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Proposed Degradation Pathways & Likely Products:
-
Photodegradation: Exposure to light, especially UV, can lead to the formation of 1-butyl-3-phenylcarbodiimide and subsequently 1-butyl-3-phenylurea. This is based on the well-documented photodegradation of the structurally similar pesticide, diafenthiuron.[3] This pathway is often mediated by oxygen radicals.[3]
-
Oxidative Degradation: The sulfur atom is prone to oxidation. In the presence of oxidizing agents (even atmospheric oxygen over time), this compound can be converted to its corresponding urea analog, 1-butyl-3-phenylurea. The reaction with stronger oxidants like hydrogen peroxide may proceed through a thiourea dioxide intermediate.[4]
-
Hydrolytic Degradation: Under aqueous conditions, particularly at non-neutral pH, the thiourea can hydrolyze. The expected products would be aniline, butylamine, and carbonyl sulfide (which would further decompose to H₂S and CO₂).
-
Thermal Degradation: At elevated temperatures, N,N'-disubstituted thioureas can decompose. A likely pathway involves the formation of phenyl isothiocyanate and butylamine.
-
-
Troubleshooting & Identification Workflow:
-
Systematic Forced Degradation: Perform a forced degradation study as mentioned previously, with separate samples for hydrolytic, oxidative, photolytic, and thermal stress.[5]
-
HPLC-MS Analysis: Analyze the stressed samples using HPLC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, allowing you to tentatively identify them based on the proposed pathways.
-
NMR Spectroscopy: For definitive structural elucidation of major degradants, isolation of the impurities by preparative HPLC followed by NMR analysis is the gold standard.
-
Question: I'm trying to set up a stability-indicating HPLC method. What are the key parameters to consider?
Answer: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.
-
Trustworthiness: A validated method ensures that the loss of the parent compound is accurately measured and is not an artifact of the analytical method itself.
-
Key Method Parameters:
-
Column: A C18 reversed-phase column is a good starting point.[6]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. A gradient elution may be necessary to separate the parent compound from more polar or less polar degradants.
-
Detection: UV detection is suitable for this compound due to the presence of the phenyl group. The detection wavelength should be set at the λmax of the parent compound (around 240 nm is a good starting point for many thioureas) or at a wavelength that provides a good response for both the parent and its degradants.[7]
-
Validation: The method must be validated according to ICH guidelines, including specificity (peak purity analysis using a photodiode array detector or MS), linearity, accuracy, precision, and robustness.[8]
-
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Elution | Gradient, e.g., 30-90% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm |
| Column Temp. | 30°C |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are hydrolysis, oxidation, photodegradation, and thermal degradation. The thiourea moiety is the most reactive part of the molecule.
-
Hydrolysis: Cleavage of the C-N bonds, typically accelerated by acidic or basic conditions.
-
Oxidation: Conversion of the thiocarbonyl (C=S) group to a carbonyl (C=O) group, forming the corresponding urea.
-
Photodegradation: Light-induced degradation, often proceeding through a carbodiimide intermediate.[3]
-
Thermal Degradation: Decomposition at high temperatures, potentially yielding an isothiocyanate and an amine.
Caption: Major degradation pathways of this compound.
Q2: What are the recommended storage conditions for solid this compound?
A2: To minimize degradation, the solid compound should be stored in a cool, dry, and dark environment in a tightly sealed container.[6] Exposure to humidity, light, and high temperatures should be avoided. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is ideal.[6]
Q3: How can I monitor the degradation of this compound quantitatively?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[7] By running a time-course experiment (a stability study), you can measure the decrease in the peak area of the parent compound over time. This allows you to calculate degradation kinetics, such as the half-life (t½) of the compound under specific conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Preparation for Analysis:
-
Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
Caption: Workflow for a forced degradation study.
References
-
Keum, Y. S., Kim, J. H., Kim, Y. J., Kim, K., & Li, Q. X. (2002). Photodegradation of diafenthiuron in water. Pest Management Science, 58(5), 496-502. Retrieved January 12, 2026, from [Link]
-
Reaction of Thiourea with Hydrogen Peroxide: C NMR Studies of an Oxidative/Reductive Bleaching Process. (n.d.). P2 InfoHouse. Retrieved January 12, 2026, from [Link]
-
An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. (1995). Journal of the American Chemical Society, 117(25), 6778-6783. Retrieved January 12, 2026, from [Link]
-
Phenylthiourea derivatives as organic stabilizer for polystyrene against photodegradation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. (n.d.). Scholarship @ Claremont. Retrieved January 12, 2026, from [Link]
-
1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). PharmTech. Retrieved January 12, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Theoretical study on the thermal decomposition of thiourea. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1 H NMR spectrum of pure thiourea in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules, 27(19), 6614. Retrieved January 12, 2026, from [Link]
-
Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. (2023). Journal of Thermal Analysis and Calorimetry. Retrieved January 12, 2026, from [Link]
-
Phenylthiourea. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Thiourea Degradation in Aqueous Solutions via Ozonation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thiourea, phenyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). Retrieved January 12, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC, 2015(7), 101-112. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
Technical Support Center: 1-Butyl-3-phenylthiourea (BPTU) Experimental Guide
A Foreword from the Senior Application Scientist:
In the landscape of contemporary drug discovery and chemical biology, 1-Butyl-3-phenylthiourea (BPTU) and its congeners have emerged as a compelling class of molecules, demonstrating notable bioactivity, including tyrosinase inhibition and potential anticancer properties.[1][2] As with any specialized research tool, the journey from experimental design to robust, reproducible data is often paved with unforeseen challenges. Artifacts, in their many guises, can obscure true biological effects, leading to misinterpretation of results and costly delays in research programs.
This technical support center is born from a deep understanding of these challenges. It is designed not as a rigid set of protocols, but as a dynamic troubleshooting guide and a repository of frequently asked questions. My aim is to equip you, my fellow researchers, with the foundational knowledge and practical insights necessary to anticipate, identify, and overcome the common hurdles encountered in BPTU experimentation. By understanding the "why" behind the "how," we can collectively enhance the scientific integrity and reproducibility of our work. This guide is structured to provide direct answers to specific issues, grounded in the physicochemical properties of BPTU and extensive field-proven experience.
I. Troubleshooting Guide: Navigating Experimental Artifacts
This section is formatted to address specific problems you may encounter during your experiments with this compound. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolving the issue.
Issue: Inconsistent or Non-reproducible Results in Cell-Based Assays
Question: My IC50 values for BPTU in a cancer cell line (e.g., MCF-7, A549) fluctuate significantly between experiments. What could be the cause?
Probable Causes & Solutions:
-
Compound Precipitation: BPTU is a hydrophobic molecule with limited aqueous solubility.[3] Precipitation in your cell culture media, even if not immediately visible, is a primary suspect for inconsistent results.
-
Solution:
-
Visual Inspection: Before and after adding your BPTU working solution to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity.[4]
-
Concentration Optimization: If precipitation is observed, lower the final concentration of BPTU in your assay.
-
Fresh Dilutions: Always prepare fresh serial dilutions of BPTU for each experiment. Do not store aqueous working solutions.[5]
-
-
-
Compound Degradation: Thiourea derivatives can be susceptible to degradation, particularly in aqueous solutions and when exposed to light.[6]
-
Solution:
-
Light Protection: Protect your solid BPTU and stock solutions from light by storing them in amber vials or wrapping containers in aluminum foil.
-
Fresh Stock Preparation: Prepare fresh, concentrated stock solutions in high-purity, anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Time-Course Experiment: If you suspect degradation during a long-term experiment (e.g., >24 hours), consider a time-course study to assess the stability of BPTU under your specific assay conditions. You may need to replenish the compound at regular intervals.[6]
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution across the assay plate will lead to high variability.
-
Solution:
-
Homogeneous Cell Suspension: Ensure you have a single-cell suspension before seeding by gentle pipetting or, if necessary, passing the cells through a cell strainer.
-
Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of BPTU. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.[4]
-
-
Issue: Unexpected Cytotoxicity or Off-Target Effects
Question: I'm observing cytotoxicity at concentrations where I expect to see a specific inhibitory effect, or my results suggest off-target activity. How can I troubleshoot this?
Probable Causes & Solutions:
-
Solvent Toxicity: Dimethyl sulfoxide (DMSO), the recommended solvent for BPTU, can be cytotoxic at higher concentrations.
-
Solution:
-
Limit DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 1%, and ideally at or below 0.5%, to avoid solvent-induced artifacts.[4]
-
Solvent Toxicity Curve: If you are unsure about the tolerance of your cell line, perform a dose-response experiment with DMSO alone to determine its cytotoxic threshold.
-
-
-
Synthesis Byproducts and Impurities: The synthesis of BPTU from phenyl isothiocyanate and n-butylamine may result in unreacted starting materials or side-products.
-
Solution:
-
Purity Verification: Whenever possible, verify the purity of your BPTU lot using analytical methods such as NMR or LC-MS.[7]
-
Control Experiments: If you suspect impurities, consider running control experiments with the starting materials (if available and soluble) to see if they produce similar effects.
-
-
-
Induction of Target Protein Degradation: For certain targets, such as tyrosinase, phenylthiourea has been shown to induce degradation of the enzyme itself, which can complicate the interpretation of inhibition data.[8]
-
Solution:
-
Mechanism of Action Studies: If you are studying a specific protein target, consider performing experiments (e.g., Western blotting) to assess the protein levels of your target after treatment with BPTU. This will help you differentiate between direct inhibition and protein degradation.
-
-
Issue: Artifacts in Optical-Based Assays (Absorbance, Fluorescence)
Question: I am seeing high background or a quench in my fluorescence/absorbance-based assay when I add BPTU. How do I address this?
Probable Causes & Solutions:
-
-
Solution:
-
Spectral Scan: Run a UV-Vis absorbance scan of BPTU at the concentrations used in your assay to determine if it absorbs at your excitation or emission wavelengths. Similarly, if you have access to a spectrofluorometer, check for any intrinsic fluorescence.
-
Assay Controls: Include a control group with BPTU in the assay buffer without the enzyme or cells to measure its direct contribution to the signal. Subtract this background from your experimental readings.
-
Red-Shifted Dyes: If interference is significant, consider switching to a red-shifted fluorescent dye for your assay, as small molecule interference is generally less prevalent at longer wavelengths.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: Due to its poor aqueous solubility, a concentrated stock solution of BPTU should be prepared in an anhydrous, high-purity organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[5] For long-term storage, prepare a high-concentration stock (e.g., 10-50 mM), aliquot it into single-use volumes, and store at -20°C or -80°C, protected from light.[5]
Q2: How should I dilute my BPTU stock solution into aqueous buffer or cell culture media?
A2: To minimize precipitation when diluting the hydrophobic BPTU stock into an aqueous medium, add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[5] It is also advisable to perform serial dilutions rather than a single large dilution. Always use the freshly prepared aqueous working solution immediately.
Q3: What are the typical working concentrations for BPTU?
A3: The effective concentration of BPTU will vary depending on the specific assay and cell line. For tyrosinase inhibition assays, IC50 values in the low micromolar range have been reported for related phenylthiourea derivatives.[10] For anticancer activity, IC50 values can range from the low micromolar to double-digit micromolar concentrations depending on the cancer cell line.[2][6][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your system.
Q4: Is this compound stable?
A4: Phenylthiourea derivatives are susceptible to degradation, particularly from light, non-neutral pH, and elevated temperatures.[6] A plausible degradation pathway involves photodegradation to a carbodiimide and subsequently a urea derivative.[12] To ensure the integrity of your experiments, it is crucial to follow proper storage and handling procedures, including protecting the compound from light and preparing fresh solutions for each experiment.
Q5: What safety precautions should I take when working with BPTU?
A5: this compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
III. Experimental Protocols & Data
Protocol 1: Preparation of BPTU Stock and Working Solutions
This protocol provides a standardized method for preparing BPTU solutions to enhance reproducibility.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO): a. In a fume hood, weigh out the desired amount of BPTU powder (Molecular Weight: 208.32 g/mol ). For 1 ml of a 50 mM stock solution, you will need 10.42 mg. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. d. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.[5] e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the BPTU stock solution. b. Prepare your aqueous buffer or cell culture medium and allow it to come to room temperature. c. While vigorously vortexing the aqueous solution, add the required volume of the BPTU stock solution dropwise to achieve your final desired concentration. d. Continue to vortex for an additional 30 seconds to ensure homogeneity. e. Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.[5]
Data Summary: Physicochemical Properties and Reported Bioactivities
| Property | Value/Information | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₂S | [13] |
| Molecular Weight | 208.32 g/mol | [13] |
| Appearance | White to light tan crystalline powder | [3] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers | [3] |
| Storage | Store solid at room temperature, protected from light and moisture. Store DMSO stock solutions at -20°C or -80°C. | [6] |
| Reported IC50 (MCF-7) | Varies; can be in the low to mid-micromolar range for related compounds. | [6][11] |
| Reported IC50 (A549) | Varies; can be in the low to mid-micromolar range for related compounds. | [6] |
IV. Visualizations: Workflows and Pathways
Experimental Workflow for Cell Viability Assay
This diagram outlines a typical workflow for assessing the cytotoxicity of BPTU using an MTT assay, incorporating key quality control steps to minimize artifacts.
Proposed Pro-Apoptotic Signaling Pathway of Phenylthiourea Derivatives
This diagram illustrates a potential mechanism by which phenylthiourea derivatives may induce apoptosis in cancer cells, involving the intrinsic mitochondrial pathway.
V. References
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Photodegradation of diafenthiuron in water. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Phenylthiourea. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). PMC. Retrieved January 12, 2026, from [Link]
-
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
IC50 values for different cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. Retrieved January 12, 2026, from [Link]
-
1-Butyl-3-phenylurea. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). GSRS. Retrieved January 12, 2026, from [Link]
-
DOT Language. (2024). Graphviz. Retrieved January 12, 2026, from [Link]
-
Tuning of fluorescence properties of aminoterpyridine fluorophores by N-substitution. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC. Retrieved January 12, 2026, from [Link]
-
awesome-graphviz. (n.d.). GitHub. Retrieved January 12, 2026, from [Link]
-
Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Drugfuture. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological activity of n-butylphthalide derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
High-Throughput Screening to Predict Chemical-Assay Interference. (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. Retrieved January 12, 2026, from [Link]
-
Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Tropical Journal of Natural Product Research. Retrieved January 12, 2026, from [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jppres.com [jppres.com]
- 12. researchgate.net [researchgate.net]
- 13. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimizing Laboratory Experiments
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing laboratory experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy, reproducibility, and efficiency of their work. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations for common experimental challenges and their solutions. Our goal is to empower you with the knowledge to not only fix problems but to prevent them from occurring in the first place.
Table of Contents
-
Frequently Asked Questions (FAQs): The Foundations of Robust Experimentation
-
How can I improve the reproducibility of my experiments?
-
What are the key elements of a well-designed experiment?
-
How do I properly validate a new protocol or reagent?
-
-
Troubleshooting Guides: From Common Annoyances to Critical Failures
-
Guide 1: The Enigma of Inconsistent Results
-
Guide 2: Banishing High Background Noise in Immunoassays
-
Guide 3: Enhancing Low Signal and Sensitivity
-
Guide 4: Best Practices for Healthy and Reliable Cell Cultures
-
-
Experimental Protocols: Detailed Methodologies for Success
-
Protocol 1: Systematic Optimization of Antibody Concentrations for Western Blotting
-
Protocol 2: Standard Curve Generation and Validation for ELISAs
-
-
References
Frequently Asked questions (FAQs): The Foundations of Robust Experimentation
This section addresses fundamental questions about experimental design and execution. Understanding these core principles is the first step toward optimizing any laboratory workflow.
Q1: How can I improve the reproducibility of my experiments?
A: Reproducibility is the cornerstone of scientific discovery, ensuring that your findings are reliable and can be built upon by others. A lack of reproducibility can stem from various factors, from inconsistent reagents to incomplete documentation. To enhance the reproducibility of your work, consider the following:
-
Detailed and Standardized Protocols: Every experiment should be governed by a detailed, step-by-step protocol. This document should be treated as a living document, updated with any optimizations or modifications. Vague instructions are a primary source of variability.
-
Reagent Consistency and Quality Control: Use reagents from the same supplier and lot number whenever possible to minimize variability. Always check the expiration dates of your reagents and perform quality control tests on new batches.
-
Thorough Documentation: Maintain a meticulous laboratory notebook, whether physical or electronic. Record every detail, including instrument settings, incubation times, and any unexpected observations. This information is invaluable for troubleshooting.
-
Inclusion of Proper Controls: Appropriate positive and negative controls are non-negotiable. They provide a baseline for your experiment and help you identify if a specific component has failed.
-
Mindful Execution: Human error is a significant contributor to irreproducibility. Being present and focused during an experiment can prevent simple mistakes that can have a large impact on the results.
Q2: What are the key elements of a well-designed experiment?
A: A well-designed experiment is the foundation of trustworthy data. The goal is to create a framework that allows you to confidently answer your research question while minimizing the influence of confounding variables. Key elements include:
-
A Clear Hypothesis: Your experiment should be designed to test a specific, falsifiable hypothesis.
-
Appropriate Controls: As mentioned above, positive and negative controls are essential. Additionally, consider including technical and biological replicates to assess the variability of your assay and the biological system, respectively.
-
Randomization and Blinding: Where applicable, randomize the order of sample processing and blind the experimenter to the sample identities to reduce bias.
-
Statistical Power: Ensure your sample size is large enough to detect a statistically significant effect if one exists.
-
Defined Variables: Clearly distinguish between your independent (the variable you manipulate), dependent (the variable you measure), and controlled (variables kept constant) variables.
Q3: How do I properly validate a new protocol or reagent?
A: Introducing a new protocol or reagent into your workflow requires careful validation to ensure it performs as expected and does not introduce unforeseen variability.
-
Pilot Experiments: Before committing to a large-scale experiment, conduct small-scale pilot studies to test the new protocol or reagent.
-
Side-by-Side Comparison: Whenever possible, run the new protocol or reagent in parallel with your established method to directly compare the results.
-
Establish Performance Metrics: Define the acceptable performance criteria for the new element. This could include sensitivity, specificity, linearity, and precision.
-
Robustness Testing: Intentionally introduce small, controlled variations to the protocol (e.g., slightly different incubation times or temperatures) to assess its robustness and identify critical steps.
Troubleshooting Guides: From Common Annoyances to Critical Failures
This section provides a structured approach to diagnosing and resolving common experimental problems.
Guide 1: The Enigma of Inconsistent Results
Inconsistent results are a frustrating and time-consuming challenge. This guide will help you systematically identify the source of the variability.
dot graph TD { A[Start: Inconsistent Results] --> B{Are you following a detailed, standardized protocol?}; B -- No --> C[Create a detailed protocol and follow it meticulously.]; B -- Yes --> D{Are your reagents consistent and within their expiration dates?}; D -- No --> E[Source new, consistent reagents and perform QC checks.]; D -- Yes --> F{Is your equipment properly calibrated and maintained?}; F -- No --> G[Calibrate and service your equipment according to manufacturer guidelines.]; F -- Yes --> H{Are you including appropriate controls in every experiment?}; H -- No --> I[Incorporate positive, negative, and other relevant controls.]; H -- Yes --> J[Review your experimental technique for subtle variations. Consider having a colleague observe your workflow.]; } caption: "Troubleshooting Inconsistent Results"
Common Causes and Solutions for Inconsistent Results
| Potential Cause | Explanation | Recommended Solution |
| Protocol Drift | Minor, undocumented deviations from the established protocol accumulate over time, leading to significant variability. | Adhere strictly to a written, standardized protocol. Any intentional changes should be documented and validated. |
| Reagent Variability | Differences in reagent lots, improper storage, or the use of expired reagents can introduce inconsistencies. | Use reagents from the same lot when possible. Store all reagents according to the manufacturer's instructions and discard any that are expired. |
| Equipment Malfunction | Uncalibrated pipettes, fluctuating incubator temperatures, or faulty readers can all contribute to inconsistent data. | Implement a regular schedule for equipment calibration and maintenance. |
| Human Error | Subtle differences in pipetting technique, timing of steps, or sample handling can lead to variability. | Practice consistent technique and consider using automated liquid handlers for critical steps to improve precision. |
Guide 2: Banishing High Background Noise in Immunoassays
High background noise can obscure your signal of interest, making data interpretation difficult or impossible. This is a common issue in techniques like Western Blotting and ELISA.
dot graph TD { A[Start: High Background Noise] --> B{Is your blocking step optimized?}; B -- No --> C[Increase blocking time and/or concentration of blocking agent. Try a different blocking agent (e.g., BSA instead of milk for phosphoproteins).]; B -- Yes --> D{Are your antibody concentrations too high?}; D -- No --> E{Is your washing technique adequate?}; D -- Yes --> F[Titrate your primary and secondary antibodies to find the optimal concentration.]; E -- No --> G[Increase the number and duration of wash steps. Add a detergent like Tween-20 to your wash buffer.]; E -- Yes --> H{Is the membrane drying out during incubation?}; H -- No --> I[Consider other factors like sample degradation or non-specific secondary antibody binding.]; H -- Yes --> J[Ensure the membrane remains submerged in buffer throughout the procedure.]; } caption: "Troubleshooting High Background Noise"
Common Causes and Solutions for High Background
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Blocking | Incomplete blocking of the membrane allows for non-specific binding of antibodies, leading to a high background. | Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA) and/or extend the blocking time. For phosphorylated protein detection, use BSA instead of milk, as milk contains phosphoproteins that can cause cross-reactivity. |
| Antibody Concentration Too High | Excessive concentrations of primary or secondary antibodies can lead to non-specific binding. | Perform a titration of your antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Insufficient washing fails to remove unbound antibodies, resulting in high background. | Increase the number and/or duration of your wash steps. The addition of a mild detergent, such as Tween-20 (typically 0.05-0.1%), to the wash buffer can also help reduce non-specific binding. |
| Membrane Drying | If the membrane dries out at any point, it can cause irreversible, non-specific antibody binding. | Ensure the membrane is always fully submerged in buffer during all incubation and washing steps. |
Guide 3: Enhancing Low Signal and Sensitivity
A weak or absent signal can be just as problematic as high background. This guide will help you boost your signal-to-noise ratio.
Common Causes and Solutions for Low Signal
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Antibody Concentration | If the primary or secondary antibody concentration is too low, the signal will be weak. | Titrate your antibodies to find the optimal concentration. It may be necessary to increase the concentration or incubation time. |
| Inefficient Protein Transfer (Western Blot) | Incomplete transfer of proteins from the gel to the membrane will result in a weak signal. | Optimize your transfer conditions (voltage, time, buffer composition) for your specific protein of interest. |
| Inactive Reagents | Expired or improperly stored antibodies, substrates, or enzymes can lead to a loss of signal. | Use fresh, properly stored reagents. Always check expiration dates. |
| Presence of Inhibitors | Certain substances in your sample or buffers can inhibit the enzymatic reaction used for detection. | Ensure your buffers are at the correct pH and do not contain inhibitory compounds. Consider purifying your sample to remove potential inhibitors. |
Guide 4: Best Practices for Healthy and Reliable Cell Cultures
The health and consistency of your cell cultures are paramount for generating reliable data.
Key Principles for Successful Cell Culture
-
Aseptic Technique is Non-Negotiable: Always work in a certified biological safety cabinet and maintain a sterile environment to prevent contamination.
-
Know Your Cells: Understand the specific growth requirements of your cell line, including the appropriate media, supplements, and passaging schedule.
-
Regularly Authenticate Your Cell Lines: Misidentified or cross-contaminated cell lines are a major source of irreproducible data. Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
Monitor for Mycoplasma: Mycoplasma contamination is common and can significantly alter cell physiology. Test for mycoplasma regularly.
-
Maintain a Consistent Environment: Ensure your incubator is providing a stable environment with the correct temperature, humidity, and CO2 levels.
Experimental Protocols: Detailed Methodologies for Success
This section provides step-by-step protocols for common optimization procedures.
Protocol 1: Systematic Optimization of Antibody Concentrations for Western Blotting
-
Prepare Identical Protein Samples: Load the same amount of your protein of interest into multiple lanes of an SDS-PAGE gel.
-
Transfer to Membrane: Perform the protein transfer to a nitrocellulose or PVDF membrane as you normally would.
-
Block the Membrane: Block the entire membrane in your chosen blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation (Titration):
-
Cut the membrane into strips, ensuring each strip contains a lane of your protein.
-
Incubate each strip in a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10,000).
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash all strips extensively with your wash buffer (e.g., 3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate all strips in the same dilution of your secondary antibody for 1 hour at room temperature.
-
Final Washes: Perform the final washes as you normally would.
-
Detection: Apply your detection reagent and image all the strips simultaneously.
-
Analysis: Compare the signal intensity and background on each strip to determine the optimal primary antibody dilution.
Protocol 2: Standard Curve Generation and Validation for ELISAs
-
Prepare a High-Concentration Standard: Reconstitute your protein standard to a known high concentration according to the manufacturer's instructions.
-
Perform Serial Dilutions: Create a series of at least 7-8 dilutions from your high-concentration standard. A 2-fold or 3-fold serial dilution is common. Be sure to include a blank (zero standard).
-
Run the ELISA: Add your standards, controls, and unknown samples to the ELISA plate in duplicate or triplicate.
-
Develop and Read the Plate: Follow your standard ELISA protocol for incubation, washing, and detection. Read the absorbance at the appropriate wavelength.
-
Generate the Standard Curve:
-
Subtract the average absorbance of the blank from all other readings.
-
Plot the average absorbance values (Y-axis) against the known concentrations of your standards (X-axis).
-
Perform a regression analysis to fit a curve to your data. A four-parameter logistic (4-PL) curve fit is often the most appropriate for immunoassays.
-
-
Validate the Curve:
-
R-squared value: The R-squared (R²) value should be >0.99, indicating a good fit of the curve to the data points.
-
Back-calculation: The calculated concentrations of your standards should be within 80-120% of their known concentrations.
-
-
Determine Unknown Concentrations: Use the equation from your validated standard curve to calculate the concentrations of your unknown samples.
References
-
1 (N/A)
-
2 (N/A)
-
(N/A)
-
3 (2017-04-13)
-
4 (2025-02-27)
-
5 (N/A)
-
6 (N/A)
- [Cultivating Consistency: Tips and Tricks for Successful Cell Cultures - Sigma-Aldrich.](
Sources
- 1. Optimizing PCR/qPCR Experiments for Improved Precision, Efficiency, and Reproducibility | Lab Manager [labmanager.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. bioradiations.com [bioradiations.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bio-rad.com [bio-rad.com]
Technical Support Center: Synthesis and Purification of 1-Butyl-3-phenylthiourea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 1-Butyl-3-phenylthiourea. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used and generally high-yielding method is the reaction of phenyl isothiocyanate with n-butylamine.[1] This reaction is typically conducted in an anhydrous solvent like dichloromethane or toluene at room temperature.[2] The nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate is a robust and efficient way to form the thiourea linkage.
Q2: My reaction yield is low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can often be attributed to several factors:
-
Degradation of Phenyl Isothiocyanate: Isothiocyanates can be sensitive to moisture and light. It is crucial to use freshly distilled or high-purity phenyl isothiocyanate and store it under an inert atmosphere in a cool, dark place.[1]
-
Steric Hindrance: While less of an issue with n-butylamine, bulky amines can slow down the reaction. Increasing the reaction temperature or extending the reaction time can help overcome this.[1]
-
Incomplete Reaction: The reaction progress should be monitored using Thin-Layer Chromatography (TLC) to ensure it has gone to completion before workup.[2][3]
Q3: What are the common impurities I should expect in my crude this compound?
Common impurities can include:
-
Unreacted Starting Materials: Phenyl isothiocyanate and n-butylamine may be present if the reaction did not go to completion.
-
Symmetrical Thioureas: If there are other amines present as impurities in the starting materials, symmetrical thioureas (e.g., 1,3-diphenylthiourea or 1,3-dibutylthiourea) can form.[1]
-
Urea Byproducts: If the phenyl isothiocyanate has been exposed to water, it can hydrolyze to aniline, which can then react with another molecule of isothiocyanate to form 1,3-diphenylthiourea.[4]
Q4: What is the best general method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying crude this compound.[2][5] A suitable solvent system, often a mixture of ethanol and water or hexane and dichloromethane, is used to dissolve the crude product at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor.[2][3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: The product precipitates as an oil during recrystallization.
Cause: This phenomenon, known as "oiling out," occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form a crystalline lattice. This can also happen if the cooling rate is too fast.
Solution:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance. Placing the flask in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
Problem 2: The purified product has a low melting point or a broad melting range.
Cause: A low or broad melting point is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down.
Solution:
-
Repeat Recrystallization: Perform a second recrystallization, ensuring the use of a minimal amount of hot solvent to achieve saturation and allowing for slow crystal growth.
-
Solvent Selection: If repeated recrystallization with the same solvent system is ineffective, consider a different solvent or solvent pair. The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.[6]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from persistent impurities.
Problem 3: The reaction appears to stall before completion according to TLC analysis.
Cause: The reaction between phenyl isothiocyanate and n-butylamine is generally fast. If it stalls, it could be due to the low nucleophilicity of the amine or degradation of the isothiocyanate.
Solution:
-
Check Reagent Quality: Ensure that the n-butylamine is of high purity and the phenyl isothiocyanate is fresh.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate.
-
Use a Catalyst: While not typically necessary for this reaction, in cases of particularly unreactive amines, a non-nucleophilic base like triethylamine can be added to activate the amine.[1]
Problem 4: Difficulty in dissolving the crude product for recrystallization.
Cause: The crude product may contain highly insoluble impurities, or an inappropriate solvent is being used. This compound is generally soluble in organic solvents like DMSO and dimethylformamide and sparingly soluble in aqueous buffers.[2]
Solution:
-
Solvent Choice: Ensure you are using a suitable solvent for recrystallization, such as ethanol or a mixture of hexane and dichloromethane.[2]
-
Increase Solvent Volume: Add more of the hot solvent in small increments until the solid dissolves.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.[7]
-
Hot Filtration: If an insoluble impurity is present, perform a hot filtration to remove it before allowing the solution to cool and crystallize.
Experimental Protocols & Visualizations
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve phenyl isothiocyanate in anhydrous DCM under an inert atmosphere.[2]
-
Slowly add a solution of n-butylamine in anhydrous DCM to the flask with continuous stirring at room temperature.[2]
-
The reaction is typically exothermic and should be monitored. Allow the reaction to proceed for a few hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Butyl-3-phenylthiourea Production
Welcome to the technical support center for the synthesis and scale-up of 1-Butyl-3-phenylthiourea. This guide is designed for researchers, process chemists, and drug development professionals who are working with this versatile molecule. Here, we move beyond simple protocols to address the nuanced challenges that arise during synthesis, particularly when transitioning from bench-scale to larger production volumes. Our focus is on providing actionable, field-proven insights grounded in solid chemical principles.
Overview of the Core Synthesis
The most direct and widely adopted method for synthesizing this compound is the nucleophilic addition of n-butylamine to phenyl isothiocyanate.[1] This reaction is favored for its high atom economy, straightforward execution, and generally high yields.
The fundamental reaction is as follows:
-
Reactants: Phenyl Isothiocyanate and n-Butylamine
-
Mechanism: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This is followed by proton transfer to yield the final thiourea product.
-
Key Characteristics: The reaction is typically exothermic and proceeds readily at or near room temperature in a suitable anhydrous solvent.[1]
Below is a general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific problems you may encounter during the synthesis. The questions are formatted to reflect real-world challenges, followed by in-depth explanations and solutions.
Category 1: Reaction Initiation and Execution
Question 1: My reaction yield is significantly lower than expected. What are the common culprits and how can I fix this?
Low yields are a frequent issue, often stemming from one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Expertise & Experience: The primary suspect is often the purity of the phenyl isothiocyanate. Isothiocyanates can degrade upon exposure to moisture or prolonged storage, leading to the formation of inactive byproducts. Secondly, the exothermicity of the reaction, if not controlled, can lead to thermal degradation of the product or starting materials.[2]
-
Troubleshooting Steps & Solutions:
-
Assess Reagent Quality:
-
Phenyl Isothiocyanate: Use freshly opened or recently purified (distilled) phenyl isothiocyanate. Store it under an inert atmosphere (Nitrogen or Argon) and away from light.
-
n-Butylamine: Ensure the amine is colorless. A yellow or brown tint can indicate oxidation, which may introduce impurities.
-
Solvent: Use an anhydrous grade of solvent (e.g., dichloromethane, toluene, or acetonitrile).[1] Water can react with the isothiocyanate to form a carbamic acid intermediate, which is unstable and can lead to unwanted ureas or amines.
-
-
Optimize Reaction Conditions:
-
Temperature Control: The reaction is exothermic.[1] On a larger scale, this is critical. Add the n-butylamine solution dropwise to the phenyl isothiocyanate solution using an addition funnel. Monitor the internal temperature and use an ice bath to maintain it between 20-25°C. Uncontrolled temperature spikes can lead to side reactions and decomposition.
-
Stoichiometry: Use a slight excess (1.0 to 1.05 equivalents) of the less expensive reagent, typically n-butylamine, to ensure the complete consumption of the phenyl isothiocyanate.
-
-
Minimize Side Reactions:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture ingress and side reactions.
-
-
Caption: Troubleshooting logic for addressing low reaction yields.
Question 2: I'm scaling up the reaction from 10g to 500g and the final product is a dark, oily substance instead of a white solid. What's happening?
This is a classic scale-up challenge related to heat and mass transfer.
-
Expertise & Experience: The surface-area-to-volume ratio decreases significantly as you scale up. This means heat generated by the exothermic reaction cannot dissipate as easily as it does in a small flask. The dark color and oily consistency are indicative of thermal decomposition and impurity formation. Thioureas can start to decompose at elevated temperatures, releasing products like ammonia, carbon disulfide, and isothiocyanic acid.[3][4][5]
-
Scale-Up Specific Solutions:
-
Heat Management:
-
Reactor Choice: Use a jacketed reactor with a circulating coolant (chilled water or glycol) to actively remove heat.
-
Reverse Addition: Consider adding the phenyl isothiocyanate solution to the n-butylamine solution. While the standard procedure adds amine to isothiocyanate, reversing the addition can sometimes help maintain a lower concentration of the more sensitive reagent.
-
Dilution: Increase the solvent volume. While this may seem counterintuitive for throughput, a more dilute reaction provides a larger thermal mass to absorb heat and improves mixing.
-
-
Mass Transfer (Mixing):
-
Stirring: Ensure efficient overhead mechanical stirring. A magnetic stir bar is insufficient for volumes beyond a few liters. The goal is to quickly disperse the added reagent and prevent localized "hot spots."
-
-
| Parameter | Lab Scale (10g) | Pilot Scale (500g) | Key Consideration for Scale-Up |
| Heat Dissipation | High (via flask surface) | Low (requires active cooling) | Implement jacketed reactor and controlled addition rate. |
| Addition Time | ~5-10 minutes | ~1-2 hours | Slow addition is crucial to match the cooling capacity. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure homogeneity to prevent localized temperature spikes. |
| Solvent Volume | ~50-100 mL | ~2.5-5 L | Increased volume helps manage exotherm and improves stirring. |
Category 2: Purification and Isolation
Question 3: My crude product won't crystallize from ethanol, it just 'oils out'. How can I achieve a crystalline solid?
"Oiling out" occurs when the melting point of the solid is lower than the temperature of the crystallization solvent, or when impurities are depressing the melting point.
-
Expertise & Experience: this compound is generally a well-behaved crystalline solid. Oiling out strongly suggests the presence of impurities that are acting as a eutectic mixture. The goal is to find a solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures, while the impurities remain soluble.
-
Troubleshooting Steps & Solutions:
-
Solvent System Modification:
-
Mixed Solvents: A mixture of solvents is often effective. Try dissolving the oil in a minimum amount of a good solvent (like dichloromethane or hot ethanol) and then slowly adding a poor solvent (like hexanes or cold water) until turbidity persists. Then, allow it to cool slowly.[1]
-
Alternative Solvents: Consider isopropanol or a toluene/heptane system.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
-
Pre-Purification: If the material is very impure, a preliminary purification step may be necessary.
-
Column Chromatography: A silica gel plug (eluting with a hexane/ethyl acetate gradient) can remove many polar and non-polar impurities before attempting recrystallization.
-
-
Category 3: Product Quality and Characterization
Question 4: My ¹H NMR spectrum shows all the expected peaks for the product, but the integration is off and there are extra small peaks. How do I confirm purity?
While NMR is powerful, it's essential to use multiple analytical techniques for a complete picture of purity.
-
Expertise & Experience: The extra peaks could be residual solvents, unreacted starting materials, or side products. For this specific synthesis, a common impurity is 1,3-dibutylthiourea, formed if there is a source of thiocarbonyl that reacts with two equivalents of butylamine. Another possibility is 1,3-diphenylthiourea (thiocarbanilide) if your phenyl isothiocyanate has degraded.
-
Analytical Protocol for Purity Confirmation:
-
¹H NMR Spectroscopy:
-
Expected Signals: Look for the characteristic peaks: a triplet for the terminal methyl of the butyl group (~0.9 ppm), two multiplets for the internal methylenes (~1.4 and 1.6 ppm), a multiplet for the methylene attached to the nitrogen (~3.5 ppm), multiplets for the phenyl group protons (~7.2-7.5 ppm), and broad singlets for the two N-H protons.[1]
-
Impurity Check: Check for residual solvents (e.g., ethanol at ~1.2 and 3.6 ppm, DCM at ~5.3 ppm).
-
-
Thin-Layer Chromatography (TLC):
-
Method: Use a silica plate with a mobile phase like 20-30% Ethyl Acetate in Hexane.
-
Analysis: A pure product should show a single spot. Multiple spots indicate impurities. This is a fast and effective way to assess purity.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a C18 reverse-phase column with a water/acetonitrile gradient.
-
Analysis: This will provide a quantitative measure of purity (e.g., >99% by peak area).
-
-
Melting Point:
-
Analysis: A pure compound should have a sharp melting point range. A broad or depressed melting point is a strong indicator of impurities. The related compound, Phenylthiourea, melts around 145-150°C.[1]
-
-
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural Confirmation | Clean spectrum with correct integrations and chemical shifts.[1] |
| FTIR | Functional Group ID | N-H stretches (3100-3400 cm⁻¹), C=S stretch.[1] |
| TLC | Purity Check | Single spot.[1] |
| HPLC | Quantitative Purity | Single major peak (>99% area). |
| Melting Point | Purity Indicator | Sharp, defined melting range. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction? The main safety concerns are the exothermic nature of the reaction and the toxicity of the reagents. Phenyl isothiocyanate is a lachrymator and is toxic. n-Butylamine is corrosive and flammable. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). During scale-up, the potential for a thermal runaway must be managed with robust temperature control and an emergency cooling plan.
Q2: Can I use a different amine with phenyl isothiocyanate? Yes, this reaction is broadly applicable to many primary and secondary amines.[6] However, the reactivity can vary. Less nucleophilic amines (like anilines) or sterically hindered amines may require longer reaction times or heating to proceed at a reasonable rate.[7]
Q3: Are there alternative, "greener" synthesis routes? Yes, research is ongoing into more environmentally friendly methods. Some approaches include:
-
On-Water Synthesis: Running the reaction in an aqueous medium can simplify workup and avoid volatile organic compounds (VOCs).[8]
-
Continuous Flow Synthesis: Using microreactors or flow chemistry setups can provide superior control over temperature and mixing, making the process safer and more efficient, especially with aqueous polysulfide solutions.[9]
-
Alternative Thioacylating Agents: Methods using carbon disulfide and an amine are common, though they can have issues with side products.[6][8] Other methods use thiourea itself as a thiocarbonyl source in deep eutectic solvents.[10]
Q4: My final product has a slight yellow tint. Is this a problem? A very faint yellow tint is often acceptable depending on the final application's specifications. It can be caused by trace impurities or minor degradation. If a perfectly white product is required, you can try a charcoal treatment during the recrystallization step (add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then hot filter) or perform a second recrystallization.
References
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. American Chemical Society. Available at: [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | The Journal of Physical Chemistry B. ACS Publications. Available at: [Link]
-
Kinetics of Thermal Decomposition of Thiourea. ResearchGate. Available at: [Link]
-
Kinetics of Thermal Decomposition of Thiourea. Russian Journal of General Chemistry. Available at: [Link]
-
Mechanism of thermal decomposition of thiourea derivatives | Request PDF. ResearchGate. Available at: [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]
-
Synthesis and characterization of thiourea. Biblioteka Nauki. Available at: [Link]
- CN101602702B - Production technology for synthesizing thiourea by urea method. Google Patents.
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. Available at: [Link]
-
Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. MDPI. Available at: [Link]
-
Synthesis of phenyl thiourea. PrepChem.com. Available at: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]
-
α-PHENYLTHIOUREA. Organic Syntheses Procedure. Available at: [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF. ResearchGate. Available at: [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Available at: [Link]
- Thiourea preparation method - CN106631948A. Google Patents.
-
How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit. Available at: [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available at: [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]
-
This compound. gsrs. Available at: [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. Available at: [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. Available at: [Link]
-
1-BUTYL-3-ETHYLTHIOUREA. precisionFDA. Available at: [Link]
-
Phenylthiourea | C7H8N2S | CID 676454. PubChem - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Protein Purification
Welcome to the technical support center for protein purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating proteins. Here, we address common challenges encountered during purification experiments with in-depth, scientifically grounded solutions. Our approach is built on explaining the "why" behind experimental choices, ensuring a robust and reproducible workflow.
I. Low Protein Yield
One of the most frequent hurdles in protein purification is a lower-than-expected yield. This can stem from issues at the expression stage all the way through to final elution and concentration.
FAQ 1: My protein expresses well, but I lose most of it after cell lysis. Why is this happening and what can I do?
Answer:
Significant protein loss after lysis often points to one of two primary issues: inefficient lysis or protein insolubility.
Causality: When cells are disrupted, the carefully controlled intracellular environment is destroyed.[1][2] This can lead to your protein of interest becoming insoluble and ending up in the cell debris pellet after centrifugation. Incomplete cell lysis will also leave a substantial amount of your target protein trapped within intact cells.
Troubleshooting Protocol:
-
Optimize Lysis Method:
-
Mechanical Lysis (Sonication, French Press): Ensure sufficient energy input. For sonication, use short bursts on ice to prevent overheating, which can denature and precipitate your protein. Optimize the number and duration of cycles.
-
Enzymatic Lysis (e.g., Lysozyme for E. coli): Ensure the enzyme concentration and incubation time are optimal. The efficiency of lysozyme is also dependent on the buffer composition, including pH and ionic strength.
-
Detergent-Based Lysis: This is common for membrane proteins. The choice and concentration of detergent are critical and often require screening.
-
-
Enhance Protein Solubility:
-
Buffer Composition: The composition of your lysis buffer is paramount.[3][4] It should be optimized to maintain the native structure and solubility of your protein.
-
pH: Maintain a pH that is at least one unit away from your protein's isoelectric point (pI) to ensure it carries a net charge, which aids in solubility.[4][5]
-
Ionic Strength: Including salts like NaCl (typically 150-500 mM) can help prevent non-specific ionic interactions and aggregation.[3][6]
-
Additives: Consider including additives that stabilize your protein. Glycerol (5-10%), for example, can help increase the viscosity of the buffer and stabilize protein structure.
-
-
FAQ 2: My His-tagged protein is not binding to the Ni-NTA resin. What are the likely causes?
Answer:
Failure of a His-tagged protein to bind to an immobilized metal affinity chromatography (IMAC) resin like Ni-NTA is a common problem with several potential causes.
Causality: The binding of a polyhistidine tag to the nickel-charged resin is a specific coordination chemistry interaction.[7] This interaction can be disrupted by several factors, including the accessibility of the tag, the chemical composition of the buffer, and the integrity of the resin itself.
Troubleshooting Workflow:
Caption: Troubleshooting His-tag binding issues.
Detailed Steps:
-
Check for a "Hidden" His-Tag: The tag may be buried within the protein's three-dimensional structure.[7][8]
-
Test: Perform a small-scale purification under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea). If it binds under these conditions, the tag is likely hidden.[7]
-
Solutions:
-
-
Optimize the Binding Buffer:
-
Chelating and Reducing Agents: Buffers should not contain agents like EDTA or DTT, which can strip the nickel ions from the resin or reduce them, respectively.[7]
-
Imidazole Concentration: A low concentration of imidazole (15-25 mM) in the binding buffer can help reduce non-specific binding, but too high a concentration can prevent your protein from binding.[7]
-
pH: The pH of the buffer can affect the protonation state of the histidine residues. A pH between 7.4 and 8.0 is generally optimal.[7][8]
-
-
Verify Resin Integrity:
-
The resin may be old or have been stripped of its nickel ions in previous uses. Always use fresh, properly charged resin for a new or problematic protein purification.[7]
-
II. Low Protein Purity
Achieving high purity is often a multi-step process. If your initial purification step results in a sample with many contaminants, further optimization and additional steps are necessary.
FAQ 3: My affinity-purified protein has many contaminants. How can I improve its purity?
Answer:
Contaminants after an affinity step are usually a result of non-specific binding to the resin or proteins that associate with your target protein.
Causality: While affinity chromatography is highly specific, some host cell proteins can have weak, non-specific interactions with the resin matrix. Additionally, your protein of interest might be part of a complex, co-eluting with its binding partners.
Troubleshooting Protocol:
-
Optimize Wash Steps:
-
Increase Wash Volume: A simple first step is to increase the volume of the wash buffer to better remove loosely bound contaminants.
-
Modify Wash Buffer Composition:
-
Increase Imidazole (for His-tags): Gradually increase the imidazole concentration in the wash buffer (e.g., up to 50 mM) to outcompete weakly binding contaminants.
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt non-specific ionic interactions.
-
Add Detergents: A low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) can help reduce non-specific hydrophobic interactions.
-
-
-
Implement a Multi-Step Purification Strategy: A single affinity step is often not sufficient for high purity. A common and effective strategy is a three-phase approach: Capture, Intermediate Purification, and Polishing (CIPP).[9][10]
-
Capture: An initial affinity chromatography step to isolate and concentrate the target protein.
-
Intermediate Purification (e.g., Ion Exchange Chromatography - IEX): This separates proteins based on their net charge.[5][11] The eluate from the affinity column may need to be buffer-exchanged into a low-salt buffer for IEX.
-
Polishing (e.g., Size Exclusion Chromatography - SEC): This final step separates proteins based on their size and can also serve to buffer-exchange the protein into its final storage buffer.[6]
-
FAQ 4: I am performing Ion Exchange Chromatography, but my protein is not binding to the column. What should I do?
Answer:
Failure to bind to an IEX column is almost always related to the buffer's pH and ionic strength relative to the protein's isoelectric point (pI).
Causality: IEX separates proteins based on their net surface charge. For a protein to bind to a cation exchanger, it must have a net positive charge, and for an anion exchanger, a net negative charge. This is controlled by the pH of the buffer.[4][5] High salt concentrations will shield these charges and prevent binding.
Troubleshooting Protocol:
-
Verify Buffer pH and Protein pI:
-
Cation Exchange: The buffer pH must be below the protein's pI for the protein to have a net positive charge and bind to the negatively charged resin.[5]
-
Anion Exchange: The buffer pH must be above the protein's pI for the protein to have a net negative charge and bind to the positively charged resin.[5]
-
A good starting point is a pH that is at least 1 unit away from the pI.[5]
-
-
Check Ionic Strength:
| Chromatography Type | Protein Charge for Binding | Buffer pH Relative to pI | Starting Salt Concentration |
| Cation Exchange | Positive | pH < pI | Low (e.g., < 25 mM) |
| Anion Exchange | Negative | pH > pI | Low (e.g., < 25 mM) |
III. Protein Stability Issues: Degradation and Aggregation
Maintaining the structural integrity of your protein throughout the purification process is critical for its functionality. Degradation and aggregation are common signs of an unhappy protein.
FAQ 5: I see multiple smaller bands on my SDS-PAGE gel, suggesting my protein is being degraded. How can I prevent this?
Answer:
Protein degradation is caused by proteases, which are enzymes that cleave peptide bonds.[13][14] These are released during cell lysis and can quickly degrade your target protein.
Causality: In a living cell, proteases and their substrates are often compartmentalized. Cell lysis breaks down these barriers, allowing proteases to access and degrade proteins indiscriminately.[1][2][15]
Prevention Strategies:
-
Work Quickly and at Low Temperatures: Protease activity is significantly reduced at low temperatures. Perform all purification steps on ice or at 4°C whenever possible.[16]
-
Use Protease Inhibitors: This is the most direct way to combat proteolysis.[14][15]
-
Cocktails vs. Individual Inhibitors: It is highly recommended to use a broad-spectrum protease inhibitor cocktail, as no single inhibitor is effective against all classes of proteases.[17][18] These cocktails are commercially available and are formulated for specific cell types (e.g., bacterial, mammalian).
-
When to Add: Add the inhibitor cocktail to your lysis buffer immediately before disrupting the cells.[17]
-
| Protease Class | Example Inhibitor |
| Serine Proteases | PMSF, AEBSF |
| Cysteine Proteases | E-64, Leupeptin |
| Aspartic Proteases | Pepstatin A[19] |
| Metalloproteases | EDTA |
FAQ 6: My protein is precipitating out of solution, especially after concentration. How can I improve its solubility?
Answer:
Protein precipitation, or aggregation, occurs when proteins lose their native structure and associate with each other to form insoluble complexes. This is often triggered by high protein concentrations, inappropriate buffer conditions, or instability of the protein itself.
Causality: Proteins maintain their soluble, folded state through a delicate balance of intramolecular and intermolecular forces. Disrupting this balance, for instance by increasing the protein concentration and thus the likelihood of intermolecular interactions, can lead to aggregation.[20]
Troubleshooting and Prevention:
-
Optimize Buffer Conditions:
-
pH and Ionic Strength: As with low yield, ensure the pH is not too close to the pI and that the ionic strength is optimal (typically 150-500 mM NaCl).[20][21]
-
Stabilizing Additives: Include additives in your buffer to help keep the protein happy.[4][20]
-
Glycerol (5-20%): A common cryoprotectant that also helps stabilize proteins in solution.[20]
-
Arginine and Glutamate (50-500 mM): These amino acids can help suppress aggregation.[20]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of incorrect disulfide bonds which can lead to aggregation.[3][20]
-
-
-
Control Protein Concentration:
-
Avoid concentrating the protein to excessively high levels if it is prone to aggregation.[20]
-
During concentration steps (e.g., using a centrifugal concentrator), perform the spin at a lower speed and for shorter durations to minimize localized high concentrations at the membrane surface.
-
-
Handle with Care:
-
Avoid vigorous vortexing or shaking of the protein solution.
-
When storing, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize damage from slow freezing and repeated freeze-thaw cycles.[20]
-
IV. Special Case: Inclusion Bodies and Endotoxins
FAQ 7: My protein is expressed in inclusion bodies. How can I recover active protein?
Answer:
Overexpression of recombinant proteins in E. coli often leads to their aggregation into insoluble inclusion bodies.[22][23] While this can make initial isolation easy, it requires a denaturation and refolding process to obtain active protein.
Workflow for Inclusion Body Processing:
Caption: Inclusion body purification workflow.
Key Steps Explained:
-
Isolation and Washing: After cell lysis, inclusion bodies are pelleted by centrifugation. Wash the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or denaturants (e.g., 1-2M Urea) to remove contaminating proteins and lipids.[24]
-
Solubilization: The washed inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) to unfold the protein completely. A reducing agent like DTT is also included to break any incorrect disulfide bonds.[24][25]
-
Refolding: This is the most critical and challenging step. The denaturant must be removed gradually to allow the protein to refold into its native, active conformation. Common methods include:
-
Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[22][24]
-
Dialysis: Gradually exchanging the denaturation buffer with a refolding buffer.[24][26]
-
Chromatography: Techniques like size-exclusion or affinity chromatography can also be used for on-column refolding.[22][26]
-
FAQ 8: My protein, purified from E. coli, needs to be used in cell-based assays, but it's causing toxicity. Could this be endotoxins?
Answer:
Yes, it is highly likely that the toxicity is due to endotoxin contamination.
Causality: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria like E. coli.[27] They are released during cell lysis and are potent pyrogens, meaning they can induce a strong inflammatory response in mammalian cells, leading to misleading results or cell death in assays.[27][28]
Endotoxin Removal Strategies:
-
Phase Separation with Triton X-114: This detergent can be added to the protein solution. When the temperature is raised, the solution separates into two phases, with the endotoxins partitioning into the detergent-rich phase.[27]
-
Anion-Exchange Chromatography (AEC): This is a very effective method. Endotoxins are strongly negatively charged (pI ~2) and will bind tightly to an anion-exchange resin at neutral pH, while many proteins can be made to flow through.[27][29][30]
-
Affinity Chromatography: There are commercially available affinity resins that specifically bind to and remove endotoxins from protein solutions.[31]
It is often necessary to combine multiple methods to reduce endotoxin levels to an acceptable range (typically < 0.1-1 EU/mg of protein).[28][30]
References
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Tips for Optimizing Protein Expression and Purification . Rockland Immunochemicals. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility . G-Biosciences. (2019-01-29). [Link]
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Avoiding Proteolysis During Protein Purification . PubMed. [Link]
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Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies . PubMed Central. [Link]
-
Purifying Difficult-to-Purify Proteins . Bio-Rad. (2016-06-16). [Link]
-
Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins . PubMed. [Link]
-
Single step protocol to purify recombinant proteins with low endotoxin contents . PubMed. [Link]
-
Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns . Interchim. [Link]
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Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies . Journal of Applied Biology and Biotechnology. (2023-04-04). [Link]
-
Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography . PubMed. [Link]
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Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips . Agilent. (2025-11-11). [Link]
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Ion Exchange Chromatography Troubleshooting . Cytiva. [Link]
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Endotoxin Removal Methods, Steps, and More . Sino Biological. [Link]
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Approaches to Avoid Proteolysis During Protein Expression and Purification . SpringerLink. [Link]
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Protein Purification—How can inclusion bodies be refolded . GenCefe. [Link]
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Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies . Scilit. [Link]
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Perfect Protein Purification Buffers: 5 Top Ingredients . Bitesize Bio. [Link]
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Avoiding Proteolysis During Protein Purification . Arrow@TU Dublin. [Link]
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What are Protease Inhibitors and How Do They Work? . G-Biosciences. (2012-10-05). [Link]
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Soluble Sample Success: How to Optimize Protein Solubility . Bitesize Bio. (2020-01-14). [Link]
-
How to remove endotoxin contamination in recombinant proteins? . ResearchGate. (2022-05-27). [Link]
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Step-by-Step Protocol for Optimizing Recombinant Protein Expression . Patsnap Synapse. (2025-05-09). [Link]
-
How to choose the perfect buffer to get a pure, stabilised, functional protein . Tebubio. (2017-01-30). [Link]
-
How can I prevent degradation of protein? . ResearchGate. (2015-11-26). [Link]
-
How to enhance protein solubility during purification? . ResearchGate. (2016-05-29). [Link]
-
How to overcome issues with low or no recovery of his-tagged proteins . Cytiva. [Link]
-
Increasing Protein Yields: Solubility Tagging . LenioBio. [Link]
-
His-tagged protein expressing but not binding your Ni-NTA column? . G-Biosciences. (2020-12-23). [Link]
-
Optimizing Expression & Purification Workflows for Membrane Proteins . YouTube. (2025-12-17). [Link]
-
Strategies to Optimize Protein Expression in E. coli . PubMed Central. [Link]
-
Overcoming the Challenges in Purifying Membrane Proteins: Strategies and Innovations . LinkedIn. (2024-07-01). [Link]
-
Purifying Challenging Proteins . Cytiva. [Link]
-
Optimization of Protein Purification Conditions on Sartobind® Lab Membrane Adsorbers . Sartorius. (2018-04-27). [Link]
-
How to Choose the Right Protein Purification Strategy . Patsnap Synapse. (2025-05-09). [Link]
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Technical Support Center: A Researcher's Guide to 1-Butyl-3-phenylthiourea
As a Senior Application Scientist, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective handling, storage, and application of 1-Butyl-3-phenylthiourea. Our focus is on providing practical, field-proven insights to anticipate challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and best practices for this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a substituted thiourea derivative.[1] Understanding its core properties is crucial for its proper use. Key data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 6336-01-2 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂S | [2][4] |
| Molecular Weight | 208.32 g/mol | [2][4] |
| Appearance | White to light tan crystalline powder | [1] |
| Melting Point | 62-64 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in aqueous buffers.[1][5] |
Q2: How should I store the solid this compound for long-term stability?
A2: For long-term stability, the solid compound must be protected from environmental factors that can cause degradation. Store the solid in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6][7] It is critical to keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9][10] The ideal storage conditions are below 30°C and at a relative humidity of less than 80%.[8]
Q3: What is the best practice for preparing and storing stock solutions?
A3: Due to the compound's low aqueous solubility, a concentrated stock solution should first be prepared in a high-purity, anhydrous organic solvent.[5] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[5] For the related compound N-phenylthiourea, solubility in these solvents is approximately 30 mg/mL.[11][12]
Causality: Using anhydrous solvents is critical because thiourea derivatives can be susceptible to hydrolysis. Water contamination in the solvent can lead to the gradual degradation of the compound, even during storage.
For long-term storage, stock solutions should be aliquoted into smaller, single-use vials and stored at -20°C or below.[5][6] This practice minimizes freeze-thaw cycles, which can cause the compound to come out of solution, and reduces exposure to atmospheric moisture and air each time the stock is used.[6]
Q4: How stable is this compound in solution, especially in aqueous experimental buffers?
A4: Phenylthiourea derivatives are known to be susceptible to several forms of degradation, particularly in solution.[6] Key factors influencing stability are light, pH, and temperature. A study on the structurally similar compound diafenthiuron showed that exposure to sunlight leads to degradation into carbodiimide and subsequently urea derivatives, a process mediated by oxygen radicals.[6][13]
It is strongly recommended not to store aqueous solutions of this compound.[5][6] For N-phenylthiourea, it is advised not to store the aqueous solution for more than one day to avoid precipitation and degradation.[5][12] Always prepare fresh dilutions in your aqueous buffer immediately before each experiment to ensure consistent and reliable results.[5][6]
Q5: What are the primary safety precautions when handling this compound?
A5: this compound and related compounds must be handled as hazardous materials.[14] Phenylthiourea is classified as fatal if swallowed and may cause an allergic skin reaction.[9][15][16] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[8][14] Essential Personal Protective Equipment (PPE) includes chemical-impermeable gloves, safety glasses or goggles, and a lab coat.[14][17] Avoid all personal contact and wash hands thoroughly after handling.[7][18]
Troubleshooting Experimental Issues
This section provides solutions to specific problems that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Compound does not dissolve in organic solvent (e.g., DMSO). | 1. Insufficient solvent volume.2. Low-quality or non-anhydrous solvent. | Solution: 1. Increase the volume of the organic solvent.2. Gently warm the solution (e.g., to 37°C) and sonicate in a water bath for 5-10 minutes to aid dissolution.[5]3. Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility and stability. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. This is the most common issue due to its hydrophobic nature.[5] | Solution: 1. Decrease the final concentration of the compound in the buffer.[5][6]2. Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[5]3. Keep the final concentration of the organic solvent (e.g., DMSO) to a minimum, typically below 1%, to avoid solvent effects in biological assays.[5] |
| Solution appears cloudy or hazy after dilution. | Formation of fine precipitate or micro-aggregates that are not immediately visible. | Solution: 1. Filter the final working solution through a 0.22 µm syringe filter to remove undissolved particles.[5]2. Alternatively, centrifuge the solution at high speed and use the supernatant for your experiment.[5]3. Re-prepare the solution at a lower final concentration. This is often the most reliable fix.[5] |
| Inconsistent experimental results (e.g., variable enzyme inhibition). | 1. Compound Degradation: The compound has degraded in the aqueous assay buffer over the course of the experiment.[6]2. Compound Precipitation: The compound has precipitated out of the aqueous solution over time.[5]3. Assay Condition Variability: Minor fluctuations in pH, temperature, or incubation time are affecting results.[6] | Solution: 1. Prepare Fresh: Always prepare fresh dilutions from your frozen stock immediately before each experiment.[5][6]2. Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.[5]3. Standardize Conditions: Ensure that all assay parameters (pH, temperature, incubation times) are strictly controlled and standardized across all experiments.[6] |
Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. The following step-by-step methods are provided for key preparation workflows.
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 10.42 mg of this compound powder in a suitable microcentrifuge tube.
-
Rationale: Accurate weighing is fundamental for achieving the correct final concentration.
-
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5]
-
Storage: Store the stock solution in small, single-use aliquots (e.g., 20 µL) at -20°C, protected from light.[5]
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Protocol 2: Preparation of a 50 µM Working Solution in PBS (pH 7.4)
-
Buffer Preparation: Prepare the desired volume of Phosphate Buffered Saline (PBS, pH 7.4) and allow it to equilibrate to room temperature.
-
Dilution Calculation: To prepare 1 mL of a 50 µM working solution, you will need 1 µL of the 50 mM DMSO stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dilution Procedure: While vigorously vortexing 999 µL of the PBS buffer, add the 1 µL of the 50 mM stock solution dropwise into the center of the vortex.[5]
-
Rationale: Adding the stock to a vortexing buffer creates immediate turbulence, which is critical for rapid mixing and preventing localized high concentrations that lead to precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, refer to the troubleshooting guide.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store this aqueous solution.[5][6]
Visual Workflow and Logic Diagrams
To further clarify best practices, the following diagrams illustrate key decision-making processes.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting inconsistent results.
References
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LookChem. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). Thiourea SDS. Retrieved from [Link]
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Sukul, P., & Spiteller, M. (2001). Photodegradation of diafenthiuron in water. PubMed. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Thiourea Safety Data Sheet. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (2024). 1-Phenyl-3-butylthiourea. Retrieved from [Link]
-
Drugfuture. (n.d.). This compound. Retrieved from [Link]
-
Scholar Chemistry. (2009). Phenylthiourea Material Safety Data Sheet. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 1-Butyl-3-phenylthiourea and Its Analogs in Anticancer Research
In the landscape of contemporary drug discovery, thiourea derivatives have emerged as a scaffold of significant interest, demonstrating a broad spectrum of biological activities.[1] Their structural versatility allows for fine-tuning of their pharmacological profiles, making them promising candidates for the development of novel therapeutic agents.[2][3] This guide provides an in-depth comparison of 1-Butyl-3-phenylthiourea with its closely related analogs, focusing on their cytotoxic effects against cancer cell lines. We will delve into the structure-activity relationships that govern their efficacy, present relevant experimental data, and provide detailed protocols for their synthesis and biological evaluation.
Introduction to 1-Alkyl-3-phenylthiourea Derivatives
The 1-alkyl-3-phenylthiourea series offers a valuable model for understanding how subtle structural modifications can impact biological activity. The core structure consists of a phenyl ring and an alkyl chain attached to a thiourea backbone. The lipophilicity and steric bulk of the alkyl group are critical determinants of the compound's pharmacokinetic and pharmacodynamic properties. While direct, extensive research on this compound's anticancer properties is not widely published, studies on analogous compounds, such as 1-tert-butyl-3-phenylthiourea and other N-substituted phenylthiourea derivatives, provide significant insights.[4][5]
For this comparative guide, we will focus on the following analogs to elucidate the structure-activity relationship within the 1-alkyl-3-phenylthiourea series:
-
1-Ethyl-3-phenylthiourea: A lower alkyl chain analog.
-
1-Propyl-3-phenylthiourea: An intermediate alkyl chain analog.
-
This compound: The topic compound.
-
1-tert-Butyl-3-phenylthiourea: A branched-chain isomer of the topic compound.
The primary hypothesis is that increasing the alkyl chain length and branching will modulate the compound's lipophilicity, thereby influencing its ability to penetrate cell membranes and interact with intracellular targets.
Synthesis and Characterization: A Standardized Approach
The synthesis of 1-alkyl-3-phenylthiourea derivatives is typically a straightforward process, relying on the nucleophilic addition of an amine to an isothiocyanate.[6] This reaction is generally high-yielding and allows for the facile generation of a diverse library of analogs.
General Synthesis Protocol
A common method for synthesizing these compounds involves the reaction of phenyl isothiocyanate with the corresponding alkylamine.[7]
Experimental Protocol: Synthesis of 1-Alkyl-3-phenylthioureas
-
Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent, such as toluene or dichloromethane, under an inert atmosphere.
-
Amine Addition: To the stirred solution, add the respective alkylamine (e.g., n-butylamine for this compound) (1 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, is commonly employed to obtain the purified crystalline product.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis and characterization of 1-alkyl-3-phenylthiourea derivatives.
Comparative Cytotoxicity Analysis
The anticancer potential of these compounds is primarily assessed by their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Comparative Performance Data
| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl on benzoyl ring | MCF-7 (Breast) | 0.49 | [10] |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl on benzoyl ring | MCF-7 (Breast) | 0.31 | [10] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-diCl on phenyl & 3-CF3 on phenyl | SW620 (Colon) | 1.5 ± 0.72 | [12] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-Cl on phenyl & 3-CF3 on phenyl | SW620 (Colon) | 7.6 ± 1.75 | [12] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 4-tert-butyl on benzoyl ring | T47D (Breast) | Potent activity reported | [5] |
| Diarylthiourea Derivative 4 | Complex Diaryl Structure | MCF-7 (Breast) | 338.33 ± 1.52 | [13] |
Note: The IC50 values are sourced from different studies and should be interpreted with caution due to variations in experimental conditions. The table illustrates the general principle that substituent modifications significantly impact cytotoxicity.
Based on the general principles of structure-activity relationships for thiourea derivatives, it can be inferred that increasing the alkyl chain length from ethyl to butyl would likely increase lipophilicity, potentially leading to enhanced cell membrane penetration and increased cytotoxic activity up to a certain point (a "cut-off" effect is often observed with increasing alkyl chain length). The branched isomer, 1-tert-butyl-3-phenylthiourea, with its bulky tert-butyl group, may exhibit different interactions with target proteins compared to its linear counterpart, which could lead to variations in its biological activity profile.[4]
Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many thiourea derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[13][14] This is a crucial mechanism for eliminating cancer cells in a controlled manner without inducing an inflammatory response.
The Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for phenylthiourea derivatives.[15] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of enzymes called caspases.
Caption: Proposed intrinsic apoptosis pathway induced by 1-alkyl-3-phenylthiourea derivatives.
Key steps in this pathway include:
-
Induction of Cellular Stress: The thiourea derivative, upon entering the cancer cell, induces cellular stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[13][16][17]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[18][19]
Experimental validation of this pathway can be achieved through techniques such as Annexin V/Propidium Iodide (PI) staining to detect apoptotic cells and western blotting or colorimetric assays to measure the activation of caspases.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, the 1-alkyl-3-phenylthiourea scaffold represents a promising starting point for the design of novel anticancer therapeutics. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a homologous series of 1-alkyl-3-phenylthioureas to precisely define the relationship between alkyl chain length/branching and cytotoxicity.
-
Target Identification: Elucidating the specific intracellular targets with which these compounds interact to initiate the apoptotic cascade.
-
In Vivo Efficacy: Evaluating the most potent analogs in preclinical animal models to assess their therapeutic potential and pharmacokinetic profiles.
By systematically exploring the chemical space around the thiourea core, it is anticipated that more potent and selective anticancer agents can be developed, ultimately contributing to the advancement of cancer therapy.
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A Researcher's Guide to Validating the Biological Activity of 1-Butyl-3-phenylthiourea: A Comparative Framework
For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. 1-Butyl-3-phenylthiourea (BPTU), a member of the versatile phenylthiourea class of compounds, presents a compelling case for such investigation. Phenylthiourea derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[1][2][3] This guide provides a comprehensive framework for the systematic validation of BPTU's biological activity, offering a comparative analysis with structurally related alternatives for which experimental data is available. By equipping researchers with detailed experimental protocols and a logical validation workflow, this document serves as a practical resource for elucidating the therapeutic potential of BPTU.
The Promise of Phenylthioureas: A Foundation for Investigation
The thiourea scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3] The presence of a sulfur atom, two amine groups, and the capacity for substitution at the nitrogen atoms allow for a high degree of structural diversity and the fine-tuning of biological effects. Substituted phenylthioureas, in particular, have demonstrated a range of promising activities:
-
Anticancer and Cytotoxic Effects: Many phenylthiourea derivatives exhibit potent activity against various cancer cell lines.[4][5] Their mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1).[1][6]
-
Antimicrobial Properties: The thiourea moiety has been incorporated into numerous compounds with significant antibacterial and antifungal activity.[2][7][8] A proposed mechanism for their antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[9]
-
Enzyme Inhibition: Phenylthiourea and its analogs are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[10][11][12] This has led to their investigation as potential agents for treating hyperpigmentation disorders.
-
Antioxidant Potential: Several thiourea derivatives have shown the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress-related pathologies.[3][13]
Given this established profile for the broader class, this compound is a logical candidate for exhibiting one or more of these biological activities. The subsequent sections of this guide will provide the tools to systematically test these hypotheses.
Comparative Analysis: Benchmarking BPTU's Performance
Table 1: Comparative Anticancer Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea and Standard Chemotherapeutic Agents [1]
| Compound | MCF-7 IC50 (µM) | T47D IC50 (µM) | HeLa IC50 (µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 2.83 | 1.31 | 1.15 |
| Hydroxyurea | >100 | >100 | >100 |
| Erlotinib | 12.5 | 10.5 | 0.49 |
This data highlights the potential potency of phenylthiourea derivatives with butyl substitutions. The following experimental protocols will enable the direct comparison of BPTU's activity with these and other relevant compounds.
Experimental Validation: A Step-by-Step Guide
This section provides detailed, field-proven protocols for assessing the key biological activities of this compound. The causality behind experimental choices is explained to ensure a robust and self-validating system.
I. Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]
Experimental Rationale: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in the presence of BPTU would indicate a reduction in cell viability, suggesting cytotoxic or anti-proliferative effects.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., MCF-7, T47D, HeLa) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (and comparative compounds) in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (media with DMSO) and a blank (media only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
II. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Rationale: This assay will determine if BPTU has bacteriostatic or bactericidal properties and at what concentration. Comparing the MIC values of BPTU against those of known antibiotics and other thiourea derivatives will establish its relative potency.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of BPTU (and comparators) in cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
III. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Experimental Rationale: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of BPTU (and a standard antioxidant like ascorbic acid) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
IV. Specific Enzyme Inhibition Assays
Based on the established activities of phenylthioureas, investigating the inhibitory effects of BPTU on specific enzymes can provide valuable mechanistic insights.
A. Tyrosinase Inhibition Assay
Experimental Rationale: To determine if BPTU can inhibit the key enzyme in melanin synthesis.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Prepare various concentrations of BPTU and a known inhibitor (e.g., kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the test compound.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition and the IC50 value.
-
B. EGFR Kinase Assay
Experimental Rationale: To investigate if BPTU's potential anticancer activity is mediated through the inhibition of EGFR.
Detailed Protocol:
-
Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These kits typically provide the recombinant EGFR enzyme, a suitable substrate, and a detection system to measure kinase activity.
-
Follow the manufacturer's protocol, which generally involves incubating the enzyme with ATP and the substrate in the presence of varying concentrations of BPTU.
-
The amount of product formed (e.g., ADP) is then quantified, and the IC50 value for EGFR inhibition is determined.
C. SIRT1 Inhibition Assay
Experimental Rationale: To explore another potential anticancer mechanism of BPTU by assessing its effect on the deacetylase activity of SIRT1.
Detailed Protocol:
-
Use a fluorometric SIRT1 activity assay kit. These kits typically employ a fluorogenic acetylated peptide substrate.
-
In the presence of SIRT1 and its co-substrate NAD+, the substrate is deacetylated. A developing enzyme then cleaves the deacetylated substrate, releasing a fluorescent group.
-
The assay is performed with varying concentrations of BPTU, and the reduction in fluorescence, corresponding to SIRT1 inhibition, is measured to calculate the IC50 value.
Mechanistic Insights: Visualizing the Signaling Pathways
Understanding the molecular pathways through which BPTU may exert its effects is crucial for its development as a therapeutic agent. Based on the known activities of related compounds, two key pathways to investigate are the intrinsic apoptosis pathway and the EGFR signaling cascade.
Intrinsic Apoptosis Pathway:
Caption: Proposed intrinsic apoptosis pathway induced by BPTU.
EGFR Signaling Pathway:
Caption: Inhibition of the EGFR signaling pathway by BPTU.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the validation of the biological activity of this compound. While a lack of publicly available experimental data for BPTU currently exists, the strong evidence of diverse biological activities within the broader class of phenylthiourea derivatives provides a solid foundation for its investigation. By employing the detailed experimental protocols outlined herein, researchers can systematically evaluate the anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties of BPTU.
A direct comparison with well-characterized alternatives, such as N-(4-t-butylbenzoyl)-N'-phenylthiourea, will be crucial in establishing the relative potency and potential therapeutic value of BPTU. The elucidation of its mechanism of action, through the investigation of key signaling pathways like EGFR and apoptosis, will further inform its development. The data generated from these studies will be instrumental in determining the future trajectory of this compound as a potential lead compound in drug discovery.
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Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. Available at: [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
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Vassilev, G. N., & Jonova, P. A. (1978). [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas]. Pharmazie, 33(5), 270-273. Available at: [Link]
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Available at: [Link]
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Calculated IC50 of each compound on tyrosinase and laccase enzymes and... (n.d.). ResearchGate. Available at: [Link]
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Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). MDPI. Available at: [Link]
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An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. (2025). ResearchGate. Available at: [Link]
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Phuong, T., et al. (2004). Synthesis and Antifungal Activities of Phenylenedithioureas. Bioorganic & Medicinal Chemistry Letters, 14(3), 653-656. Available at: [Link]
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Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). PubMed. Available at: [Link]
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Phenylthiourea. (n.d.). PubChem. Available at: [Link]
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Effects of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase... (n.d.). ResearchGate. Available at: [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). MDPI. Available at: [Link]
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Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC. Available at: [Link]
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Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (n.d.). MDPI. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to 1-Butyl-3-phenylthiourea and Other Potent Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme inhibitor is a critical decision that dictates experimental outcomes and therapeutic potential. This guide provides an in-depth, objective comparison of 1-Butyl-3-phenylthiourea (BPTU), a member of the versatile thiourea class of compounds, against established inhibitors of key enzymes. By synthesizing technical data with field-proven insights, we aim to elucidate the comparative efficacy and mechanistic nuances of these molecules, empowering informed decisions in your research endeavors.
Thiourea derivatives are recognized for a wide spectrum of biological activities, including potent inhibition of metalloenzymes. This guide will focus on two primary enzymatic targets for which phenylthiourea and its analogs have shown significant activity: Tyrosinase and Urease .
Part 1: Tyrosinase Inhibition - The Gatekeeper of Melanogenesis
Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin biosynthesis.[1] Its inhibition is a primary strategy in dermatology and cosmetics for treating hyperpigmentation and in the food industry to prevent enzymatic browning.[2] Phenylthiourea (PTU) and its derivatives are well-documented tyrosinase inhibitors, believed to function by chelating the copper ions within the enzyme's active site, thereby preventing the substrate from binding.[3]
Comparative Analysis of Tyrosinase Inhibitors
The inhibitory potential of BPTU's core structure, phenylthiourea, is compared against several industry-standard tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for this comparison, with lower values indicating higher potency.
| Inhibitor | Type | Source Enzyme | IC50 (µM) | Ki (µM) |
| Phenylthiourea (PTU) | Thiourea Derivative | Mushroom | Not specified | 0.21 |
| 4-Butylresorcinol | Resorcinol Derivative | Human | 21[1] | Not specified |
| Kojic Acid | Fungal Metabolite | Mushroom | 30.6 - 500[1][4] | Not specified |
| β-Arbutin | Hydroquinone Glycoside | Mushroom | ~4800[5] | Not specified |
From the data, the phenylthiourea scaffold (Ki = 0.21 µM) demonstrates exceptionally high potency, appearing significantly more powerful than common agents like Kojic Acid and Arbutin.[1][4][5] 4-Butylresorcinol also stands out as a highly effective inhibitor of human tyrosinase.[1]
Mechanism of Tyrosinase Action and Inhibition
The following diagram illustrates the melanin synthesis pathway and the crucial role of tyrosinase, which is the target for these inhibitors.
Caption: Melanin synthesis pathway and the inhibitory action of compounds on the tyrosinase enzyme.
Experimental Protocol: Tyrosinase Inhibition Assay (In Vitro)
This protocol provides a self-validating system to determine the IC50 of a test compound like this compound against mushroom tyrosinase.
Rationale: This assay quantifies enzyme activity by monitoring the formation of dopachrome from the substrate L-DOPA, which absorbs light at 475 nm. An inhibitor will reduce the rate of this color change. Using a well-characterized inhibitor like Kojic Acid as a positive control validates the assay's performance.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control (Kojic Acid) dissolved in DMSO
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Enzyme solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.
-
Substrate solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use, as it is prone to auto-oxidation.
-
Test Compound/Control dilutions: Create a serial dilution of the test compound and Kojic Acid in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 20 µL of various concentrations of the test compound + 140 µL of phosphate buffer + 20 µL of enzyme solution.
-
Positive Control wells: 20 µL of various concentrations of Kojic Acid + 140 µL of phosphate buffer + 20 µL of enzyme solution.
-
Vehicle Control wells (100% activity): 20 µL of DMSO + 140 µL of phosphate buffer + 20 µL of enzyme solution.
-
Blank wells (no enzyme): 20 µL of DMSO + 160 µL of phosphate buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Urease Inhibition - A Target in Agriculture and Medicine
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[6] In agriculture, urease activity in soil leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization.[7][8] In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor, allowing survival in the acidic stomach environment.[6][9] Thiourea and its derivatives are known to inhibit urease, making them valuable research tools and potential agents for improving fertilizer efficiency or as adjuvants in treating infections.[10]
Comparative Analysis of Urease Inhibitors
The efficacy of thiourea is compared against established urease inhibitors. Acetohydroxamic acid (AHA) is a clinically recognized inhibitor, while N-(n-butyl)thiophosphoric triamide (NBPT) is the most widely used inhibitor in agriculture.[11][12]
| Inhibitor | Type | IC50 (µM) |
| Thiourea | Thiourea Derivative | 22.12 |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 25.3 - 47.29[9][13] |
| NBPT | Organophosphorus | Potent, but data often reported as % reduction in volatilization[14] |
| Phenyl phosphorodiamidate (PPDA) | Organophosphorus | Potent mixed inhibitor[15] |
Note: Specific IC50 data for this compound against urease requires experimental validation. Thiourea is used as a reference standard.
Thiourea demonstrates potent urease inhibition, with an IC50 value comparable to the clinically used drug Acetohydroxamic acid.[9][16][13] The exceptional potency of some specialized N-monosubstituted thioureas (with IC50 values as low as 0.16 µM) highlights the significant potential of this chemical class for developing highly effective urease inhibitors.[9]
Mechanism of Urease Action and Inhibition
The diagram below outlines the enzymatic breakdown of urea and how inhibitors prevent this process.
Caption: The hydrolysis of urea by the urease enzyme and the mechanism of its inhibition.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This protocol measures the amount of ammonia produced from urea hydrolysis, providing a reliable method to assess inhibitor potency.
Rationale: The Berthelot reaction uses sodium hypochlorite and phenol in an alkaline medium to react with ammonia, forming a blue-colored indophenol complex. The intensity of this color, measured at 625 nm, is directly proportional to the amount of ammonia produced, and thus to the urease activity.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test Compound (this compound) in DMSO
-
Positive Control (Thiourea or Acetohydroxamic Acid) in DMSO
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
96-well microplate and reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of test compound/control at various concentrations.
-
Add 25 µL of urease enzyme solution and incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of urea solution (in buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Color Development (Berthelot Reaction):
-
Add 50 µL of Phenol Reagent to each well.
-
Add 50 µL of Alkali Reagent to each well.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 625 nm.
-
Use appropriate controls (vehicle, no enzyme).
-
Calculate the percentage of inhibition and determine the IC50 value as described in the tyrosinase assay protocol.
-
Part 3: Synthesis of this compound
The accessibility of a compound is a key consideration for researchers. This compound can be synthesized via a straightforward and common nucleophilic addition reaction.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
Rationale: This protocol utilizes the high reactivity of the isothiocyanate group towards primary amines. The reaction is typically clean and high-yielding, and the product can often be purified by simple recrystallization.
Materials:
-
Phenyl isothiocyanate
-
1-Butylamine
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenyl isothiocyanate in anhydrous DCM.
-
Slowly add a solution of 1-butylamine in anhydrous DCM to the flask dropwise using an addition funnel while stirring continuously at room temperature.
-
The reaction is typically exothermic and should proceed for a few hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Confirm the structure and purity using analytical techniques such as NMR, FTIR, and Mass Spectrometry.
Conclusion
This guide establishes that the phenylthiourea scaffold, central to this compound, is a highly potent inhibitor of both tyrosinase and urease. Its inhibitory activity against tyrosinase appears to be significantly greater than that of widely used agents like kojic acid and arbutin. Similarly, its efficacy against urease is comparable to established inhibitors.
The straightforward synthesis of BPTU further enhances its appeal as a research tool. For scientists and drug development professionals, this compound represents a compelling molecule for investigating biological pathways regulated by tyrosinase and urease, and serves as a promising scaffold for the development of novel therapeutics or advanced agricultural formulations. Further experimental validation is required to determine the precise IC50 values of the 1-butyl derivative and to explore its activity against other potential targets, such as kinases in cancer-related signaling pathways.
References
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Wikipedia. (2023). 4-Butylresorcinol. [Link]
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Ataman Kimya. 4-BUTYLRESORCINOL. [Link]
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Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed. [Link]
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ResearchGate. IC 50 Values of Kojic Acid and MHY2081. [Link]
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ResearchGate. IC50 values for tyrosinase inhibition ability of kojic acid and its synthesized derivatives. [Link]
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Funayama, M., et al. (1995). Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. PubMed. [Link]
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Boo, Y. C. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. MDPI. [Link]
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ResearchGate. Inhibitory activity of compounds 24 (acetohydroxamic acid) and 13.... [Link]
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ResearchGate. IC 50 values of tyrosinase inhibition assay. Kojic acid as. [Link]
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Manosroi, A., et al. (2021). A comprehensive review on tyrosinase inhibitors. PubMed Central. [Link]
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Modolo, L. V., et al. (2018). A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. NIH. [Link]
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ResearchGate. Comparison of mushroom tyrosinase inhibitory abilities (IC50) among.... [Link]
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ResearchGate. IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. [Link]
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RSC Publishing. (2024). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. [Link]
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EMBL-EBI. Compound: ACETOHYDROXAMIC ACID (CHEMBL734). [Link]
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ResearchGate. Structure, inhibitory activity (IC50), antibacterial activity (MIC50).... [Link]
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Mazzei, L., et al. (2019). Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. PubMed. [Link]
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NIH. (2024). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. [Link]
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Wikipedia. N-(n-Butyl)thiophosphoric triamide. [Link]
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Silver Fern Chemical. N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor. [Link]
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NIH. (2017). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. [Link]
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ResearchGate. Calculated IC50 of each compound on tyrosinase and laccase enzymes and.... [Link]
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ResearchGate. Recent Efforts in the Discovery of Urease Inhibitor Identifications. [Link]
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Wikipedia. Phenyl phosphorodiamidate. [Link]
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ResearchGate. Effect of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase.... [Link]
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NIH. (2023). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). N-(n-butyl) thiophosphoric triamide (NBPT). [Link]
- IPNI. (2014). Urease Inhibitors. [http://www.ipni.net/publication/nutrifacts-na.nsf/0/112443695D221F9885257D32005A3225/ FILE/NutriFacts-NA-17.pdf)
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NINGBO INNO PHARMCHEM CO.,LTD. Phenyl Phosphorodiamidate: A Key Urease Inhibitor. [Link]
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ResearchGate. Structure of urease inhibitor phenyl phosphorodiamidate (PPDA) Urease.... [Link]
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MDPI. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. [Link]
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Hwang, J. S., et al. (2016). 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism. [Link]
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Lai, X., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PubMed. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 1-Butyl-3-phenylthiourea (BPTU)
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the cross-reactivity of 1-Butyl-3-phenylthiourea (BPTU), a notable non-nucleotide antagonist of the P2Y1 receptor. Understanding the selectivity of a compound is paramount in drug discovery and basic research to ensure that observed biological effects are attributable to the intended target. This document synthesizes current knowledge on BPTU's primary target engagement and explores its potential for off-target interactions, offering a framework for researchers to assess its specificity.
Part 1: Primary Target Profile: The P2Y1 Receptor
This compound, also known as BPTU, is recognized for its allosteric antagonism of the P2Y1 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including platelet aggregation and neuromuscular transmission.[1][2][3] Unlike orthosteric antagonists that compete with the endogenous ligand (ADP) at the binding site, BPTU binds to a distinct site on the receptor.[2][3][4] This allosteric modulation provides a different pharmacological profile, which can offer advantages in terms of specificity and downstream signaling effects.
The interaction of BPTU with the P2Y1 receptor has been characterized in functional studies, demonstrating its ability to block ADP-induced signaling.[2] Its potency has been quantified in various biological systems, as detailed in the table below.
| Parameter | Species/Tissue | Value | Reference |
| EC50 | Rat Colon | ~0.3 µM | [1][2] |
| EC50 | Mouse Colon | ~0.06 µM | [1][2] |
The mechanism involves BPTU binding to a pocket located entirely outside the receptor's helical bundle, a unique binding mode for a GPCR antagonist.[2][5] This interaction stabilizes a conformational state of the receptor that is unable to effectively couple to its downstream G proteins, thereby inhibiting signaling.
Caption: A systematic workflow for evaluating the cross-reactivity of BPTU.
Step 1: In Silico Profiling (Computational Prediction)
-
Objective: To generate a preliminary list of potential off-targets based on the chemical structure of BPTU.
-
Methodology:
-
Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) that predict protein targets of small molecules based on chemical similarity to known ligands.
-
Input the SMILES or chemical structure of BPTU.
-
Analyze the output list of predicted targets, paying close attention to those with high confidence scores and biological plausibility.
-
Step 2: In Vitro Broad Panel Screening
-
Objective: To empirically test the binding or inhibitory activity of BPTU against a large, diverse panel of purified proteins.
-
Methodology:
-
Kinase Profiling: Submit BPTU for screening against a commercial kinase panel (e.g., Eurofins DiscoverX, Promega). A standard approach is to perform an initial screen at a single high concentration (e.g., 10 µM) and then determine the IC50 for any significant hits.
-
GPCR Profiling: Screen BPTU against a panel of GPCRs to assess its selectivity beyond the P2Y family. This is typically done via radioligand binding assays.
-
Rationale for Concentration Choice: The initial high concentration is chosen to maximize the chances of detecting even weak interactions. Subsequent dose-response curves are crucial for determining the potency of these interactions and assessing their physiological relevance compared to the on-target potency.
-
Step 3: Cellular Assays for Hit Validation
-
Objective: To confirm whether hits from in vitro screens translate to functional activity in a cellular context and to differentiate on-target from off-target effects.
-
Methodology:
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the primary target (P2Y1). If BPTU still elicits the same biological response in the absence of P2Y1, the effect is likely off-target. 2. Use of a Structurally Related Inactive Control: Synthesize or acquire a close analog of BPTU that is inactive against P2Y1. If this control compound produces the same phenotype as BPTU, it points towards an off-target effect. 3. Vary the Chemotype: Employ a different, structurally distinct P2Y1 antagonist. If this second compound fails to replicate the biological effect observed with BPTU, it suggests that the effect may be due to BPTU's off-target activity.
-
Conclusion
This compound is a valuable tool for studying P2Y1 receptor pharmacology due to its unique allosteric mechanism. However, its thiourea scaffold, common in many bioactive molecules, indicates a potential for cross-reactivity with other targets, notably kinases and metalloenzymes. For researchers utilizing BPTU, a thorough understanding and rigorous experimental validation of its selectivity are crucial for the accurate interpretation of experimental results. The systematic approach outlined in this guide provides a robust framework for delineating the on-target and potential off-target activities of BPTU, ensuring its appropriate and effective use in scientific investigation.
References
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-
Ronchetti, R., Moroni, G., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
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MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
ResearchGate. The mechanism of BPTU binding to the receptor–lipid interfacial pocket... [Link]
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Mañé, N., et al. (2016). BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents. Neuropharmacology. [Link]
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Universitat Autònoma de Barcelona Research Portal. (2016). BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents. [Link]
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Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]
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The Structural Dance: A Comparative Guide to the Structure-Activity Relationship of 1-Butyl-3-phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the thiourea scaffold stands out as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents. Among these, 1-Butyl-3-phenylthiourea and its derivatives have garnered significant attention for their diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, moving beyond a simple cataloging of compounds to elucidate the causal links between molecular architecture and biological function. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the chemical space of these promising compounds and to inform the rational design of next-generation therapeutics.
The Core Scaffold: Understanding the Pharmacophoric Features
The this compound molecule is characterized by three key regions: the N-butyl group, the central thiourea moiety, and the N'-phenyl ring. Each of these components plays a crucial role in the molecule's interaction with biological targets. The thiourea core, with its hydrogen bond donor (N-H) and acceptor (C=S) capabilities, is often central to target binding.[1] The lipophilicity and steric bulk of the butyl and phenyl groups significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including membrane permeability and target affinity.
The Phenyl Ring: A Playground for Potency and Selectivity
The phenyl ring of this compound derivatives is the most frequently modified position to modulate biological activity. The nature, position, and number of substituents on this ring can dramatically alter the electronic and steric properties of the entire molecule, leading to profound changes in efficacy and target selectivity.
Halogenation: A Double-Edged Sword
The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can increase lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
Several studies have demonstrated that halogen-substituted phenylthiourea derivatives exhibit potent antimicrobial and cytotoxic activities. For instance, compounds with chloro-substituents on the phenyl ring have shown significant antibacterial effects.[2][3] Specifically, the presence of a 4-chlorophenyl or a 3,4-dichlorophenyl group has been associated with high activity against various cancer cell lines, with IC50 values in the low micromolar range.[4][5] The increased potency is often attributed to the electron-withdrawing nature of the halogens, which can enhance the hydrogen-bonding capabilities of the thiourea N-H protons.[6]
However, the position of the halogen is critical. Para-substitution often leads to higher activity compared to ortho- or meta-substitution, potentially due to more favorable interactions within the target's binding pocket.[6] For example, a study on 3-(trifluoromethyl)phenylthiourea analogs revealed that derivatives with a 4-chlorophenyl or a 3,4-dichlorophenyl substituent were among the most potent against colon and prostate cancer cells.[4][5]
Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of the phenyl ring substituents play a pivotal role in modulating the biological activity of this compound derivatives.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and trifluoromethyl (-CF3) are known to enhance the antimicrobial and anticancer activities of phenylthiourea derivatives.[1][6] The potent electron-withdrawing nature of these groups increases the acidity of the N-H protons of the thiourea moiety, making them better hydrogen bond donors. This enhanced hydrogen bonding capacity can lead to stronger interactions with biological targets such as enzymes and proteins. For example, derivatives bearing a 4-CF3-phenyl group have displayed high cytotoxicity against various cancer cell lines.[4]
-
Electron-Donating Groups (EDGs): In contrast, electron-donating groups such as methyl (-CH3) and methoxy (-OCH3) can have a varied impact on activity. While in some cases they may decrease potency compared to EWG-substituted analogs, they can also contribute to favorable hydrophobic interactions within a binding site. For instance, a 4-methyl-phenylthiourea derivative showed notable antimicrobial activity.[2] The overall effect of EDGs is highly dependent on the specific biological target and the steric compatibility of the substituent.
Table 1: Comparative Cytotoxic Activity (IC50, µM) of Phenyl-Substituted Thiourea Derivatives against Various Cancer Cell Lines
| Derivative | Substituent on Phenyl Ring | SW480 (Colon) | SW620 (Metastatic Colon) | PC3 (Prostate) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-di-Cl | - | 1.5 ± 0.72 | - | [4][5] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-Cl | - | 7.6 ± 1.75 | - | [4][5] |
| 1-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]thiourea | 4-CF3 | - | 5.8 ± 0.76 | 6.9 ± 1.64 | [4][5] |
| 1-benzoyl-3-(3-chlorophenyl)thiourea | 3-Cl | - | - | - | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 4-t-butyl (on benzoyl) | - | - | - | [7] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The N-Alkyl Chain: Fine-Tuning Lipophilicity and Steric Fit
While modifications to the phenyl ring have been extensively studied, alterations to the N-alkyl group also offer a valuable avenue for optimizing the activity of phenylthiourea derivatives. The length, branching, and overall lipophilicity of the alkyl chain can influence the compound's ability to cross biological membranes and its fit within the target's binding site.
A study on 1-alkyl-3-phenylthioureas as HDL-elevating agents found that the nature of the alkyl group was a key determinant of activity.[8] While specific SAR data for a homologous series of N-butyl isomers (n-butyl, isobutyl, sec-butyl, tert-butyl) is not extensively documented in a single comparative study, general principles of medicinal chemistry suggest that:
-
Chain Length: Increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeability up to a certain point (the "lipinski's rule of five" provides guidance here). However, excessively long chains can lead to decreased aqueous solubility and potential non-specific binding.
-
Branching: The introduction of branching, such as in the tert-butyl group, can have a significant impact on the molecule's conformation and its ability to fit into a specific binding pocket. The bulky tert-butyl group can provide a steric anchor, leading to a more defined binding orientation and potentially higher potency and selectivity.
Experimental Protocols: A Foundation for Reliable Comparison
To ensure the generation of robust and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common and straightforward method for the synthesis of this compound derivatives involves the reaction of a substituted phenyl isothiocyanate with butylamine.[9]
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the appropriately substituted phenyl isothiocyanate in an anhydrous solvent such as dichloromethane or toluene.[9]
-
Amine Addition: Slowly add a solution of butylamine (or its isomer) in the same solvent to the flask with continuous stirring at room temperature.[9]
-
Reaction Monitoring: The reaction is typically exothermic and is allowed to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
Workup: Upon completion, the solvent is removed under reduced pressure to yield the crude product.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane, to yield the pure this compound derivative.[9]
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxicity.[10][11]
Workflow for MTT Assay:
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assay: A General Protocol
The following is a general protocol for an enzyme inhibition assay that can be adapted for various enzymes, such as tyrosinase or cholinesterase.[12]
Detailed Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme. Prepare stock solutions of the enzyme, the substrate, and the this compound derivatives.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the test compounds. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. The reaction progress can be monitored continuously or at a specific endpoint by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituents on the phenyl ring and the nature of the N-alkyl group in determining the biological activity of these derivatives. Electron-withdrawing groups on the phenyl ring, particularly halogens in the para-position, generally enhance cytotoxic and antimicrobial activities. While the influence of the N-butyl group's isomerism requires more systematic investigation, it is clear that steric and lipophilic factors are key to optimizing potency.
Future research in this area should focus on the synthesis and systematic evaluation of a broader range of derivatives to establish more definitive QSAR models.[13][14][15] Investigating the mechanism of action of the most potent compounds will be crucial for understanding their cellular targets and for guiding the development of more selective and less toxic drug candidates. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of new this compound derivatives with therapeutic potential.
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A Comparative Analysis of 1-Butyl-3-phenylthiourea and Its Analogs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-Butyl-3-phenylthiourea and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this promising class of compounds. By integrating experimental data with mechanistic insights, we aim to provide a foundational resource for the rational design and development of novel therapeutic agents based on the phenylthiourea scaffold.
Introduction: The Versatile Phenylthiourea Scaffold
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, offers remarkable versatility for chemical modification. The hydrogen bonding capacity of the N-H protons and the sulfur atom is crucial for their interaction with various biological targets.[1]
This compound serves as a prototypical example, combining an aliphatic butyl group and an aromatic phenyl ring. This guide will compare this parent compound with key analogs, focusing primarily on their potent urease inhibitory activity—a key target for treating infections by urease-producing bacteria like Helicobacter pylori.[3] We will also explore their antimicrobial and cytotoxic profiles to build a holistic understanding of their therapeutic potential and liabilities.
Structural Features and Physicochemical Properties
The biological activity of phenylthiourea derivatives is intricately linked to their structural and electronic properties. The core -NH-C(=S)-NH- group is essential for many of the observed biological effects.[4] Modifications at the N1 (aliphatic) and N3 (aromatic) positions significantly influence lipophilicity, steric hindrance, and electronic distribution, thereby modulating target binding and pharmacokinetic properties.
For instance, substituting the phenyl ring with electron-withdrawing groups (e.g., halogens, -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can drastically alter the compound's potency and mechanism of action.[5][6] Similarly, varying the length and branching of the alkyl chain at the N1 position can impact cell permeability and toxicity.[7]
Comparative Biological Activity
The phenylthiourea scaffold has been extensively explored for various therapeutic applications. Here, we compare the performance of this compound and selected analogs across key biological assays.
Urease Inhibition: A Primary Therapeutic Target
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including H. pylori, which is associated with peptic ulcers and gastric cancer.[3][8] Thiourea derivatives are well-documented as potent urease inhibitors, acting as substrate analogs that can chelate the nickel ions in the enzyme's active site.[3][9]
Table 1: Comparative Urease Inhibitory Activity (IC₅₀)
| Compound/Analog | Substituent on Phenyl Ring | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Analog 1 | 4'-Bromo | 10.65 ± 0.45 | Thiourea | 18.61 |
| Analog 2 | 2',6'-Dimethyl | 15.19 ± 0.58 | Thiourea | 18.61 |
| Analog 3 | 2',3'-Dichloro | 22.03 ± 0.45 | Thiourea | 18.61 |
| Analog 4 | 4'-Trifluoromethyl | 35.17 ± 0.46 | Thiourea | 18.61 |
| Analog 5 | 4'-Methoxy | 35.17 ± 0.56 | Thiourea | 18.61 |
| Analog 6 | 2',5'-Dimethyl | 60.11 ± 0.78 | Thiourea | 18.61 |
| N-monoarylacetothiourea (b19) | Not specified aryl | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.0 ± 0.5 |
| Quinoline-based acyl thiourea | Not specified quinoline | 1.19–18.92 | Thiourea | 19.53 ± 0.032 |
Data compiled from multiple sources.[3][8][10] Note that experimental conditions may vary between studies.
The data clearly indicates that substitutions on the phenyl ring significantly impact urease inhibitory activity. Halogenated analogs, particularly with bromine at the para-position (Analog 1), show excellent potency, surpassing the standard inhibitor, thiourea.[8] The highly potent N-monoarylacetothiourea derivative (b19) demonstrates that modifications beyond simple phenyl substitutions can lead to dramatic increases in efficacy.[3]
Antimicrobial and Antifungal Activity
Beyond urease inhibition, phenylthiourea analogs exhibit broad-spectrum antimicrobial activity.[11] This is often attributed to their ability to disrupt cell membranes or interfere with essential enzymatic processes.[5]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 4-Bromophenylthiourea | E. coli | - | Chloramphenicol | - |
| 4-methyl-phenylthiourea | S. aureus | - | Chloramphenicol | - |
| 2, 5-dichloro-phenylthiourea | A. fumigatus | - | Chloramphenicol | - |
| Pd(II)-thiourea complex 2 | A. niger | 6.12 | Ketoconazole | - |
| Pd(II)-thiourea complex 2 | A. flavus | 8.53 | Ketoconazole | - |
| ortho-methylated deriv. (SB2) | C. auris | Notable Inhibition | - | - |
Qualitative and quantitative data compiled from various sources.[11][12][13] Direct comparison is challenging due to varied methodologies and tested strains.
Substituted phenylthioureas demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][14] Halogenation, as seen with 4-Bromophenylthiourea and 2,5-dichloro-phenylthiourea, appears to be a key factor in enhancing antimicrobial effects.[11] Furthermore, complexation with metals like Palladium (Pd) can yield potent antifungal agents. The ortho-methylated derivative (SB2) has shown particular promise against the multidrug-resistant fungus Candida auris.[13]
Cytotoxicity and Anticancer Potential
The therapeutic window of any drug candidate is defined by its efficacy versus its toxicity. Phenylthiourea derivatives have been investigated for their anticancer properties, with some analogs showing promising cytotoxicity against cancer cell lines while sparing normal cells.[15][16]
Table 3: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line |
| 3,4-dichlorophenylthiourea (2) | SW620 (Colon) | 1.5 ± 0.72 | HaCaT |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 (Colon) | 5.8 ± 0.76 | HaCaT |
| 4-chlorophenylthiourea (9) | SW620 (Colon) | 7.6 ± 1.75 | HaCaT |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | - | Vero |
Data compiled from multiple sources.[15][16] The IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.
Studies show that specific halogenated phenylthioureas are highly cytotoxic to human colon cancer cells, with IC₅₀ values in the low micromolar range, and display favorable selectivity over normal human keratinocyte (HaCaT) cells.[15] The mechanism often involves the induction of apoptosis.[15][17] However, toxicity is structure-dependent; for example, N-phenylpropylthiourea and N-phenylbutylthiourea can cause significant leakage of lactate dehydrogenase (LDH) and depletion of glutathione (GSH) in rat hepatocytes, indicating cellular damage.[7]
Mechanism of Action: Focus on Urease Inhibition
The primary mechanism for the anti-ureolytic activity of phenylthiourea derivatives involves direct interaction with the urease enzyme. Molecular docking studies suggest that the thiourea core penetrates the binding site of the enzyme.[3] The sulfur atom of the thiourea coordinates with the two nickel ions (Ni²⁺) in the active site, while the N-H groups form hydrogen bonds with key amino acid residues, such as cysteine. This blocks the active site flap, preventing the substrate (urea) from entering and being hydrolyzed.[18] The inhibition is often competitive or mixed-type.[9]
Structure-Activity Relationship (SAR) Analysis
Synthesizing the data from the comparative analysis allows for the elucidation of key structure-activity relationships:
-
Aromatic Ring Substitution: Electron-withdrawing groups, particularly halogens (Br, Cl) at the para-position of the phenyl ring, consistently enhance urease inhibitory and antimicrobial activities.[5][8] This may be due to increased lipophilicity, facilitating membrane transport, or favorable electronic interactions within the target's active site.[5]
-
Alkyl Chain Modification: The nature of the alkyl group at the N1 position influences toxicity. Longer alkyl chains (propyl, butyl) have been associated with increased cytotoxicity in hepatocytes, suggesting a potential liability that needs to be managed through careful analog design.[7]
-
Core Scaffold Integrity: The intact -NH-C(=S)-NH- moiety is crucial for activity. Any modification that disrupts this core generally leads to a loss of potency, highlighting its role as the key pharmacophore.[4]
-
Steric Factors: Bulky substituents, such as multiple methyl groups on the phenyl ring (e.g., 2',6'-dimethyl), can either enhance or decrease activity depending on the target. While Analog 2 (2',6'-dimethyl) showed good urease inhibition, other studies suggest that excessive steric hindrance can prevent optimal binding.[5][8]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: In Vitro Jack Bean Urease Inhibition Assay
This protocol describes a common method for assessing the urease inhibitory potential of test compounds using the indophenol method, which measures ammonia production.[8]
Materials:
-
Jack Bean Urease (JBU)
-
Urea
-
Phosphate buffer (pH 6.8-7.0)
-
Phenol reagent (Solution A: 5.0 g phenol, 25 mg sodium nitroprusside in 500 mL)
-
Alkali reagent (Solution B: 2.5 g NaOH, 4.2 mL sodium hypochlorite in 500 mL)
-
Test compounds and standard inhibitor (e.g., Thiourea)
-
96-well microplate and reader
Procedure:
-
Preparation: Prepare stock solutions of JBU, urea, and test compounds in appropriate solvents (e.g., DMSO).
-
Assay Mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of JBU solution (e.g., 5 units/mL) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes.[8][19]
-
Substrate Addition: Initiate the reaction by adding 40 µL of urea solution (20-25 mM).[8][19]
-
Incubation: Incubate the reaction mixture at 37°C for 30-50 minutes.[8][19]
-
Color Development: Add 500 µL of Solution A and 500 µL of Solution B to stop the reaction and develop the indophenol blue color. Incubate for 30 minutes at 37°C.[19]
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.[19]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (OD_sample / OD_control)) * 100. The IC₅₀ value is determined by plotting inhibition percentage against compound concentration.
Conclusion and Future Directions
This compound and its analogs constitute a versatile and potent class of compounds with significant therapeutic potential, particularly as urease inhibitors. The extensive SAR data available provides a robust framework for the rational design of new chemical entities.
Key Takeaways:
-
Potency: Halogenation of the phenyl ring is a reliable strategy for enhancing biological activity.
-
Selectivity: While potent, the cytotoxicity of certain analogs must be carefully evaluated to ensure a favorable therapeutic index.
-
Mechanism: The primary mechanism of urease inhibition is well-understood, providing a solid basis for computational modeling and lead optimization.
Future research should focus on synthesizing novel analogs with optimized potency and reduced toxicity. Exploring hybrid molecules that combine the phenylthiourea scaffold with other pharmacophores could lead to dual-action agents with enhanced efficacy. Further investigation into their pharmacokinetic and pharmacodynamic profiles is imperative for translating these promising compounds from the bench to the clinic.
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Benchmarking 1-Butyl-3-phenylthiourea: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the therapeutic potential of 1-Butyl-3-phenylthiourea against established standard-of-care drugs. As drug development pipelines increasingly seek novel scaffolds, rigorous, head-to-head comparisons with existing treatments are paramount for identifying true therapeutic advancements. This document offers field-proven insights and detailed experimental protocols to empower researchers in making data-driven decisions about the future of this promising compound.
Introduction: The Therapeutic Promise of Phenylthiourea Derivatives
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique structural features of this compound, a member of this class, suggest its potential as a modulator of key cellular pathways implicated in various diseases. This guide will focus on establishing a robust preclinical benchmarking strategy for this compound in oncology, virology, and inflammation.
Anticancer Potential: A Head-to-Head Comparison
Recent studies have highlighted the cytotoxic effects of phenylthiourea derivatives against various cancer cell lines.[2][3] The proposed mechanisms of action include the induction of apoptosis and the inhibition of critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1) pathways.[4]
Comparative Cytotoxicity Data
A study on the closely related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, provides valuable insights into the potential anticancer efficacy of this structural class. The 50% inhibitory concentration (IC50) values were determined against breast cancer (MCF-7, T47D), cervical cancer (HeLa) cell lines, and a normal cell line (Vero) and compared with the standard-of-care drugs, Erlotinib (an EGFR inhibitor) and Hydroxyurea.[4]
| Compound | MCF-7 IC50 (µM) | T47D IC50 (µM) | HeLa IC50 (µM) | Vero IC50 (µM) | Selectivity Index (SI) vs. MCF-7 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 15.8 | 31.6 | 25.1 | >100 | >6.3 |
| Erlotinib | 25.1 | 15.8 | 12.6 | >100 | >4.0 |
| Hydroxyurea | >100 | >100 | >100 | >100 | - |
Data synthesized from a study by Kesuma et al. (2023).[4] The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
These results suggest that N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibits potent and selective cytotoxicity against the MCF-7 breast cancer cell line, surpassing the in vitro efficacy of both Erlotinib and Hydroxyurea in this specific cell line.[4]
Mechanistic Insights: Apoptosis and Signaling Pathway Inhibition
The anticancer activity of phenylthiourea derivatives is often linked to the induction of programmed cell death, or apoptosis.[2] Furthermore, there is evidence to suggest that these compounds may exert their effects through the inhibition of key signaling pathways that are frequently dysregulated in cancer.
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocol: In Vitro Anticancer Activity Assessment
To benchmark this compound against standard anticancer drugs, a robust in vitro cytotoxicity assay is essential.
Objective: To determine the IC50 values of this compound, Erlotinib, and Doxorubicin against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., Vero, HaCaT).[2][4]
Materials:
-
This compound
-
Erlotinib (standard EGFR inhibitor)
-
Doxorubicin (standard chemotherapy agent)
-
Human cancer cell lines and a non-cancerous cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the standard drugs in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds and standard drugs. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.
Antiviral Potential: A Proposed Benchmarking Strategy
Proposed Experimental Workflow for Antiviral Benchmarking
Caption: Proposed workflow for antiviral benchmarking.
Experimental Protocol: In Vitro Antiviral Assay
This protocol is designed to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and Remdesivir.
Objective: To evaluate the in vitro antiviral activity and cytotoxicity of this compound in comparison to Remdesivir against a selected virus (e.g., SARS-CoV-2, Influenza A).[5][6]
Materials:
-
This compound
-
Remdesivir (standard antiviral)
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium, FBS, antibiotics
-
96-well plates
-
Reagent for quantifying viral load (e.g., crystal violet for CPE assay, or reagents for qPCR)
-
Reagent for assessing cell viability (e.g., MTT)
Procedure:
-
Cytotoxicity Assay (CC50 Determination):
-
Follow the procedure outlined in the anticancer experimental protocol (Section 2.3) to determine the CC50 of both this compound and Remdesivir on the uninfected host cells.
-
-
Antiviral Efficacy Assay (EC50 Determination - CPE Reduction Assay):
-
Seed host cells in 96-well plates and allow them to form a monolayer.
-
Prepare serial dilutions of this compound and Remdesivir in the assay medium.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the different concentrations of the test compounds and the standard drug.
-
Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubate the plates until the virus control shows significant cytopathic effect (CPE).
-
Stain the cells with crystal violet to visualize the cell monolayer.
-
Quantify the CPE by measuring the absorbance.
-
Calculate the percentage of CPE reduction for each concentration and determine the EC50 value.
-
-
Data Analysis:
-
Calculate the Selectivity Index (SI) for each compound (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
-
Anti-inflammatory Potential: A Proposed Benchmarking Strategy
Similar to the antiviral assessment, direct comparative studies on the anti-inflammatory activity of this compound against standard drugs like Ibuprofen are not extensively documented. Phenylthiourea derivatives have, however, shown promise in this area.[7] This section provides a robust protocol for benchmarking its anti-inflammatory properties by focusing on the inhibition of cyclooxygenase (COX) enzymes.
Proposed Experimental Workflow for Anti-inflammatory Benchmarking
Caption: Proposed workflow for anti-inflammatory benchmarking.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay will determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes, providing insights into its potential efficacy and gastrointestinal side-effect profile compared to a non-selective NSAID like Ibuprofen.[8]
Objective: To determine the IC50 values of this compound and Ibuprofen for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Ibuprofen (standard NSAID)
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Ibuprofen.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound/standard drug at various concentrations.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specified time at 37°C.
-
Stop Reaction: Stop the reaction by adding a suitable reagent.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit. The amount of PGE2 is inversely proportional to the COX inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration. Determine the IC50 values for both COX-1 and COX-2 for each compound. Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. The available data on a closely related analog suggests a promising anticancer profile, particularly for breast cancer, warranting further investigation. While direct comparative data for its antiviral and anti-inflammatory activities are currently lacking, the proposed experimental workflows offer a clear path to generating the necessary data to compare its efficacy and selectivity against established standard-of-care drugs. By following these protocols, researchers can effectively evaluate the therapeutic potential of this compound and make informed decisions regarding its advancement in the drug discovery and development process.
References
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In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. ResearchGate. Available from: [Link]
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In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. JOURNAL OF BACTERIOLOGY AND VIROLOGY. Available from: [Link]
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In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. JOURNAL OF BACTERIOLOGY AND VIROLOGY. 2022 Dec 31. Available from: [Link]
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In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir. PubMed Central. Available from: [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. 2021 Oct 28. Available from: [Link]
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Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas. MDPI. Available from: [Link]
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The in vitro inhibitory activity of the ibuprofen amino acid... ResearchGate. Available from: [Link]
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Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. National Institutes of Health. Available from: [Link]
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Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Wiley Online Library. Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. Available from: [Link]
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Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed Central. Available from: [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. Dove Press. 2016 Oct 31. Available from: [Link]
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Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. PubMed. 2023 Jul 4. Available from: [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. 2023 Feb 8. Available from: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. Available from: [Link]
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Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. PubMed. Available from: [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. 2022 Jan 11. Available from: [Link]
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In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. Available from: [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available from: [Link]
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Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. National Institutes of Health. 2020 Feb 3. Available from: [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Available from: [Link]
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Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. PubMed Central. 2021 Jul 9. Available from: [Link]
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available from: [Link]
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A Technical Guide to the Target Selectivity of 1-Butyl-3-phenylthiourea: A Comparative Analysis
For researchers and drug development professionals, understanding the target selectivity of a small molecule is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comprehensive analysis of the target selectivity of 1-Butyl-3-phenylthiourea, a member of the versatile thiourea class of compounds. Given the nascent state of publicly available data for this specific molecule, we will contextualize its potential activities by drawing comparisons with closely related analogs and provide detailed experimental frameworks for its comprehensive evaluation.
Introduction: The Polypharmacology of Phenylthiourea Derivatives
Phenylthiourea and its derivatives are a well-established class of compounds known for their diverse biological activities.[1][2][3][4][5] This chemical scaffold has been identified in molecules exhibiting anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] The biological effects of these derivatives are often modulated by the nature of the substituents on the thiourea core.[2] Consequently, it is plausible that this compound exhibits a polypharmacological profile, interacting with multiple biological targets. This guide will explore its potential primary targets and provide methodologies to deconstruct its selectivity profile.
Potential Target Classes and Comparative Analysis
Based on the literature for structurally related compounds, this compound may exhibit activity against the following target classes:
Metalloenzymes: The Case of Tyrosinase
Phenylthiourea derivatives are renowned inhibitors of tyrosinase, a key copper-containing enzyme in melanin biosynthesis.[3][4] The inhibitory mechanism is often competitive, with the thiourea moiety chelating the metal ions in the enzyme's active site.[1][3]
Anticancer Activity and Associated Targets
Numerous 1,3-disubstituted thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][7][8] The proposed mechanisms often involve the induction of apoptosis through intrinsic pathways, including the activation of caspases.[3][7]
Comparative Data for Phenylthiourea Derivatives:
| Compound/Standard | Assay Type | Target Cell Line | Activity (IC₅₀) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 µM | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | K-562 (Chronic Myelogenous Leukemia) | 6.3 µM | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | MCF-7 (Breast Cancer) | 33.3 µM | [9] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | T47D (Breast Cancer) | 27.5 µM | [9] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | HeLa (Cervical Cancer) | 29.5 µM | [9] |
| Cisplatin | Cytotoxicity | SW620 (Metastatic Colon Cancer) | - | [1] |
| Doxorubicin | Cytotoxicity | MCF-7 (Breast Cancer) | 4.56 µM | [9] |
This table presents data for related thiourea derivatives to provide a comparative context for the potential anticancer activity of this compound.
The selectivity of these compounds is a critical parameter, with studies often comparing cytotoxicity in cancer cell lines to that in normal cell lines (e.g., HaCaT keratinocytes) to determine a selectivity index.[1][7][8]
Ion Channels: The TRPA1 Connection
Certain thiourea derivatives have been investigated as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain and inflammation.[10][11][12][13] The selectivity of TRPA1 antagonists over other TRP channels is a crucial aspect of their therapeutic development.[10]
Comparative Insight: While no direct evidence links this compound to TRPA1, the chemical space of TRPA1 modulators is diverse. A comprehensive screening against a panel of TRP channels would be necessary to ascertain any activity and selectivity.
Experimental Protocols for Determining Selectivity
To rigorously define the selectivity profile of this compound, a tiered experimental approach is recommended.
Workflow for Initial Target Class Identification
Caption: A tiered workflow for identifying and validating the primary target(s) of this compound.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of a compound on mushroom tyrosinase, often used as a preliminary screen.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer. The exact concentration should be optimized to yield a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of this compound (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., kojic acid).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Detailed Protocol: Cellular Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of a compound's cytotoxicity against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Visualizing the Selectivity Concept
Caption: The concept of selectivity: balancing high-affinity on-target interactions with low-affinity off-target effects.
Conclusion and Future Directions
While the precise selectivity profile of this compound remains to be fully elucidated, the existing body of literature on related phenylthiourea derivatives suggests a compound with the potential for a complex polypharmacology. The most probable activities include tyrosinase inhibition and anticancer effects, though other interactions cannot be ruled out.
For researchers investigating this molecule, a systematic approach as outlined in this guide is crucial. Broad, unbiased screening followed by rigorous validation of initial hits will be key to unraveling its mechanism of action and therapeutic potential. The provided protocols offer a starting point for such an investigation, emphasizing the importance of quantitative, comparative data in defining the true selectivity of this promising chemical scaffold.
References
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences. [Link]
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Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. (2023). Archiv der Pharmazie. [Link]
-
Synthesis and antimicrobial activities of substituted phenylthioureas. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. (2015). Molecules. [Link]
-
Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. (2023). PubMed. [Link]
-
Effect of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase... (N/A). ResearchGate. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (N/A). Molecules. [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (N/A). IJCRT.org. [Link]
-
A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. (2014). Cancer Biology & Therapy. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). MDPI. [Link]
-
Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). PubMed. [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025). ResearchGate. [Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). International Journal of Molecular Sciences. [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules. [Link]
-
A comprehensive review on tyrosinase inhibitors. (N/A). Taylor & Francis Online. [Link]
-
Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. (1984). Cell Structure and Function. [Link]
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Chemical structures of TRPA1 antagonists with their respective identification. (N/A). ResearchGate. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. [Link]
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Overview of TRPA1 inhibitors reported in the literature. 1, 20 2, 21,22... (N/A). ResearchGate. [Link]
-
Phenylthiourea. (N/A). PubChem. [Link]
-
TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (N/A). RSC Advances. [Link]
-
Transient receptor potential ankyrin 1 (TRPA1) antagonists. (2015). Pharmaceutical Patent Analyst. [Link]
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Safety and Off-Target Drug Screening Services. (N/A). Reaction Biology. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications. [Link]
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Navigating the Challenges of Reproducibility with 1-Butyl-3-phenylthiourea: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. When working with compounds like 1-Butyl-3-phenylthiourea (BPTU), a member of the pharmacologically promising thiourea class, ensuring consistent and reliable data can be particularly challenging. This guide provides an in-depth analysis of the critical factors affecting the reproducibility of experiments involving BPTU, offers a comparative look at alternative compounds, and presents detailed protocols to foster robust and reliable research.
This compound, a derivative of phenylthiourea, has garnered interest for its potential biological activities, including anticancer properties.[1] However, its utility in research is often hampered by a critical physicochemical property: low aqueous solubility. This inherent characteristic can lead to significant variability in experimental outcomes, making reproducibility a primary concern for scientists. This guide will dissect the challenges associated with BPTU and provide a framework for conducting rigorous and reproducible experiments.
The Solubility Dilemma: A Major Hurdle in Reproducibility
The primary challenge in working with this compound is its poor solubility in aqueous solutions.[1] This is a common issue for many thiourea derivatives and can profoundly impact the reliability of in vitro assays. Inconsistent solubility can lead to:
-
Inaccurate Concentration: The actual concentration of the compound in a biological assay may be significantly lower than the intended concentration, leading to an underestimation of its true potency.
-
Precipitation: The compound may precipitate out of solution during the experiment, leading to inconsistent results and artifacts.
-
Variable Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the target cells, resulting in variable biological responses.
These factors can contribute to a lack of reproducibility between experiments and between different laboratories. Therefore, meticulous attention to the preparation of BPTU solutions is paramount for obtaining reliable data.
Experimental Protocols for Enhancing Reproducibility
To address the solubility challenges of this compound and improve experimental reproducibility, the following detailed protocols for synthesis and preparation of solutions for biological assays are recommended.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with n-butylamine.[1]
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenyl isothiocyanate in the anhydrous solvent.
-
Slowly add a solution of n-butylamine in the same solvent to the flask with continuous stirring at room temperature.
-
The reaction is typically exothermic and should be monitored by thin-layer chromatography (TLC) until completion.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.[1]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Preparation of Stock and Working Solutions for Biological Assays
Due to its poor aqueous solubility, a two-step process is necessary to prepare solutions of BPTU for biological assays.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
For the final working concentration in your assay, dilute the DMSO stock solution into the aqueous assay buffer.
-
It is crucial to add the stock solution to the buffer with vigorous mixing to minimize precipitation.
-
The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Diagram of Solution Preparation Workflow:
Caption: Workflow for preparing BPTU solutions for biological assays.
Comparative Analysis: this compound vs. Alternatives
The challenges with BPTU's solubility necessitate the consideration of alternative compounds. The anticancer activity of phenylthiourea derivatives is a promising area of research, and several analogs have been synthesized and evaluated, offering potential advantages in terms of both potency and physicochemical properties.
Structure-Activity Relationship (SAR) Insights
For instance, research on N,N'-diarylthioureas has shown that the length of alkyl chains can influence cytotoxic activity, with shorter chains sometimes resulting in higher potency. In a series of N,N'-diarylthiourea derivatives tested against the MCF-7 breast cancer cell line, compounds with a hexyloxy side chain showed lower IC50 values (higher potency) compared to those with longer octyloxy or decyloxy chains.[2] This suggests that the butyl group in BPTU might offer a balance between lipophilicity and activity, although experimental verification is needed.
Other studies on N-benzoyl-N'-phenylthiourea derivatives have demonstrated that substitutions on the benzoyl ring can significantly impact anticancer activity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of several phenylthiourea derivatives against various cancer cell lines. This data, while not a direct comparison with BPTU, provides a benchmark for the potency of this class of compounds and highlights potential alternatives.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzoyl-N'-phenylthiourea | MCF-7 | 2.83 | [3] |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | MCF-7 | 0.49 | [3] |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 | 0.31 | [3] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 7.3 - 9.0 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [4] |
| 1-(4-trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 | 6.9 | [4] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 | - | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | - | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | - | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | - | [5] |
Note: The IC50 values are from different studies and should be compared with caution due to potential variations in experimental conditions.
Mechanism of Action: A Glimpse into the Cellular Pathways
Phenylthiourea derivatives are believed to exert their anticancer effects through various mechanisms. One of the proposed mechanisms is the induction of apoptosis, or programmed cell death.[1] This process is often mediated through the intrinsic apoptosis pathway, which involves the activation of caspases, a family of proteases that play a crucial role in cell death.
Some thiourea derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) pathways.[5][6]
Diagram of a Potential Signaling Pathway:
Caption: Potential signaling pathways affected by phenylthiourea derivatives.
Conclusion and Future Directions
This compound represents a compound of interest with potential biological activities. However, its poor aqueous solubility presents a significant challenge to the reproducibility of experimental results. By implementing rigorous protocols for synthesis and solution preparation, researchers can mitigate these challenges and obtain more reliable data.
Furthermore, the exploration of alternative phenylthiourea derivatives with improved solubility and enhanced potency is a promising avenue for future research. A thorough understanding of the structure-activity relationships within this class of compounds will be crucial for the rational design of novel and more effective therapeutic agents. This guide serves as a foundational resource for researchers working with this compound and its analogs, with the ultimate goal of fostering more reproducible and impactful scientific discoveries.
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The Evolving Therapeutic Landscape of 1-Alkyl-3-Phenylthioureas: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Among the myriad of scaffolds explored, 1-alkyl-3-phenylthioureas have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides an in-depth, comparative evaluation of their therapeutic potential, focusing on their anticancer, antimicrobial, and HDL-elevating properties. By synthesizing data from numerous studies, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.
A Multifaceted Scaffold: Unveiling the Therapeutic Promise
1-Alkyl-3-phenylthioureas are a class of organic compounds characterized by a central thiourea core (-NH-C(=S)-NH-) flanked by an alkyl group and a phenyl ring. This seemingly simple structure allows for extensive chemical modifications, enabling the fine-tuning of their physicochemical and pharmacological properties. The inherent flexibility of this scaffold has led to the discovery of derivatives with potent activities across diverse therapeutic areas.
Our analysis will delve into three key areas where 1-alkyl-3-phenylthioureas have shown significant promise: oncology, infectious diseases, and cardiovascular medicine. We will objectively compare their performance against established therapeutic agents, supported by experimental data, and provide detailed protocols for their evaluation.
Anticancer Potential: A New Frontier in Cytotoxic Therapy
Several 1,3-disubstituted thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting greater potency and selectivity than the standard chemotherapeutic drug, cisplatin.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death, or apoptosis.
Mechanism of Action: Triggering Apoptosis and Halting Proliferation
The primary anticancer mechanism of many 1-alkyl-3-phenylthiourea derivatives involves the induction of apoptosis in cancer cells.[1] This is a complex process involving a cascade of molecular events, as illustrated in the following pathway:
Caption: Anticancer mechanism of 1-alkyl-3-phenylthioureas.
Studies have shown that these compounds can trigger apoptosis through both early and late stages.[1] For instance, certain halogenated bis-phenylthiourea derivatives have been identified as potent activators of early apoptosis in leukemia cells and late-apoptosis or necrosis in colon cancer cells.[3] This pro-apoptotic effect is often accompanied by a significant increase in the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[2][3] Furthermore, some derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[3] Another observed mechanism is the targeting of microtubule polymerization, leading to mitotic catastrophe and subsequent cell death.[4]
Comparative Efficacy: Outperforming Standard Chemotherapeutics
The true potential of a novel anticancer agent lies in its ability to outperform or complement existing treatments. In this regard, several 1-alkyl-3-phenylthiourea derivatives have shown remarkable promise in preclinical studies.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Selectivity vs. Normal Cells | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 2) | SW480 (Colon) | 1.5 - 8.9 | Favorable | [1] |
| SW620 (Colon) | 1.5 - 8.9 | Favorable | [1] | |
| PC3 (Prostate) | 1.5 - 8.9 | Favorable | [1] | |
| K-562 (Leukemia) | 1.5 - 8.9 | Favorable | [1] | |
| Cisplatin | SW620 (Colon) | Higher than Compound 2 | Less Favorable | [1] |
| K-562 (Leukemia) | Higher than Compound 2 | Less Favorable | [1] | |
| N-benzoyl-N'-phenylthiourea derivatives | MCF-7 (Breast) | 0.31 (for 2,4-Cl BFTU) | 50-579 times more selective | [5] |
| Hydroxyurea | MCF-7 (Breast) | Higher than BFTU derivatives | Lower | [6] |
| Erlotinib | MCF-7 (Breast) | Higher than BFTU derivatives | Lower | [6] |
Table 1: Comparative Anticancer Activity of 1-Alkyl-3-Phenylthiourea Derivatives.
As shown in Table 1, specific 1-alkyl-3-phenylthiourea derivatives exhibit significantly lower IC50 values compared to cisplatin in various cancer cell lines, indicating higher potency.[1] Moreover, these compounds often display a favorable selectivity index, meaning they are more toxic to cancer cells than to normal, healthy cells.[1] This selectivity is a critical factor in developing safer and more tolerable cancer therapies. The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances cytotoxic activity.[1][7]
Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1-alkyl-3-phenylthiourea compound and the reference drug (e.g., cisplatin) in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
-
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity: A Weapon Against Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics. Substituted phenylthioureas have demonstrated promising antibacterial and antifungal activities, with some derivatives showing efficacy comparable to or greater than standard antimicrobial drugs.[8][9]
Mechanism of Action: Disrupting Bacterial Machinery
The antibacterial mechanism of thiourea derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[10] DNA gyrase is a topoisomerase II enzyme that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The ability of the thiourea core to interact with the bacterial cell membrane, facilitated by lipophilic alkyl chains, is also thought to contribute to their antimicrobial effect.[10]
Comparative Efficacy: A Broad Spectrum of Activity
Studies have shown that the antimicrobial activity of 1-alkyl-3-phenylthioureas is influenced by the nature of the substituents on both the alkyl and phenyl moieties.
| Compound/Drug | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4-Bromophenylthiourea | Salmonella typhimurium | Comparable to standard | [8] |
| E. coli | Comparable to standard | [8] | |
| 4-Methylphenylthiourea | Salmonella typhimurium | Comparable to standard | [8] |
| E. coli | Comparable to standard | [8] | |
| 2,5-Dichlorophenylthiourea | Salmonella typhimurium | Comparable to standard | [8] |
| E. coli | Comparable to standard | [8] | |
| Standard Antibiotic (e.g., Chloramphenicol) | Various | Varies | [8] |
Table 2: Comparative Antimicrobial Activity of Substituted Phenylthioureas.
Generally, substituted phenylthioureas exhibit a wider range of antimicrobial activity compared to their unsubstituted counterparts.[8][9] The presence of electron-withdrawing groups on the phenyl ring, such as halogens, tends to enhance antibacterial activity.[10] Furthermore, the length of the alkyl chain plays a role, with longer chains often leading to increased lipophilicity and better disruption of the bacterial membrane.[10]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a specific microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.
Step-by-Step Methodology:
-
Media Preparation:
-
Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Inoculation:
-
Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
-
Well Preparation:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
-
Compound Application:
-
Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) and a standard antibiotic solution into separate wells. A solvent control well should also be included.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
-
HDL-Elevating Potential: A Novel Approach to Cardiovascular Health
Elevated levels of high-density lipoprotein (HDL), often referred to as "good cholesterol," are associated with a reduced risk of cardiovascular disease. Several 1-alkyl-3-phenylthiourea analogues have been identified as potent HDL-elevating agents, with some demonstrating superiority to the established drug, gemfibrozil.[11]
Mechanism of Action: Modulating Reverse Cholesterol Transport
The precise mechanism by which 1-alkyl-3-phenylthioureas elevate HDL levels is still under investigation, but it is believed to be linked to the modulation of reverse cholesterol transport (RCT).[12][13] RCT is the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.
Caption: Postulated mechanism for HDL elevation by 1-alkyl-3-phenylthioureas.
These compounds may enhance the initial step of RCT, which is the efflux of cholesterol from cells, particularly macrophages in the arterial wall, to HDL particles.[12] By promoting this process, they contribute to the formation and maturation of HDL, leading to an overall increase in plasma HDL levels.
Comparative Efficacy: Superior to Existing Therapies
Preclinical studies in various animal models have demonstrated the significant HDL-elevating and triglyceride-lowering effects of certain 1-alkyl-3-phenylthiourea derivatives.
| Compound/Drug | Animal Model | % Increase in HDL | Comparison to Gemfibrozil | Reference |
| HDL376 | Rat, Hamster, Dog, Monkey | Significant | Superior | [11] |
| Derivative 5h | Rat | Effective | As effective or superior | [14] |
| Derivative 7j | Rat | Effective | As effective or superior | [14] |
| Derivative 7n | Rat | Effective | As effective or superior | [14] |
| Derivative 7o | Rat | Effective | As effective or superior | [14] |
| Gemfibrozil | Various | Varies | Standard | [11][14] |
Table 3: Comparative HDL-Elevating Activity of 1-Alkyl-3-Phenylthiourea Derivatives.
As highlighted in Table 3, specific derivatives, such as HDL376, have consistently shown superior HDL-elevating effects compared to gemfibrozil across multiple species.[11] Structure-activity relationship studies have indicated that the nature of the alkyl and phenyl substituents is crucial for this activity.[14]
Conclusion: A Promising Scaffold for Future Drug Discovery
The diverse biological activities of 1-alkyl-3-phenylthioureas underscore their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and cardiovascular conditions, often surpassing that of existing drugs, makes them a compelling area for further research. The ability to readily modify their structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular mechanisms underlying their therapeutic effects deepens, so too will our ability to design and synthesize next-generation drugs based on this promising chemical framework. The continued exploration of 1-alkyl-3-phenylthioureas holds the promise of delivering novel and effective treatments for some of the most pressing medical challenges of our time.
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Bridging the Digital and the Bench: A Comparative Guide to In Silico and In Vitro Analyses of 1-Butyl-3-phenylthiourea as a Urease Inhibitor
In the contemporary landscape of drug discovery and development, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive comparison of these two approaches through the lens of a case study on 1-Butyl-3-phenylthiourea, a promising small molecule with potential therapeutic applications. Here, we delve into its evaluation as a urease inhibitor, a critical target in the context of infections caused by bacteria such as Helicobacter pylori. This document is intended for researchers, scientists, and drug development professionals seeking to understand the predictive power of computational models and their correlation with real-world experimental outcomes.
Introduction: The Significance of this compound and Urease Inhibition
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] this compound, a member of this versatile chemical class, has been investigated for its potential to inhibit various enzymes. One of the key targets is urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[3] This enzymatic action is a crucial virulence factor for several pathogenic bacteria, enabling their survival in acidic environments like the stomach, as is the case with H. pylori.[3] Inhibition of urease is, therefore, a validated therapeutic strategy to combat such infections.
This guide will navigate the journey of evaluating this compound, from the theoretical predictions of its binding affinity to the tangible results of its enzyme inhibition in a laboratory setting.
PART 1: In Silico Analysis - Predicting Inhibitory Potential Through Molecular Docking
In silico techniques, particularly molecular docking, serve as a powerful, cost-effective, and rapid first step in identifying and optimizing potential drug candidates.[4] These methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the molecular interactions.
The Rationale Behind the In Silico Approach
The primary goal of molecular docking is to virtually screen compounds and prioritize those with a higher likelihood of being active. This computational filtration significantly reduces the number of compounds that need to be synthesized and tested in vitro, thereby saving time and resources. The binding affinity, often expressed as a docking score (in kcal/mol), provides a semi-quantitative prediction of the ligand's potency.
Experimental Workflow: Molecular Docking of this compound with Urease
The following workflow outlines the typical steps involved in a molecular docking study of this compound against bacterial urease.
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Validating 1-Butyl-3-phenylthiourea Activity: A Guide to Essential Control Experiments
For researchers and drug development professionals investigating the therapeutic potential of 1-Butyl-3-phenylthiourea (BPTU), establishing rigorous, well-controlled experiments is paramount to generating reproducible and trustworthy data. This guide provides an in-depth comparison of BPTU with relevant alternatives and details the crucial control experiments necessary to validate its biological activity. Herein, we delve into the causality behind experimental choices, providing field-proven insights to ensure the scientific integrity of your findings.
The Critical Role of Controls in BPTU Research
This compound belongs to the thiourea class of compounds, which have demonstrated a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1][2] Given this broad bioactivity, discerning the specific mechanism of action of BPTU and ruling out off-target effects necessitates a carefully designed experimental framework. The inclusion of appropriate controls is not merely a procedural formality but a fundamental component of a self-validating experimental system.
Core Experimental Design: A Multi-faceted Approach
To comprehensively characterize the activity of BPTU, a multi-pronged approach targeting its known and putative biological functions is recommended. Phenylthiourea and its derivatives are recognized inhibitors of tyrosinase, a key enzyme in melanin synthesis.[3][4] Furthermore, numerous studies have highlighted the pro-apoptotic and cytotoxic effects of thiourea derivatives in various cancer cell lines.[5][6] Therefore, a robust evaluation of BPTU should encompass assays that probe these distinct activities.
The following diagram illustrates a logical workflow for investigating the biological effects of BPTU, emphasizing the integration of essential controls at each stage.
Caption: Simplified GPCR signaling pathways for off-target effect analysis.
By employing commercially available cAMP and calcium mobilization assay kits, researchers can efficiently screen BPTU for any unintended modulation of these critical signaling pathways. The inclusion of appropriate agonists and antagonists for the specific GPCRs being studied will serve as essential positive and negative controls in these assays.
Conclusion
The robust characterization of this compound's biological activity is contingent upon a well-designed experimental strategy that incorporates a comprehensive set of controls. By systematically employing vehicle, negative, and positive controls in relevant bioassays, researchers can generate high-quality, reproducible data that will withstand scientific scrutiny. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently validate the therapeutic potential of BPTU and its analogs.
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A Researcher's Guide to the Untapped Potential of 1-Butyl-3-phenylthiourea: A Comparative Analysis and Roadmap for Novel Discovery
Abstract
The thiourea scaffold is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of biological activities.[1] Within this vast chemical family, N-alkyl-N'-phenylthioureas represent a class with demonstrated therapeutic potential, yet many of its members remain underexplored. This guide focuses on a specific, sparsely studied derivative: 1-Butyl-3-phenylthiourea . While its direct biological data is scarce, a wealth of information on analogous compounds provides a solid foundation for predicting its behavior and identifying novel research avenues. This document serves as a comprehensive guide for researchers, providing a comparative analysis against structurally related compounds, identifying high-potential research gaps, and offering detailed experimental protocols to rigorously assess its novelty and therapeutic promise in anticancer, antimicrobial, and enzymatic applications.
Part 1: The Established Landscape: What the Analogs Tell Us
Direct research on this compound is limited, establishing it as a frontier molecule. However, the principle of structure-activity relationships (SAR) allows us to build a strong predictive framework based on its close relatives. The core phenylthiourea moiety is a known pharmacophore, and the addition of an n-butyl group primarily modulates its lipophilicity and steric profile, which can significantly influence target binding and cell permeability.
Key activities observed in structurally similar compounds include:
-
Anticancer Efficacy: Phenylthiourea derivatives have shown significant promise as anticancer agents. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea, which features a more complex substituted phenyl group, exhibits potent cytotoxic activity against breast (MCF-7, T47D) and cervical (HeLa) cancer cell lines, with evidence suggesting it targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] Other 1,3-disubstituted thioureas have demonstrated efficacy against colon and prostate cancer cells, often by inducing apoptosis.[4][5] The lipophilic nature of the butyl group on our target molecule could enhance its ability to cross cell membranes, potentially leading to improved cytotoxic effects compared to less substituted analogs.
-
Antimicrobial Action: The thiourea scaffold is a well-recognized antimicrobial agent.[6][7] Critically, a close structural analog, N-sec-butyl-N'-phenylthiourea, has been specifically identified as a candidate for antimicrobial drug development.[8] The proposed mechanism for such compounds often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication.[8] This provides a direct and compelling rationale for investigating this compound against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition (Tyrosinase): The parent molecule, phenylthiourea (PTU), is a classical, potent competitive inhibitor of tyrosinase, a key copper-containing enzyme in melanin biosynthesis.[9][10][11] This inhibitory action is a hallmark of the phenylthiourea chemical class.[4] It is highly probable that this compound retains this activity. The novelty in this area lies in quantifying its inhibitory constant (Ki) and comparing its potency to the parent compound and other N-alkyl derivatives to understand how the butyl chain influences binding within the enzyme's active site.
Comparative Data of Phenylthiourea Analogs
To contextualize the potential of this compound, the following table summarizes the reported activities of key comparators.
| Compound/Analog | Target/Activity | Cell Line(s) | Reported IC50 / Ki | Reference |
| Phenylthiourea (PTU) | Tyrosinase Inhibition | Mushroom Tyrosinase | Ki = 0.21 µM | [11] |
| N-hydroxy-N'-phenylthiourea | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 ≈ 0.29 µM | [9] |
| 1-[4-chloro-3-(CF₃)phenyl]-3-{...}urea | Antiproliferative | A549 (Lung) | IC50 = 1.53 µM | [12] |
| 1-[4-chloro-3-(CF₃)phenyl]-3-{...}urea | Antiproliferative | HCT-116 (Colon) | IC50 = 1.11 µM | [12] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | MCF-7 (Breast) | Data not quantified | [2] |
Note: This table highlights the potential efficacy range. Direct comparison requires standardized side-by-side testing.
Part 2: Charting the Course: A Proposed Roadmap for Novelty Assessment
The clear research gap for this compound presents a unique opportunity. A systematic investigation is warranted to define its biological profile. We propose a tiered approach, starting with broad screening and progressing to mechanistic studies in the most promising areas.
Proposed Research Workflow
The following workflow provides a logical progression from initial synthesis and characterization to in-depth biological evaluation.
Caption: Proposed experimental workflow for assessing the novelty of this compound.
Part 3: Experimental Roadmaps: Validated Protocols
To ensure scientific rigor, the following section provides detailed, self-validating protocols for the key proposed experiments.
Protocol 1: Synthesis of this compound
This protocol is based on the standard and highly efficient reaction between an isothiocyanate and a primary amine.[8]
Objective: To synthesize and purify this compound with high yield and purity.
Materials:
-
Phenyl isothiocyanate
-
n-Butylamine
-
Anhydrous Toluene
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq) in 30 mL of anhydrous toluene.
-
Add n-butylamine (1.0 eq) dropwise to the stirred solution at room temperature over 15 minutes. Causality: This slow addition controls the exothermic reaction, preventing side-product formation.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. Causality: This recrystallization step removes unreacted starting materials and impurities, yielding pure crystalline product.
-
Filter the resulting white crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. The expected molecular weight is 208.32 g/mol .[13]
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., Vero) for selectivity assessment.
-
DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (dissolved in DMSO to create a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
96-well microplates, incubator (37°C, 5% CO₂).
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration in the wells must be <0.1%. Causality: Keeping DMSO concentration low is critical to prevent solvent-induced toxicity, which would confound the results.
-
Remove the old medium from the wells and add 100 µL of the various compound dilutions.
-
Controls (Essential for Validation):
-
Vehicle Control: Cells treated with medium containing 0.1% DMSO.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells.
-
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Tyrosinase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound (dissolved in DMSO)
-
Kojic acid or Phenylthiourea (PTU) as a positive control.
-
96-well microplate and reader.
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL), and 20 µL of the test compound at various concentrations.
-
Controls for Validation:
-
Negative Control: Buffer + Enzyme (No inhibitor).
-
Positive Control: Buffer + Enzyme + Kojic Acid/PTU.
-
Blank: Buffer + Substrate (No enzyme).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM). Causality: L-DOPA is the substrate; its oxidation by tyrosinase produces dopachrome, a colored product that can be measured spectrophotometrically.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes.
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Calculate the IC50 value. For deeper mechanistic insight, repeat the assay with varying substrate concentrations to generate a Lineweaver-Burk plot and determine the type of inhibition (e.g., competitive, non-competitive).
Proposed Mechanism of Action: EGFR Inhibition
Based on data from analogs, a plausible anticancer mechanism for this compound is the inhibition of the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.
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A Senior Application Scientist's Comparative Guide to 1-Butyl-3-phenylthiourea and its Alternatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Among its numerous derivatives, 1-Butyl-3-phenylthiourea represents a compound of significant interest due to its potential applications in oncology, dermatology, and metabolic disease. This guide, compiled from a Senior Application Scientist's perspective, offers an in-depth, objective comparison of this compound's performance against established and alternative compounds, supported by available experimental data and detailed protocols. Our focus is to provide not just a list of facts, but a causal understanding of experimental choices and the validation inherent in robust scientific methodology.
Synthesis and Physicochemical Characterization of this compound
The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of phenyl isothiocyanate with tert-butylamine in an anhydrous solvent.[3] This nucleophilic addition reaction is generally exothermic and proceeds with high yield, making the compound readily accessible for research purposes.[3]
dot
Caption: Proposed intrinsic apoptosis pathway.
Enzyme Inhibition: Targeting Tyrosinase
[1]Table 3: Comparative Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Source of Tyrosinase | Reference |
| Phenylthiourea (PTU) | 1.8 | Mushroom | |
| 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) | Not specified, but shown to inhibit tyrosinase activity. | Human Melanocytes | |
| Kojic Acid (Standard) | 13.14 µg/mL | Mushroom | |
| Arbutin (Standard) | ~1000 | Mushroom |
Modulation of Lipid Metabolism: HDL-Cholesterol Elevation
A compelling area of investigation for 1-alkyl-3-phenylthiourea analogues is their potential to elevate high-density lipoprotein (HDL) cholesterol levels. W[5]hile the precise molecular mechanism remains to be fully elucidated, this property positions these compounds as potential therapeutic agents for cardiovascular diseases.
Table 4: HDL-Cholesterol Elevating Effects
| Compound/Treatment | % Increase in HDL-C | Population/Model | Reference |
| 1-Alkyl-3-phenylthiourea analogues | Data not available for this compound. | Preclinical models | |
| Gemfibrozil (Standard) | 9.2% - 25% | Humans |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections outline standard methodologies for assessing the biological activities discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
[6]Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a comparator compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. 5[7]. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals. 6[8]. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data on a dose-response curve.
dot
Caption: MTT assay experimental workflow.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically using L-DOPA as a substrate.
[9]Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, and the test compound (this compound or comparators) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the buffer, tyrosinase solution, and the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to all wells.
-
Kinetic Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
[10]Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer. 4[11]. Compound Application: Add a defined volume of the test compound solution (this compound or comparators at various concentrations) into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound). 5[12]. Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.
Concluding Remarks and Future Directions
This compound stands as a compound of considerable interest, with a foundation of evidence suggesting its potential in several therapeutic areas. However, this guide also highlights a critical need for further research to generate specific, quantitative data on its biological activities. Direct comparative studies against well-established standards are essential to accurately position this compound within the drug discovery pipeline. As Senior Application Scientists, we advocate for a rigorous, data-driven approach to compound evaluation. The protocols and comparative data presented herein provide a framework for such investigations, paving the way for a clearer understanding of the therapeutic potential of this compound and its derivatives.
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High-density lipoprotein cholesterol elevation with gemfibrozil: effects of baseline level and modifying factors - PubMed. [Link]
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Influence of gemfibrozil on high-density lipoproteins - PubMed. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. [Link]
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Gemfibrozil prevents major coronary events by increasing HDL-cholesterol and more. [Link]
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IC 50 values of tyrosinase inhibition assay. Kojic acid as - ResearchGate. [Link]
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Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - MDPI. [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. [Link]
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Effect of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase... - ResearchGate. [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butyl-3-phenylthiourea
For professionals engaged in the chemically intensive fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 1-Butyl-3-phenylthiourea, moving beyond simple checklists to explain the scientific rationale behind each critical step. While specific safety data for this compound is not extensively documented, its structural similarity to N-Phenylthiourea—a known acutely toxic substance—necessitates that it be handled with the highest degree of caution. The protocols outlined herein are designed to be self-validating, ensuring the safety of personnel and the preservation of our environment.
Hazard Assessment: Understanding the Risk Profile
This compound belongs to the thiourea class of compounds. Its close analogue, N-Phenylthiourea (CAS 103-85-5), is classified as acutely toxic and fatal if swallowed.[1][2] It is also known to be a skin sensitizer, capable of causing an allergic reaction upon contact.[2] Given these established risks for a structurally similar molecule, this compound must be treated as hazardous waste, posing significant potential risks to human health and the environment if disposed of improperly.[3]
The U.S. Environmental Protection Agency (EPA) designates certain unused commercial chemical products as "P-listed" acutely hazardous wastes.[4] N-Phenylthiourea is assigned the EPA waste code P093, signifying its high level of acute toxicity.[5] Therefore, as a precautionary principle, this compound waste should be managed under the same stringent standards as a P-listed waste.
| Hazard Classification | Description | Rationale & Primary Sources |
| Acute Oral Toxicity | Presumed to be Category 1 or 2 (Fatal if swallowed). | Based on the classification of N-Phenylthiourea.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction. | A known hazard for N-Phenylthiourea.[2] |
| Inhalation Toxicity | Dust may irritate the nose, throat, and respiratory system.[6] | General hazard for powdered chemical substances. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Discharge into the environment, including drains, must be strictly avoided.[1][3] |
Immediate Safety & Handling Protocols
Before beginning any process that will generate this compound waste, it is imperative to establish a safe handling environment. This begins with the correct use of Personal Protective Equipment (PPE) and engineering controls.
Engineering Controls: All handling and waste consolidation activities should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Natural rubber, Neoprene, PVC).[5] | To prevent skin contact, which can lead to sensitization and absorption. |
| Eye Protection | Splash-proof chemical safety goggles.[5] | To protect eyes from dust particles and potential splashes. |
| Skin & Body Protection | Lab coat, with additional protective clothing as needed. | To protect skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][6] |
| Respiratory Protection | NIOSH-approved respirator with a dust cartridge.[5] | Required if there is a risk of dust formation or if work is conducted outside of a fume hood.[3] |
Step-by-Step Disposal Workflow
The disposal of this compound is a multi-step process that requires meticulous attention to detail, from initial segregation to final collection by a licensed waste management service.
Diagram: Disposal Decision Workflow
Caption: Workflow for this compound waste management.
Protocol Steps:
-
Waste Identification and Segregation :
-
Causality : As a substance treated as a P-listed acutely hazardous waste, this compound must never be mixed with other chemical waste streams.[3][9] Mixing can create unknown chemical reactions, complicate the disposal process, and violate regulatory standards under the Resource Conservation and Recovery Act (RCRA).
-
Procedure : At the point of generation, immediately designate all solid residues, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and solutions containing this compound as "Acutely Hazardous Waste."[10] Collect this waste in a dedicated container separate from all other laboratory waste.
-
-
Containerization :
-
Causality : Proper containerization is essential to prevent leaks and spills during storage and transport. The container material must be chemically compatible with thiourea compounds to avoid degradation.
-
Procedure : Use a dedicated, leak-proof container with a secure, sealable lid.[3] The container must be in good condition, free of cracks or residue on the outside. For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste (e.g., from rinsing), use a compatible liquid waste container. Keep the container closed at all times except when adding waste.
-
-
Labeling :
-
Causality : Accurate and complete labeling is a legal requirement and provides critical safety information for everyone who handles the container.
-
Procedure : Label the waste container clearly with the words "Hazardous Waste."[3] The label must also include:
-
The full chemical name: "this compound" (and any other components if it's a mixture).
-
The specific hazard(s): "Toxic".
-
The date when waste was first added to the container (the "accumulation start date").
-
-
-
Storage :
-
Causality : Safe temporary storage prevents accidental exposure and ensures the container is managed correctly prior to pickup.
-
Procedure : Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11] The storage area must have secondary containment to control any potential spills.[3]
-
-
Disposal of Empty Containers :
-
Causality : Due to the acute toxicity (P-code classification), empty containers that held the pure chemical are also considered hazardous waste.[10] Residual amounts can still pose a significant hazard.
-
Procedure : Do not discard empty stock containers in the regular trash. They must either be disposed of in the same hazardous waste container as the chemical itself or be triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[10]
-
-
Arrange for Professional Disposal :
-
Causality : Hazardous waste must be treated and disposed of at a federally or state-permitted Treatment, Storage, and Disposal Facility (TSDF). This is not a process that can be handled internally without specific permits.
-
Procedure : Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Provide them with all necessary information about the waste stream. You will be required to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Diagram: Spill Response Protocol
Caption: Emergency response workflow for a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert all personnel in the vicinity and evacuate the immediate area of the spill.[6]
-
Restrict Access : Secure the area to prevent unauthorized entry.
-
Report : Contact your institution's EHS department or emergency line immediately. Do not attempt to clean up a significant spill of an acutely toxic substance unless you are trained and authorized to do so.[10]
-
Cleanup (For minor spills by trained personnel only) :
-
Wear the appropriate PPE as detailed in Section 2, including a respirator.[3]
-
Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[5]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[8]
-
Clean the spill area thoroughly with soap and water, collecting all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[8]
-
All contaminated items, including gloves and disposable PPE, must be placed in the hazardous waste container for disposal.[3]
-
By adhering to these scientifically-grounded and procedurally-sound guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to safety, regulatory compliance, and environmental stewardship.
References
- Benchchem. (n.d.). Proper Disposal of 1-tert-butyl-3-phenylthiourea: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem.
- Sigma-Aldrich. (2025). Safety Data Sheet: N-Phenylthiourea.
- Cayman Chemical. (2025). Safety Data Sheet: N-Phenylthiourea.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phenylthiourea.
- Amherst College. (2021). Standard Operation Procedures for Working with Phenylthiourea.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea.
- ScienceLab.com. (2012). Material Safety Data Sheet: Phenylthiourea.
- Flinn Scientific. (2009). Safety Data Sheet: Phenylthiourea.
- Fisher Scientific. (2025). Safety Data Sheet: N-Phenylthiourea (Cat No. : L06690).
- Fisher Scientific. (2025). Safety Data Sheet: N-Phenylthiourea.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
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A Proactive Approach to Safety: Essential Personal Protective Equipment for Handling 1-Butyl-3-phenylthiourea
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. While 1-Butyl-3-phenylthiourea holds potential in various research applications, its structural similarity to other thiourea derivatives necessitates a cautious and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment.
The "Why" Behind the "Wear": Understanding the Hazard Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from analogous compounds, such as Phenylthiourea and other thiourea derivatives. Phenylthiourea is classified as fatal if swallowed and may cause an allergic skin reaction.[1] Thiourea itself is recognized for its potential toxicity, and prolonged or repeated exposure may lead to sensitization.[2] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical defense against acute toxicity and long-term health risks.
The primary routes of exposure to be controlled are inhalation of dust particles, skin contact, and eye contact.[3] A thorough risk assessment should always precede any handling of this and similar compounds.
Core Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] | To protect the eyes from splashes of solutions or airborne dust particles of the compound. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) tested to EN 374 (Europe) or F739 (US) standards. | To prevent skin contact, which can lead to allergic reactions and potential systemic toxicity through dermal absorption.[2] Always check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | A properly fastened laboratory coat. For larger quantities or potential for significant splashing, consider impervious coveralls.[5] | To protect the skin on the arms and body from accidental contact. Contaminated work clothes should be laundered separately from personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters is required when dusts are generated.[5] This should be used within a comprehensive respiratory protection program.[5] | To prevent the inhalation of fine powders of this compound, which could lead to respiratory irritation and systemic toxicity.[3] All work with the solid compound should ideally be performed in a chemical fume hood.[6] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
A disciplined, step-by-step approach to using and removing PPE is fundamental to preventing cross-contamination and exposure.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.
-
Eye Protection: Put on your safety goggles or face shield.
-
Hand Protection: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing PPE: A Critical Sequence to Avoid Contamination
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Body Protection: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash and dry your hands.
-
Eye and Respiratory Protection: Remove your face shield or goggles, followed by your respirator, from the back.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
Visualizing Your Safety Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of contaminated PPE and chemical waste is crucial to protect both personnel and the environment.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed container for chemical waste.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[4] Follow your institution's specific guidelines for chemical waste disposal.
-
Containers: Empty containers should be handled as hazardous waste unless thoroughly decontaminated.
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. This proactive approach to handling this compound not only protects you and your colleagues but also ensures the integrity of your research.
References
-
Carl ROTH. Safety Data Sheet: Thiourea. [Link]
-
Cole-Parmer. Thiourea, Reagent ACS, 99+% (Titr.) MSDS. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
